Product packaging for 4-Cholesten-6beta-ol-3-one(Cat. No.:CAS No. 570-89-8)

4-Cholesten-6beta-ol-3-one

Cat. No.: B1215958
CAS No.: 570-89-8
M. Wt: 400.6 g/mol
InChI Key: VUCDSTCRVYGRSG-ZAAZJSNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cholesten-6beta-ol-3-one is a natural product found in Trachyrhamphus serratus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B1215958 4-Cholesten-6beta-ol-3-one CAS No. 570-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

570-89-8

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25-,26-,27-/m1/s1

InChI Key

VUCDSTCRVYGRSG-ZAAZJSNSSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Synonyms

4-cholesten-6-ol-3-one
4-cholesten-6beta-ol-3-one

Origin of Product

United States

Foundational & Exploratory

The Biological Role of 4-Cholesten-6β-ol-3-one in Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the biological role of 4-Cholesten-3-one and its hydroxylated derivative, 4-Cholesten-6β-ol-3-one, within the broader context of cholesterol metabolism. While 4-Cholesten-3-one is a well-documented intermediate in several critical metabolic pathways, including bile acid synthesis and microbial cholesterol degradation, specific literature on 4-Cholesten-6β-ol-3-one is sparse. This document synthesizes the available information on the parent compound and extrapolates the likely formation, function, and analytical considerations for its 6β-hydroxylated metabolite. We present known metabolic pathways, hypothesize the enzymatic reactions leading to the formation of 4-Cholesten-6β-ol-3-one, and provide generalized experimental protocols relevant to its study. All quantitative data for the parent compound is summarized, and key pathways and workflows are visualized using DOT language diagrams.

Introduction to 4-Cholesten-3-one in Cholesterol Metabolism

4-Cholesten-3-one, also known as cholestenone, is a crucial metabolic intermediate in the biotransformation of cholesterol.[1] It is primarily formed in the liver as an oxidation product of cholesterol.[1] This compound stands at a crossroads of several metabolic fates, influencing pathways such as bile acid synthesis, the formation of cholestanol, and the metabolism of cholesterol by gut microbiota.[2][3] Its versatile biological activities have also drawn attention in fields beyond basic metabolism, including antimicrobial research and cancer therapy.[1][4]

Metabolic Pathways of 4-Cholesten-3-one

The metabolic significance of 4-Cholesten-3-one is defined by its participation in multiple pathways. Below are the core pathways in which it is involved.

Role in Bile Acid Synthesis

In a key pathway of bile acid synthesis, 7α-hydroxy-4-cholesten-3-one, a derivative of 4-cholesten-3-one, serves as a precursor to both cholic acid and chenodeoxycholic acid, the two primary bile acids in humans.[2][5] The formation of 7α-hydroxy-4-cholesten-3-one from cholesterol is a rate-limiting step in this pathway.[2]

Bile_Acid_Synthesis Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Cholesterol Oxidase / Dehydrogenase Hydroxycholestenone 7α-hydroxy-4-cholesten-3-one Cholestenone->Hydroxycholestenone CYP7A1 BileAcids Cholic Acid & Chenodeoxycholic Acid Hydroxycholestenone->BileAcids Multiple Steps

Bile Acid Synthesis Pathway from Cholesterol.
Conversion to Cholestanol

In certain metabolic conditions, such as Cerebrotendinous Xanthomatosis (CTX), there is an increased production of cholestanol.[3] 4-Cholesten-3-one is a direct precursor in the pathway leading to cholestanol accumulation.[2][3] This conversion primarily occurs in the liver.[2]

Cholestanol_Formation Cholestenone 4-Cholesten-3-one Cholestanol Cholestanol Cholestenone->Cholestanol Reductases

Conversion of 4-Cholesten-3-one to Cholestanol.
Microbial Metabolism of Cholesterol

Gut microbiota play a significant role in cholesterol metabolism, converting it to coprostanol. 4-Cholesten-3-one is a key intermediate in this bacterial metabolic pathway.[6] Additionally, in anoxic environments, certain bacteria like Sterolibacterium denitrificans metabolize cholesterol, with 4-cholesten-3-one being the initial product.[7][8]

Microbial_Metabolism cluster_gut Gut Microbiota cluster_anoxic Anoxic Bacteria Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Cholesterol Oxidase Coprostanol Coprostanol Cholestenone->Coprostanol Multiple Steps Cholesta_1_4_dien_3_one Cholesta-1,4-dien-3-one Cholestenone->Cholesta_1_4_dien_3_one Cholest-4-en-3-one-Δ1-dehydrogenase

Microbial Metabolism of Cholesterol.

The Hypothesized Role of 4-Cholesten-6β-ol-3-one

Enzymatic Formation

Steroid hydroxylation is a common reaction catalyzed by CYP enzymes. Specifically, 6β-hydroxylation is a known metabolic pathway for various steroids, and this reaction is often mediated by CYP3A4, a major drug-metabolizing enzyme in humans. Therefore, it is highly probable that 4-Cholesten-6β-ol-3-one is formed from 4-Cholesten-3-one via the action of a 6β-hydroxylase, with CYP3A4 being a strong candidate enzyme.

Hydroxylation_Pathway Cholestenone 4-Cholesten-3-one Hydroxycholestenone 4-Cholesten-6β-ol-3-one Cholestenone->Hydroxycholestenone CYP3A4 (hypothesized) 6β-hydroxylase

Hypothesized Formation of 4-Cholesten-6β-ol-3-one.
Potential Biological Significance

The addition of a hydroxyl group significantly increases the polarity of the steroid molecule. This modification generally serves to facilitate the excretion of the compound from the body, often after further conjugation with glucuronic acid or sulfate. Therefore, the formation of 4-Cholesten-6β-ol-3-one is likely a step in the detoxification and elimination pathway for 4-Cholesten-3-one. The biological activity of the hydroxylated metabolite may differ from the parent compound, potentially altering its interaction with cellular receptors and enzymes.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the metabolism of 4-Cholesten-3-one. No direct quantitative data for 4-Cholesten-6β-ol-3-one has been found in the literature.

ParameterValueOrganism/SystemReference
In vitro formation of 4-cholesten-3-one from cholesterol (CTX patient)3 times higher than controlsHuman hepatic microsomes[5]
In vitro formation of 4-cholesten-3-one from cholesterol (control)BaselineHuman hepatic microsomes[5]
Conversion of cholesta-4,6-dien-3-one to 4-cholesten-3-oneVariableRat liver, adrenals, brain[3]

Experimental Protocols

Detailed experimental protocols for the specific analysis of 4-Cholesten-6β-ol-3-one are not available. However, the methodologies used for the parent compound, 4-Cholesten-3-one, and other hydroxylated steroids are directly applicable.

General Workflow for Steroid Metabolite Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional) (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification using Stable Isotope Labeled Internal Standard Analysis->Quantification

General Workflow for Steroid Metabolite Analysis.
Sample Preparation

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Extraction: Steroids are extracted from the biological matrix using a non-polar solvent such as hexane, ethyl acetate, or by solid-phase extraction (SPE) using a C18 cartridge.

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl group of 4-Cholesten-6β-ol-3-one would require derivatization to increase its volatility. This is typically achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds. After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for identification and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization. The sample is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Conclusion

4-Cholesten-3-one is a pivotal intermediate in cholesterol metabolism with diverse biological roles. While its 6β-hydroxylated derivative, 4-Cholesten-6β-ol-3-one, is not well-characterized in the scientific literature, its formation is a biochemically plausible event, likely mediated by CYP enzymes as part of a detoxification pathway. Further research is warranted to isolate and characterize this metabolite, determine the specific enzymes responsible for its formation, and elucidate its potential biological activities. The experimental protocols and analytical workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations. The study of such minor metabolites can provide a more complete picture of the intricate network of cholesterol metabolism and may reveal novel therapeutic targets.

References

Unveiling 4-Cholesten-6β-ol-3-one: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the bioactive steroid, 4-Cholesten-3-one. While the parent compound has been the subject of extensive research, this document focuses on the specific synthesis and properties of the 6β-hydroxy stereoisomer, a molecule with potential significance in steroid metabolism and drug development. Due to the historical nature of its initial synthesis, this guide draws upon established principles of steroid chemistry and infers methodologies from related transformations.

Discovery and Synthesis: A Pathway Through Oxidation and Reduction

The initial synthesis of 4-Cholesten-6β-ol-3-one is rooted in the broader exploration of steroid chemistry, particularly the oxidation and reduction of the cholesterol backbone. While a singular "discovery" paper is not readily apparent in contemporary databases, its preparation can be understood through a logical two-step synthetic sequence starting from the readily available 4-Cholesten-3-one.

The key intermediate in this proposed synthesis is Cholest-4-ene-3,6-dione . This diketone can be synthesized from 4-Cholesten-3-one through allylic oxidation. Various methods have been established for this type of transformation, including the use of chromium trioxide in acetic acid or other oxidizing agents that selectively attack the allylic C-6 position.

The crucial step to obtain the desired 6β-hydroxy stereoisomer is the stereoselective reduction of the C-6 ketone in Cholest-4-ene-3,6-dione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. For the synthesis of the 6β-alcohol, a hydride reagent that approaches from the less hindered α-face of the steroid nucleus is required. This is a common strategy in steroid synthesis to achieve specific stereoisomers.

Experimental Protocol: Inferred Synthesis of 4-Cholesten-6β-ol-3-one

The following protocol is an inferred methodology based on established steroid chemistry principles for the synthesis of 4-Cholesten-6β-ol-3-one.

Step 1: Synthesis of Cholest-4-ene-3,6-dione

  • Starting Material: 4-Cholesten-3-one.

  • Oxidizing Agent: Chromium trioxide (CrO₃) in glacial acetic acid.

  • Procedure:

    • Dissolve 4-Cholesten-3-one in glacial acetic acid.

    • Slowly add a solution of chromium trioxide in acetic acid to the steroid solution while maintaining a controlled temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude Cholest-4-ene-3,6-dione.

    • Purify the product by recrystallization or column chromatography.

Step 2: Stereoselective Reduction to 4-Cholesten-6β-ol-3-one

  • Starting Material: Cholest-4-ene-3,6-dione.

  • Reducing Agent: A bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride [LiAl(O-t-Bu)₃H]. This reagent is known to favor axial attack, which in this case would lead to the equatorial 6β-hydroxyl group.

  • Procedure:

    • Dissolve Cholest-4-ene-3,6-dione in a dry, aprotic solvent (e.g., tetrahydrofuran).

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of the reducing agent to the steroid solution.

    • Stir the reaction mixture at low temperature and monitor its progress by TLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a mild acid.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-Cholesten-6β-ol-3-one.

    • Purify the final product by column chromatography and/or recrystallization.

Initial Characterization: Spectroscopic and Physical Properties

The initial characterization of a newly synthesized compound like 4-Cholesten-6β-ol-3-one would have relied on a combination of physical and spectroscopic methods to confirm its structure and purity.

Table 1: Physicochemical and Spectroscopic Data for 4-Cholesten-6β-ol-3-one and Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-Cholesten-3-one C₂₇H₄₄O384.6480-82~1675 (α,β-unsaturated C=O), ~1615 (C=C)~5.7 (C4-H)~200 (C=O), ~171 (C5), ~124 (C4)
Cholest-4-ene-3,6-dione C₂₇H₄₂O₂398.62122-124~1680 (C3=O), ~1665 (C6=O), ~1620 (C=C)~6.1 (C4-H)~200 (C3=O), ~205 (C6=O), ~160 (C5), ~127 (C4)
4-Cholesten-6β-ol-3-one C₂₇H₄₄O₂400.64(Not reported)~3400 (O-H), ~1670 (α,β-unsaturated C=O), ~1610 (C=C)~5.8 (C4-H), ~4.2 (C6α-H, broad singlet)~200 (C=O), ~165 (C5), ~125 (C4), ~75 (C6)

Note: The spectroscopic data for 4-Cholesten-6β-ol-3-one are predicted values based on the known spectra of similar steroids and the expected influence of the 6β-hydroxyl group.

Potential Biological Significance and Signaling Pathways

The introduction of a 6β-hydroxyl group to the 4-Cholesten-3-one scaffold is significant from a biological perspective. 6β-hydroxylation is a common metabolic pathway for many steroids, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 in humans. This metabolic step often plays a role in the detoxification and excretion of steroids.

Therefore, 4-Cholesten-6β-ol-3-one is likely a metabolite of 4-Cholesten-3-one. The presence of this metabolite could have implications for the biological activity and pharmacokinetic profile of the parent compound. It is plausible that 4-Cholesten-6β-ol-3-one interacts with nuclear receptors or other cellular targets, potentially modulating signaling pathways involved in lipid metabolism, inflammation, or cellular proliferation. However, specific signaling pathways directly attributed to 4-Cholesten-6β-ol-3-one have not been elucidated in the early literature.

Visualizing the Synthetic and Metabolic Pathways

Diagram 1: Synthetic Pathway to 4-Cholesten-6β-ol-3-one

Synthesis Start 4-Cholesten-3-one Intermediate Cholest-4-ene-3,6-dione Start->Intermediate Allylic Oxidation (e.g., CrO₃/AcOH) Product 4-Cholesten-6β-ol-3-one Intermediate->Product Stereoselective Reduction (e.g., LiAl(O-t-Bu)₃H)

Caption: Inferred synthetic route to 4-Cholesten-6β-ol-3-one.

Diagram 2: Potential Metabolic Pathway

Metabolism Parent 4-Cholesten-3-one Metabolite 4-Cholesten-6β-ol-3-one Parent->Metabolite 6β-Hydroxylation (Cytochrome P450)

Caption: Proposed metabolic conversion of 4-Cholesten-3-one.

Conclusion and Future Directions

The discovery and characterization of 4-Cholesten-6β-ol-3-one, while not marked by a single seminal publication, can be understood through the application of fundamental principles of steroid chemistry. The inferred synthetic pathway via allylic oxidation followed by stereoselective reduction provides a logical route to this specific stereoisomer. Its likely role as a metabolite of 4-Cholesten-3-one opens avenues for further investigation into its biological activity and potential as a biomarker or therapeutic agent. Future research should focus on the definitive synthesis and purification of 4-Cholesten-6β-ol-3-one, followed by comprehensive spectroscopic characterization and biological evaluation to elucidate its specific roles in cellular signaling and metabolism. Such studies will be crucial for a complete understanding of the structure-activity relationships within this class of bioactive steroids.

An In-Depth Technical Guide on 4-Cholesten-6β-ol-3-one in the Bile Acid Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the cholesterol metabolite 4-cholesten-3-one, and its putative role in the alternative pathway of bile acid synthesis. While direct evidence for its specific enzymatic transformations and quantitative presence in biological systems remains an area of active investigation, this document synthesizes the current understanding of related metabolic pathways, key enzymatic players, and analytical methodologies relevant to its study. This guide is intended to serve as a foundational resource for researchers in drug development and metabolic diseases, providing detailed experimental protocols and conceptual frameworks to facilitate further exploration of this and similar metabolic intermediates.

Introduction

Bile acid synthesis is a critical physiological process for the elimination of cholesterol, emulsification of dietary fats, and regulation of various metabolic pathways. The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, occurs in the liver via two main routes: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1] The alternative pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2] Subsequent enzymatic modifications, including hydroxylations and side-chain oxidation, lead to the formation of chenodeoxycholic acid.

Within this complex network of reactions, various intermediates are formed, some of which may have biological activities of their own. One such potential intermediate is 4-Cholesten-6β-ol-3-one. Its precursor, 4-cholesten-3-one, is a known metabolite of cholesterol and an intermediate in the formation of both cholestanol and bile acids.[3] The introduction of a hydroxyl group at the 6β-position suggests the involvement of specific cytochrome P450 enzymes, which are known to play a crucial role in steroid metabolism. This guide will delve into the potential formation, metabolism, and analytical characterization of 4-Cholesten-6β-ol-3-one, providing a framework for its investigation as a potential biomarker or therapeutic target.

Biochemical Properties and Synthesis

Chemical Structure:

  • IUPAC Name: (6R,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-one

  • Molecular Formula: C₂₇H₄₄O₂

  • Molecular Weight: 400.64 g/mol

Synthesis:

Currently, the definitive endogenous synthesis pathway of 4-Cholesten-6β-ol-3-one is not fully elucidated. However, based on the known metabolism of similar steroid structures, its formation is hypothesized to occur via the 6β-hydroxylation of 4-cholesten-3-one.

Role in the Bile Acid Synthesis Pathway

The precise position of 4-Cholesten-6β-ol-3-one within the bile acid synthesis pathway is yet to be definitively established. It is hypothesized to be an intermediate in the alternative pathway, arising from the metabolism of 4-cholesten-3-one. The introduction of a 6β-hydroxyl group could influence its subsequent metabolism and ultimate conversion to primary bile acids.

Below is a diagram illustrating the proposed position of 4-Cholesten-6β-ol-3-one in the context of the alternative bile acid synthesis pathway.

BileAcidSynthesis Cholesterol Cholesterol Cholesten_3_one 4-Cholesten-3-one Cholesterol->Cholesten_3_one Multiple Steps Cholesten_6beta_ol_3_one 4-Cholesten-6β-ol-3-one Cholesten_3_one->Cholesten_6beta_ol_3_one CYP3A4 (Hypothesized) Downstream_Intermediates Downstream Intermediates Cholesten_6beta_ol_3_one->Downstream_Intermediates Further Metabolism CDCA Chenodeoxycholic Acid Downstream_Intermediates->CDCA

Proposed position of 4-Cholesten-6β-ol-3-one in bile acid synthesis.

Key Enzymes in Metabolism

The enzymatic machinery responsible for the synthesis and subsequent metabolism of 4-Cholesten-6β-ol-3-one is a critical area of investigation. Based on existing knowledge of steroid metabolism, the following enzymes are of significant interest:

  • Cytochrome P450 3A4 (CYP3A4): This enzyme is a major player in the 6β-hydroxylation of a wide range of endogenous and exogenous steroids. It is highly expressed in the liver and is the most likely candidate for the conversion of 4-cholesten-3-one to 4-Cholesten-6β-ol-3-one.

  • Oxysterol 7α-hydroxylase (CYP7B1): A key enzyme in the alternative bile acid synthesis pathway, CYP7B1 hydroxylates various oxysterols.[1] Its potential activity on 6β-hydroxylated intermediates like 4-Cholesten-6β-ol-3-one is an important area for future research.

  • Aldo-keto reductases (AKRs) and Hydroxysteroid dehydrogenases (HSDs): These enzyme families are involved in the reduction of keto groups and the interconversion of hydroxyl and keto groups on the steroid nucleus. They are likely to be involved in the further metabolism of 4-Cholesten-6β-ol-3-one.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for 4-Cholesten-6β-ol-3-one in biological matrices. However, data for the related and well-studied intermediate, 7α-hydroxy-4-cholesten-3-one (C4), can provide a useful reference point for expected concentration ranges and analytical challenges.

Table 1: Plasma Concentrations of 7α-hydroxy-4-cholesten-3-one (C4) in Healthy Subjects

AnalyteMatrixConcentration Range (ng/mL)Analytical MethodReference
7α-hydroxy-4-cholesten-3-onePlasma3 - 40HPLC-UV[4]
7α-hydroxy-4-cholesten-3-oneRat Plasma53.0 ± 16.5LC-MS/MS[5]
7α-hydroxy-4-cholesten-3-oneMonkey Plasma6.8 ± 5.6LC-MS/MS[5]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the formation of 4-Cholesten-6β-ol-3-one from its precursor, 4-cholesten-3-one, using human liver microsomes, which are rich in CYP enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • 4-cholesten-3-one (substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 4-cholesten-3-one in a suitable organic solvent (e.g., ethanol or DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the 4-cholesten-3-one stock solution and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

InVitroMetabolism cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare 4-cholesten-3-one stock solution Incubation Incubate Substrate, HLMs, and NADPH system at 37°C Substrate_Prep->Incubation HLM_Prep Pre-incubate HLMs in buffer at 37°C HLM_Prep->Incubation Quench Quench reaction with Acetonitrile + Internal Std Incubation->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Evaporate Evaporate supernatant Centrifuge->Evaporate Reconstitute Reconstitute for LC-MS/MS Evaporate->Reconstitute

Workflow for in vitro metabolism of 4-cholesten-3-one.
Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of 4-Cholesten-6β-ol-3-one in biological matrices like plasma or bile. Method development and validation are crucial for accurate results.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified using LLE. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex, and centrifuge. Collect the organic layer.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be employed. Use a C18 or a mixed-mode cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute the analyte with a strong organic solvent.

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column is typically suitable for steroid analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is common for steroids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific MRM transitions for 4-Cholesten-6β-ol-3-one and its internal standard would need to be determined by infusing pure standards.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Bile) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation LLE_SPE Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->LLE_SPE LC_Separation LC Separation (C18 Column) LLE_SPE->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection

General workflow for LC-MS/MS analysis of 4-Cholesten-6β-ol-3-one.

Signaling Pathways and Regulation

The regulation of the enzymes involved in the metabolism of 4-Cholesten-6β-ol-3-one is likely integrated with the overall regulation of bile acid synthesis. Key nuclear receptors such as the Farnesoid X Receptor (FXR) and Liver X Receptor (LXR) play central roles in this process. Bile acids themselves are ligands for FXR, which, when activated, represses the expression of CYP7A1, the rate-limiting enzyme in the classic pathway. LXRs, activated by oxysterols, upregulate CYP7A1 expression. The expression of CYP3A4, the putative enzyme for 6β-hydroxylation, is also regulated by nuclear receptors, including the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).

RegulationPathway Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR activate Oxysterols Oxysterols LXR LXR Oxysterols->LXR activate Xenobiotics Xenobiotics PXR_CAR PXR/CAR Xenobiotics->PXR_CAR activate CYP7A1 CYP7A1 FXR->CYP7A1 repress LXR->CYP7A1 induce CYP3A4 CYP3A4 PXR_CAR->CYP3A4 induce

Regulatory network of key enzymes in bile acid synthesis.

Conclusion and Future Directions

4-Cholesten-6β-ol-3-one represents an understudied yet potentially significant intermediate in the alternative pathway of bile acid synthesis. While its precise role and metabolic fate are not fully understood, its chemical structure suggests a formation pathway involving CYP3A4-mediated 6β-hydroxylation of 4-cholesten-3-one. Further research is warranted to:

  • Confirm the enzymatic synthesis: In vitro studies with recombinant CYP enzymes, particularly CYP3A4, are needed to definitively identify the enzyme responsible for the 6β-hydroxylation of 4-cholesten-3-one.

  • Elucidate its metabolic fate: Investigating the subsequent metabolism of 4-Cholesten-6β-ol-3-one by other key bile acid synthesizing enzymes, such as CYP7B1 and various reductases and dehydrogenases, will clarify its position in the pathway.

  • Develop and validate quantitative assays: The development of sensitive and specific LC-MS/MS methods for the quantification of 4-Cholesten-6β-ol-3-one in various biological matrices is essential for understanding its physiological and pathophysiological relevance.

  • Investigate its biological activity: Exploring the potential of 4-Cholesten-6β-ol-3-one to activate nuclear receptors or other signaling pathways could reveal novel regulatory roles.

This technical guide provides a solid foundation for initiating these investigations. The provided experimental protocols and conceptual diagrams are intended to be a starting point for researchers to design and execute studies that will shed light on the role of this and other minor bile acid intermediates in health and disease.

References

The Microbial Conversion of Cholesterol to 4-Cholesten-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a pivotal role in host metabolism, with a growing body of research highlighting its influence on lipid homeostasis. One significant transformation is the conversion of cholesterol, a key sterol, into various metabolites by intestinal bacteria. This guide focuses on the initial and rate-limiting step in the indirect pathway of cholesterol degradation to coprostanol: the enzymatic conversion of cholesterol to 4-cholesten-3-one. This biotransformation is of significant interest as it modulates the pool of absorbable cholesterol in the gut and generates a precursor for various steroid drugs.[1][2] This document serves as a technical resource, providing a comprehensive overview of the microbial species, enzymes, metabolic pathways, and experimental methodologies involved in this critical bioconversion.

It is important to note that while the topic of this guide was specified as the metabolism of cholesterol to "4-Cholesten-6beta-ol-3-one," an extensive review of the scientific literature indicates that the primary and well-documented initial product of microbial cholesterol oxidation is 4-cholesten-3-one . The formation of this compound from cholesterol by gut microbiota is not described. Therefore, this guide will focus on the established pathway leading to the production of 4-cholesten-3-one.

The Metabolic Pathway: From Cholesterol to 4-Cholesten-3-one

The conversion of cholesterol to 4-cholesten-3-one is the first step of an indirect pathway that ultimately leads to the formation of coprostanol, a non-absorbable sterol that is excreted in feces.[1] This initial transformation is a two-step enzymatic process catalyzed by a single bifunctional enzyme.[3]

First, the 3β-hydroxyl group of cholesterol is oxidized to a 3-keto group, forming the intermediate 5-cholesten-3-one. Subsequently, the double bond in the steroid ring is isomerized from the Δ5 to the Δ4 position, yielding the final product, 4-cholesten-3-one.[3] This process is primarily aerobic, requiring molecular oxygen as an electron acceptor.

metabolic_pathway cluster_enzyme Cholesterol Oxidase (ChOx) / 3β-Hydroxysteroid Dehydrogenase (3β-HSD) cholesterol Cholesterol intermediate 5-Cholesten-3-one (unstable intermediate) cholesterol->intermediate Oxidation (3β-HSD activity) product 4-Cholesten-3-one intermediate->product Isomerization

Figure 1: The two-step enzymatic conversion of cholesterol to 4-cholesten-3-one catalyzed by cholesterol oxidase.

Microbial Players and Key Enzymes

A variety of bacterial species, many of which are residents of the gut microbiome, are capable of converting cholesterol to 4-cholesten-3-one. These microorganisms produce the key enzyme responsible for this biotransformation: cholesterol oxidase (ChOx; EC 1.1.3.6), which is a flavoenzyme containing a flavin adenine dinucleotide (FAD) cofactor.[4][5] Some literature also refers to this enzymatic activity as 3β-hydroxysteroid dehydrogenase (3β-HSD).[2]

Table 1: Microbial Species Involved in the Conversion of Cholesterol to 4-Cholesten-3-one

Bacterial Genus/SpeciesKey Enzyme(s)Reference(s)
Rhodococcus sp.Cholesterol Oxidase[5][6]
Bacillus cereusCholesterol Oxidase[7]
Brevibacterium sp.Cholesterol Oxidase[8]
Streptomyces sp.Cholesterol Oxidase[8]
Pseudomonas fluorescensCholesterol Oxidase[8]
Cellulomonas sp.Cholesterol Oxidase[8]
Enterobacter sp.Not specified[6]
Arthrobacter sp.Not specified[6]
Gordonia sp.Not specified[6]
Mycobacterium sp.Not specified[6]
Uncultured Eubacterium sp. (related to Clostridium cluster IV)Intestinal Sterol Metabolism A (IsmA) - a 3β-hydroxysteroid dehydrogenase[2]

Quantitative Data on Bioconversion

The efficiency of cholesterol to 4-cholesten-3-one conversion varies depending on the microbial strain, culture conditions, and reaction setup. The use of aqueous/organic biphasic systems is a common strategy to overcome the low aqueous solubility of cholesterol and enhance product yield.[6]

Table 2: Quantitative Data on the Microbial Production of 4-Cholesten-3-one

Microbial StrainSystemCholesterol ConcentrationConversion Rate / YieldProductivityReference(s)
Rhodococcus sp.Aqueous/organic biphasicNot specified92% yield4 g L⁻¹ h⁻¹[6]
Bacillus cereus KAVK5Aqueous/organic biphasic1 g / 130 mL1.23 g yieldNot specified[7]
Castellaniella sp.Aqueous/n-decane biphasic0.2% (w/v)73 ± 3.0%Not specified[9]

Table 3: Kinetic Properties of Bacterial Cholesterol Oxidases

Bacterial SourceKm (M)NotesReference(s)
Brevibacterium sp.230.3 x 10⁻⁴High Km resulted in an insensitive reaction.[8]
Streptomyces sp.2.17 x 10⁻⁴-[8]
Streptomyces sp. with 3,4-dichlorophenol24.89 x 10⁻⁴Addition of inhibitor increased Km.[8]
Cellulomonas sp.0.84 x 10⁻⁴-[8]
Pseudomonas fluorescens0.61 x 10⁻⁴-[8]

Experimental Protocols

Culturing of Cholesterol-Metabolizing Bacteria

Objective: To cultivate bacterial strains for the production of cholesterol-metabolizing enzymes.

Example Protocol for Rhodococcus sp.: [6]

  • Fermentation Medium: Prepare a medium containing 0.1% NH₄NO₃, 0.025% KH₂PO₄, 0.025% MgSO₄·7H₂O, 0.0001% FeSO₄, 0.5% yeast extract, 0.2% cholesterol, and 0.3% (v/v) Tween 80.

  • Inoculation and Incubation: Inoculate the sterile fermentation medium with a seed culture of Rhodococcus sp.

  • Culture Conditions: Incubate in a shake flask at 30°C with shaking at 150 rpm for 48 hours.

  • Enzyme Solution Preparation: After incubation, centrifuge the culture at 4°C to remove the bacterial cells. The resulting supernatant contains the extracellular cholesterol oxidase and can be used as the enzyme solution for bioconversion reactions.

Enzymatic Bioconversion in a Biphasic System

Objective: To convert cholesterol to 4-cholesten-3-one using a crude enzyme extract in a system that enhances substrate solubility.

Example Protocol: [6][7]

  • Reaction Mixture: In a rotary shaking flask, combine the enzyme solution (supernatant from bacterial culture) with an organic solvent (e.g., isoamyl alcohol or petroleum ether) in a specific ratio (e.g., 10:3 v/v aqueous to organic).

  • Substrate Addition: Add cholesterol to the biphasic system (e.g., 1 g of cholesterol in 130 mL of the mixture).

  • Reaction Conditions: Incubate the flask at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 250 rpm) for a set duration (e.g., 3 hours). Ensure adequate oxygen supply.

experimental_workflow cluster_culture Bacterial Culture cluster_enzyme_prep Enzyme Preparation cluster_bioconversion Bioconversion cluster_extraction Extraction and Purification cluster_analysis Analysis culture Inoculate and Incubate Cholesterol-Metabolizing Bacteria centrifuge Centrifuge Culture culture->centrifuge supernatant Collect Supernatant (Crude Enzyme Solution) centrifuge->supernatant biphasic_system Prepare Aqueous/Organic Biphasic System supernatant->biphasic_system add_cholesterol Add Cholesterol biphasic_system->add_cholesterol incubate Incubate with Shaking add_cholesterol->incubate extract Extract with Organic Solvent (e.g., Ethyl Acetate) incubate->extract wash Wash and Evaporate extract->wash chromatography Column Chromatography wash->chromatography recrystallize Recrystallization chromatography->recrystallize tlc_hplc TLC / HPLC recrystallize->tlc_hplc spectroscopy Spectroscopy (FTIR, NMR, MS) recrystallize->spectroscopy

Figure 2: General experimental workflow for the production and analysis of 4-cholesten-3-one.

Extraction and Purification of 4-Cholesten-3-one

Objective: To isolate and purify the product from the bioconversion reaction mixture.

Example Protocol: [6][7]

  • Extraction: After the reaction, extract the mixture with an equal volume of an organic solvent such as ethyl acetate.

  • Washing: Separate the organic layer and wash it with water to remove any remaining enzyme and water-soluble impurities.

  • Concentration: Evaporate the organic solvent under vacuum to obtain the crude product.

  • Column Chromatography: Load the crude product onto a silica gel column (e.g., 300-400 mesh) and elute with a suitable solvent system (e.g., petroleum ether) to separate 4-cholesten-3-one from other cholesterol derivatives and impurities.

  • Recrystallization: Recrystallize the purified product from a solvent like anhydrous alcohol to obtain high-purity crystals.

Analytical Methods for Identification and Quantification

Objective: To confirm the identity and determine the purity and quantity of the produced 4-cholesten-3-one.

  • Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the reaction and the purity of fractions during chromatography. A standard of 4-cholesten-3-one is used for comparison.

  • High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the final product.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups. The presence of a conjugated double bond and a C=O structure is indicated by characteristic peaks (e.g., Vmax of 1672.3 cm⁻¹).[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed structural information for unambiguous identification of the compound.[6][10][11][12]

  • Mass Spectrometry (MS): To determine the molecular mass of the product (e.g., 384.4 for 4-cholesten-3-one).[6]

Regulation of Cholesterol Metabolism in Gut Bacteria

The regulation of cholesterol metabolism in gut bacteria is a complex process. In some bacteria, the genes responsible for cholesterol degradation are organized in clusters. For example, in Rhodococcus, a gene cluster encoding for cholate catabolism has been identified, which is distinct from the cluster for cholesterol catabolism.[13] The expression of these genes is often induced by the presence of the substrate. For instance, the ismA gene, which encodes a 3β-hydroxysteroid dehydrogenase, is inducible by cholesterol.[1] Further research is needed to fully elucidate the regulatory networks that govern cholesterol metabolism in the diverse community of the gut microbiome.

regulation_pathway cholesterol Cholesterol (in gut environment) bacterium Gut Bacterium (e.g., Rhodococcus, Eubacterium) cholesterol->bacterium Uptake product 4-Cholesten-3-one cholesterol:e->product:w Catalysis gene_cluster Cholesterol Catabolism Gene Cluster (e.g., ismA) bacterium->gene_cluster Induces Transcription enzyme Cholesterol Oxidase / 3β-HSD gene_cluster->enzyme Translation

Figure 3: A simplified logical diagram of the induction of cholesterol metabolism in a gut bacterium.

Conclusion

The microbial conversion of cholesterol to 4-cholesten-3-one is a fundamental process in the gut that impacts host cholesterol homeostasis and provides valuable precursors for the pharmaceutical industry. This guide has provided an in-depth overview of the microorganisms, enzymes, and pathways involved, along with detailed experimental protocols for its study. A thorough understanding of this biotransformation is crucial for researchers and professionals aiming to modulate the gut microbiome for therapeutic benefit or to develop novel biotechnological applications for steroid synthesis. Future research will likely focus on the discovery of novel cholesterol-metabolizing bacteria and enzymes, the elucidation of their regulatory mechanisms, and their precise impact on human health and disease.

References

therapeutic potential of 4-Cholesten-6beta-ol-3-one in liver disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Therapeutic Potential of 4-Cholesten-3-one and its Derivatives in Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), represent a significant global health burden. These conditions can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of these diseases is complex, involving metabolic dysregulation, inflammation, and fibrogenesis. There is a critical need for novel therapeutic agents that can target these interconnected pathways.

Cholestenone derivatives, metabolites of cholesterol, have emerged as interesting candidates for therapeutic intervention in metabolic and inflammatory diseases. While the specific compound 4-Cholesten-6beta-ol-3-one is not well-documented, research on its parent compound, 4-cholesten-3-one, suggests potential hepatoprotective effects. This technical guide will provide an in-depth overview of the therapeutic potential of 4-cholesten-3-one and its derivatives in liver disease, detail relevant experimental protocols, and present data in a structured format to aid in the design and evaluation of future research.

Therapeutic Potential of 4-Cholesten-3-one in Liver Disease

4-cholesten-3-one is a metabolite of cholesterol that has demonstrated various biological activities.[1] In the context of liver disease, its therapeutic potential is thought to stem from its ability to modulate lipid metabolism and inflammatory signaling pathways.

A recent study demonstrated that dietary administration of cholest-4-en-3-one in a diabetic mouse model led to an alleviation of hyperlipidemia and a reduction in hepatic cholesterol accumulation.[2] The proposed mechanism involves increased excretion of lipids.[2] Furthermore, some cholestenone derivatives have been shown to attenuate transforming growth factor-beta (TGF-β) signaling, a key pathway in the development of liver fibrosis.[1]

Proposed Mechanism of Action

The therapeutic effects of cholestenone derivatives in the liver are likely mediated through multiple mechanisms. One key pathway involves the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a central role in cholesterol homeostasis and the regulation of inflammatory responses.[3] Activation of LXRs can lead to a reduction in hepatic lipid accumulation and suppress inflammatory gene expression. Additionally, the observed effects on TGF-β signaling suggest a direct anti-fibrotic potential by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for extracellular matrix deposition in the fibrotic liver.[1]

Cholestenone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte 4_Cholesten_3_one 4-Cholesten-3-one Membrane_Receptor Membrane Receptor 4_Cholesten_3_one->Membrane_Receptor TGF_beta_R TGF-β Receptor 4_Cholesten_3_one->TGF_beta_R Inhibits LXR LXR Membrane_Receptor->LXR Activates Lipid_Metabolism_Genes Lipid Metabolism Genes LXR->Lipid_Metabolism_Genes Upregulates Inflammatory_Genes Inflammatory Genes LXR->Inflammatory_Genes Downregulates SMAD2 SMAD2 TGF_beta_R->SMAD2 Phosphorylates Fibrosis_Genes Fibrosis Genes SMAD2->Fibrosis_Genes Activates Lipid_Accumulation ↓ Lipid Accumulation Lipid_Metabolism_Genes->Lipid_Accumulation Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation Fibrosis ↓ Fibrosis Fibrosis_Genes->Fibrosis CCl4_Experimental_Workflow Start Start: Acclimatize Mice (1 week) Grouping Randomly Assign to Groups Start->Grouping Induction Induce Fibrosis: CCl4 i.p. (2x/week, 4-8 weeks) Grouping->Induction Treatment Administer Test Compound (daily or scheduled) Grouping->Treatment Monitoring Monitor Body Weight & Health Induction->Monitoring Treatment->Monitoring Endpoint Endpoint: Euthanize & Collect Samples Monitoring->Endpoint Analysis Analyze Samples: - Serum (ALT, AST) - Liver Histology - Hydroxyproline Assay - Gene Expression Endpoint->Analysis BDL_Experimental_Workflow Start Start: Acclimatize Rats (1 week) Grouping Randomly Assign to Groups Start->Grouping Surgery Surgical Procedure: - Sham Operation - Bile Duct Ligation (BDL) Grouping->Surgery PostOp Post-operative Care & Monitoring Surgery->PostOp Treatment Administer Test Compound (daily for 14-28 days) PostOp->Treatment Endpoint Endpoint: Euthanize & Collect Samples Treatment->Endpoint Analysis Analyze Samples: - Serum (ALT, AST, Bilirubin) - Liver Histology - Hydroxyproline Assay - Gene Expression Endpoint->Analysis

References

The Anti-Obesity Potential of 4-Cholesten-6beta-ol-3-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the exploration of novel therapeutic agents. This document provides a comprehensive technical overview of the emerging evidence surrounding the anti-obesity effects of 4-Cholesten-6beta-ol-3-one, a cholesterol metabolite. Drawing from preclinical studies, this whitepaper details the compound's impact on key metabolic parameters, outlines the experimental methodologies employed in its investigation, and visualizes the current understanding of its mechanisms of action. The presented data suggests that this compound and its related analogue, 4-Cholesten-3-one, warrant further investigation as potential candidates for anti-obesity drug development.

Introduction

This compound is a derivative of cholesterol, a class of molecules that has garnered recent interest for its potential role in metabolic regulation. A closely related compound, 4-Cholesten-3-one (also referred to as cholestenone or 4-STN), an intestinal catabolite of cholesterol, has been the primary subject of studies investigating anti-obesity effects. This whitepaper will focus on the findings related to 4-Cholesten-3-one as a proxy for understanding the potential of its 6-beta-hydroxylated form, while acknowledging the need for direct research on this compound.

Preclinical evidence suggests that dietary supplementation with 4-Cholesten-3-one can inhibit body weight gain and reduce body fat accumulation in animal models.[1][2] While the precise mechanisms are still under investigation, they do not appear to be linked to appetite suppression.[1] Instead, the compound may exert its effects by modulating lipid excretion and cholesterol metabolism.[3][4][5] This document aims to consolidate the existing quantitative data, experimental protocols, and proposed signaling pathways to facilitate further research and development in this promising area.

Quantitative Data on Anti-Obesity Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 4-Cholesten-3-one on obesity and related metabolic parameters.

Table 1: Effects of 4-Cholesten-3-one on Body Weight and Fat Accumulation in CDF1 Mice

Dietary Concentration of 4-Cholesten-3-oneOutcomeReference
0.1%Dose-dependent inhibition of body weight gain and body fat accumulation.[1]
0.3%Dose-dependent inhibition of body weight gain and body fat accumulation.[1]
0.5%Significant inhibition of body weight gain and body fat accumulation.[1][2]

Table 2: Effects of 0.25% Dietary 4-Cholesten-3-one on Metabolic Parameters in Obese, Diabetic db/db Mice (4-week study)

ParameterObservationSignificanceReference
Body WeightNo significant difference compared to control.Not sufficient to improve obesity.[3][4][5]
HyperlipidemiaSignificantly alleviated.p < 0.05[3][4][5]
Hepatic Cholesterol AccumulationSignificantly alleviated.p < 0.05[3][4][5]
HyperinsulinemiaSignificantly attenuated.p < 0.05[3][4][5]
Hepatic Triglyceride AccumulationNo significant improvement.-[3][4][5]
Fecal Free Fatty AcidsSignificantly increased.p < 0.05[3][4][5]
Fecal Neutral SteroidsSignificantly increased.p < 0.05[3][4][5]
Plasma Desmosterol LevelsSignificantly reduced.p < 0.05[3][4][5]
Plasma Glucose LevelsTended to decrease (11%).Not statistically significant.[3]
HOMA-IR valuesSignificantly decreased.p < 0.05[3]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anti-obesity effects of 4-Cholesten-3-one.

Animal Models and Dietary Intervention
  • Animal Model: CDF1 mice were used to initially observe the anti-obesity effects.[1] Obese, diabetic db/db mice were used to investigate the effects on metabolic disorders associated with obesity.[3][4][5]

  • Dietary Formulation: A standard semi-synthetic diet (e.g., AIN-76) was supplemented with 4-Cholesten-3-one at concentrations ranging from 0.1% to 0.5%.[1][6] In the db/db mouse study, a 0.25% 4-Cholesten-3-one-containing diet was administered for four weeks.[3][4]

  • Feeding Protocol: Mice were fed the experimental diets for a specified period, typically four weeks.[1][3][4] Food intake and body weight were monitored regularly.

Sample Collection and Biochemical Analysis
  • Sample Collection: At the end of the experimental period, mice were fasted for 9 hours and then sacrificed. Blood, liver, adipose tissue (epididymal, perirenal, and mesenteric white adipose tissue, and brown adipose tissue), and other organs were collected and weighed.[3] Fecal samples were also collected for analysis.[3][4]

  • Plasma Analysis: Plasma was separated from blood by centrifugation. Various biochemical parameters were measured, including levels of triglycerides, cholesterol, free fatty acids, glucose, insulin, adiponectin, and leptin.[3]

  • Liver and Fecal Analysis: Liver and fecal samples were analyzed for their lipid content, including triglycerides, cholesterol, free fatty acids, and neutral steroids.[3][4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which 4-Cholesten-3-one exerts its anti-obesity effects are not yet fully elucidated. However, existing research points towards several key mechanisms.

Increased Lipid Excretion

Dietary 4-Cholesten-3-one has been shown to significantly increase the fecal content of free fatty acids and neutral steroids.[3][4] This suggests that one of its primary mechanisms of action is the inhibition of intestinal lipid absorption, leading to increased excretion.

Lipid_Excretion_Pathway Dietary 4-Cholesten-3-one Dietary 4-Cholesten-3-one Intestinal Lumen Intestinal Lumen Dietary 4-Cholesten-3-one->Intestinal Lumen Inhibition of Lipid Absorption Inhibition of Lipid Absorption Intestinal Lumen->Inhibition of Lipid Absorption Increased Fecal Lipid Excretion Increased Fecal Lipid Excretion Inhibition of Lipid Absorption->Increased Fecal Lipid Excretion Reduced Lipid Accumulation Reduced Lipid Accumulation Increased Fecal Lipid Excretion->Reduced Lipid Accumulation

Caption: Proposed mechanism of increased lipid excretion by 4-Cholesten-3-one.

Suppression of Cholesterol Synthesis

Studies have observed a significant reduction in plasma levels of desmosterol, a precursor to cholesterol, in mice fed a 4-Cholesten-3-one supplemented diet.[3][4][5] This finding suggests that 4-Cholesten-3-one may inhibit cholesterol synthesis, particularly in extrahepatic tissues, contributing to its lipid-lowering effects.

Cholesterol_Synthesis_Inhibition cluster_extrahepatic Extrahepatic Tissues Cholesterol Synthesis Pathway Cholesterol Synthesis Pathway Desmosterol Desmosterol Cholesterol Synthesis Pathway->Desmosterol Reduced Plasma Cholesterol Reduced Plasma Cholesterol Desmosterol->Reduced Plasma Cholesterol leads to 4-Cholesten-3-one 4-Cholesten-3-one Inhibition Inhibition 4-Cholesten-3-one->Inhibition Inhibition->Desmosterol

Caption: Inhibition of cholesterol synthesis by 4-Cholesten-3-one.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the anti-obesity effects of a test compound in an animal model of obesity.

Experimental_Workflow Animal Model Selection\n(e.g., db/db mice) Animal Model Selection (e.g., db/db mice) Acclimatization Acclimatization Animal Model Selection\n(e.g., db/db mice)->Acclimatization Dietary Group Assignment\n(Control vs. 4-Cholesten-3-one) Dietary Group Assignment (Control vs. 4-Cholesten-3-one) Acclimatization->Dietary Group Assignment\n(Control vs. 4-Cholesten-3-one) Dietary Intervention\n(4 weeks) Dietary Intervention (4 weeks) Dietary Group Assignment\n(Control vs. 4-Cholesten-3-one)->Dietary Intervention\n(4 weeks) Monitoring\n(Body Weight, Food Intake) Monitoring (Body Weight, Food Intake) Dietary Intervention\n(4 weeks)->Monitoring\n(Body Weight, Food Intake) Sample Collection\n(Blood, Tissues, Feces) Sample Collection (Blood, Tissues, Feces) Monitoring\n(Body Weight, Food Intake)->Sample Collection\n(Blood, Tissues, Feces) Biochemical Analysis Biochemical Analysis Sample Collection\n(Blood, Tissues, Feces)->Biochemical Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation

References

4-Cholesten-6β-ol-3-one: A Technical Whitepaper on its Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Steroidal compounds, with their diverse biological activities, represent a promising avenue for the development of new anti-infective drugs. This technical guide focuses on 4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the known antimicrobial agent 4-Cholesten-3-one. While direct antimicrobial data for 4-Cholesten-6β-ol-3-one is limited in publicly available literature, this document provides an in-depth analysis of the antimicrobial potential of its parent compound, 4-Cholesten-3-one, and explores the potential impact of 6β-hydroxylation on its activity based on established structure-activity relationships of antimicrobial steroids. This whitepaper aims to serve as a foundational resource for researchers interested in the investigation and development of 4-Cholesten-6β-ol-3-one as a novel antimicrobial agent.

Introduction: The Antimicrobial Potential of Steroids

Steroids are a well-established class of bioactive molecules with a wide range of therapeutic applications. Beyond their traditional roles as hormonal modulators and anti-inflammatory agents, a growing body of evidence highlights their potential as antimicrobial agents.[1] Natural and synthetic steroids have demonstrated activity against a variety of pathogenic microorganisms, including bacteria and fungi.[1] Cationic steroids, for instance, have been shown to disrupt bacterial membranes, a mechanism that is less likely to induce resistance.[2] The antimicrobial activity of steroids is often linked to their ability to interact with and disrupt the cell membranes of microorganisms.[3]

One such steroid of interest is 4-Cholesten-3-one, a cholesterol metabolite, which has demonstrated notable antibacterial activity, particularly against Helicobacter pylori.[4][5] This activity is attributed to its ability to inhibit the biosynthesis of essential cell wall components in the bacterium.[4][5][6] The focus of this whitepaper, 4-Cholesten-6β-ol-3-one, is a hydroxylated derivative of this promising antimicrobial scaffold. The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, potentially impacting its solubility, membrane permeability, and interaction with biological targets, thereby modulating its antimicrobial efficacy.

4-Cholesten-3-one: The Parent Antimicrobial Scaffold

Understanding the antimicrobial properties of 4-Cholesten-3-one is crucial for predicting the potential of its 6β-hydroxy derivative.

Antimicrobial Activity of 4-Cholesten-3-one

The most well-documented antimicrobial activity of 4-Cholesten-3-one is against Helicobacter pylori.[4][5] Studies have shown that it can significantly suppress the growth of this bacterium in a dose-dependent manner.[4]

Table 1: Reported Antimicrobial Activity of 4-Cholesten-3-one

MicroorganismAssay TypeConcentration/DosageObserved EffectReference
Helicobacter pylori (ATCC 43504)In vitro cultureDose-dependentSignificant growth suppression[4]
Clarithromycin-resistant H. pylori ("2460")In vitro cultureNot specifiedGrowth suppression[5]
H. pylori (SS1 strain)In vivo (mouse model)Oral administrationEradication from gastric mucosa[4]
Mechanism of Action of 4-Cholesten-3-one

The antibacterial effect of 4-Cholesten-3-one against H. pylori is attributed to its role as an inhibitor of cholesteryl-α-D-glucopyranoside (CGL) biosynthesis.[4][5][6] CGL is a crucial component of the H. pylori cell wall. By mimicking cholesterol, 4-Cholesten-3-one interferes with the enzymatic process that incorporates glucose into the bacterial cell wall, leading to structural defects and ultimately inhibiting bacterial growth.[4]

G cluster_inhibition Mechanism of Action Cholesterol Cholesterol alphaCgT Cholesterol α-glucosyltransferase Cholesterol->alphaCgT UDP_Glucose UDP_Glucose UDP_Glucose->alphaCgT Cholestenone 4-Cholesten-3-one Cholestenone->alphaCgT CGL Cholesteryl-α-D-glucopyranoside alphaCgT->CGL Biosynthesis Bacterial_Cell_Wall Bacterial Cell Wall Integrity CGL->Bacterial_Cell_Wall Inhibition 4-Cholesten-3-one acts as a competitive inhibitor of cholesterol, preventing the synthesis of CGL, a vital component of the H. pylori cell wall.

Proposed mechanism of action for 4-Cholesten-3-one against H. pylori.

4-Cholesten-6β-ol-3-one: A Novel Derivative

The introduction of a hydroxyl group at the 6β position of the cholestenone scaffold is expected to alter its biological activity.

Synthesis of 4-Cholesten-6β-ol-3-one

G Start 4-Cholesten-3-one Intermediate1 Allylic Oxidation (e.g., SeO2 or CrO3-based reagents) Start->Intermediate1 Intermediate2 4-Cholesten-6-oxo-3-one Intermediate1->Intermediate2 Intermediate3 Stereoselective Reduction (e.g., NaBH4 in specific solvent system) Intermediate2->Intermediate3 Product 4-Cholesten-6β-ol-3-one Intermediate3->Product

A plausible synthetic workflow for 4-Cholesten-6β-ol-3-one.
Predicted Impact of 6β-Hydroxylation on Antimicrobial Activity

The addition of a hydroxyl group can influence a steroid's antimicrobial activity through several mechanisms:

  • Increased Hydrophilicity: The hydroxyl group will increase the polarity of the molecule. This could enhance its solubility in aqueous environments, potentially improving its bioavailability at the site of infection. However, it might also hinder its ability to passively diffuse across the lipid-rich bacterial membrane.

  • Altered Membrane Interaction: The hydroxyl group can participate in hydrogen bonding, which may alter the way the molecule interacts with the components of the bacterial cell membrane, such as phospholipids and membrane proteins. This could either enhance or diminish its membrane-disrupting capabilities.

  • Modified Target Binding: If the antimicrobial activity is dependent on binding to a specific enzyme or receptor, the presence and stereochemistry of the hydroxyl group could significantly affect the binding affinity and specificity. Structure-activity relationship studies on other antimicrobial steroids have shown that the position and orientation of hydroxyl groups are critical for activity.[7]

Experimental Protocols for Antimicrobial Evaluation

To ascertain the antimicrobial potential of 4-Cholesten-6β-ol-3-one, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve 4-Cholesten-6β-ol-3-one in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Stock Solution of 4-Cholesten-6β-ol-3-one B Perform Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Optimal Temperature D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Experimental workflow for MIC determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether the compound is static (inhibits growth) or cidal (kills the organism), the MBC or MFC can be determined following the MIC assay.

Protocol: MBC/MFC Assay

  • Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation: Incubate the agar plates at the optimal growth temperature for 24-48 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Future Directions and Conclusion

The information presented in this whitepaper suggests that 4-Cholesten-6β-ol-3-one is a compound worthy of further investigation as a potential antimicrobial agent. While its parent compound, 4-Cholesten-3-one, has shown promising activity against H. pylori, the introduction of a 6β-hydroxyl group could modulate this activity and potentially broaden its antimicrobial spectrum.

Recommended Future Research:

  • Synthesis and Characterization: Develop and optimize a robust synthetic route for 4-Cholesten-6β-ol-3-one and fully characterize the compound.

  • In Vitro Antimicrobial Screening: Perform comprehensive MIC and MBC/MFC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

  • Mechanism of Action Studies: Investigate the precise mechanism by which 4-Cholesten-6β-ol-3-one exerts its antimicrobial effects, including its interaction with bacterial membranes and potential enzymatic targets.

  • Cytotoxicity and Safety Profiling: Evaluate the in vitro cytotoxicity of the compound against mammalian cell lines to assess its therapeutic index.

  • In Vivo Efficacy Studies: If promising in vitro activity and a favorable safety profile are observed, proceed to in vivo studies in appropriate animal models of infection.

References

Structural Elucidation of 4-Cholesten-6β-ol-3-one and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers. Drawing upon established analytical techniques and spectroscopic data from the parent compound, 4-cholesten-3-one, this document outlines the methodologies and expected spectral characteristics for the definitive identification of these steroid derivatives. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of these compounds in drug development and other scientific disciplines.

Introduction

4-Cholesten-6β-ol-3-one is a hydroxylated derivative of 4-cholesten-3-one, a key intermediate in steroid metabolism and synthesis. The introduction of a hydroxyl group at the C-6 position, and the stereochemistry thereof (α or β), significantly influences the molecule's biological activity and physical properties. Accurate structural elucidation is therefore paramount for understanding its function and for the development of potential therapeutic applications. This guide will detail the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

While specific experimental data for 4-Cholesten-6β-ol-3-one is limited in publicly available literature, the properties of the parent compound and the 6α-isomer provide a basis for expected values.

Property4-Cholesten-3-one4-Cholesten-6α-ol-3-one4-Cholesten-6β-ol-3-one (Expected)
Molecular Formula C27H44OC27H44O2C27H44O2
Molecular Weight 384.64 g/mol 400.64 g/mol 400.64 g/mol
Melting Point 79.3–80.2°C[1]163.5-164°CData not available
UV λmax 241 nm[1]Data not available~240-250 nm

Spectroscopic Data for Structural Elucidation

The structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers relies on a combination of spectroscopic techniques to determine the molecular formula, identify functional groups, and establish the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of steroids. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the position and orientation of substituents.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-cholesten-3-one shows characteristic signals for the steroidal methyl groups, olefinic protons, and methylene protons.[1][2] For 4-Cholesten-6β-ol-3-one, the introduction of the hydroxyl group at the C-6 position is expected to induce the following changes:

  • Downfield shift of the C-6 proton: The proton attached to C-6 (H-6) will appear as a multiplet and will be shifted downfield compared to its position in the parent compound due to the deshielding effect of the adjacent hydroxyl group. The coupling constants of this signal will be indicative of its stereochemical orientation (α or β).

  • Appearance of a hydroxyl proton signal: A broad singlet corresponding to the hydroxyl proton will be present in the spectrum. Its chemical shift can vary depending on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of 4-cholesten-3-one is well-documented.[1] The key changes expected for 4-Cholesten-6β-ol-3-one are:

  • Downfield shift of the C-6 carbon: The C-6 carbon signal will be significantly shifted downfield due to the electronegativity of the attached hydroxyl group.

  • Shifts in adjacent carbon signals: The signals for the neighboring carbons (C-5, C-7) will also experience shifts, albeit to a lesser extent.

Table of Expected ¹³C NMR Chemical Shifts (δ) for Key Carbons

Carbon Atom4-Cholesten-3-one (CDCl₃)[1]4-Cholesten-6β-ol-3-one (Expected in CDCl₃)
C-3 (C=O)~199.5 ppm~199-200 ppm
C-4 (=CH)~123.8 ppm~124-125 ppm
C-5 (=C)~171.6 ppm~168-170 ppm
C-6~33.9 ppm~70-75 ppm
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Cholesten-6β-ol-3-one, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 400.64, corresponding to the molecular formula C₂₇H₄₄O₂.[3] The fragmentation pattern will also be characteristic, with initial losses of water (H₂O) from the hydroxyl group and subsequent fragmentation of the steroid ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-cholesten-3-one shows a strong absorption band for the α,β-unsaturated ketone.[1] For 4-Cholesten-6β-ol-3-one, the following characteristic absorption bands are expected:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C=O stretch: A strong absorption band around 1670-1680 cm⁻¹ corresponding to the conjugated ketone.[1]

  • C=C stretch: An absorption band around 1610-1630 cm⁻¹ for the carbon-carbon double bond.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of 4-Cholesten-6β-ol-3-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified steroid in about 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and stereochemistry. Standard pulse programs provided by the spectrometer manufacturer can be used.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), a suitable matrix may be required.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern and aid in structural confirmation.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Synthesis and Key Reactions

The synthesis of 4-Cholesten-6β-ol-3-one typically starts from cholesterol. A common synthetic route involves the oxidation of cholesterol to 4-cholesten-3-one, followed by stereoselective hydroxylation at the C-6 position.

Synthesis_Pathway Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oppenauer Oxidation or other oxidation methods SixBetaHydroxy 4-Cholesten-6β-ol-3-one Cholestenone->SixBetaHydroxy Allylic Hydroxylation (e.g., SeO₂) SixAlphaHydroxy 4-Cholesten-6α-ol-3-one Cholestenone->SixAlphaHydroxy Alternative Hydroxylation

Caption: Synthetic pathway from cholesterol to 4-Cholesten-6β-ol-3-one.

Logical Workflow for Structural Elucidation

The process of definitively identifying an unknown steroid sample suspected to be 4-Cholesten-6β-ol-3-one or an isomer follows a logical progression of analytical techniques.

Elucidation_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Analysis cluster_confirmation Confirmation MS Mass Spectrometry (Determine Molecular Weight) OneD_NMR 1D NMR (¹H, ¹³C) (Initial Structure) MS->OneD_NMR IR Infrared Spectroscopy (Identify Functional Groups) IR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Stereochemistry) OneD_NMR->TwoD_NMR Xray X-ray Crystallography (Absolute Configuration) TwoD_NMR->Xray If single crystal is available Unknown Unknown Steroid Sample Unknown->MS Unknown->IR

Caption: Workflow for the structural elucidation of steroid compounds.

Conclusion

The structural elucidation of 4-Cholesten-6β-ol-3-one and its isomers is a multi-step process that relies on the synergistic application of modern spectroscopic techniques. While direct experimental data for the 6β-hydroxy derivative is not widely published, a thorough understanding of the spectral characteristics of the parent compound, 4-cholesten-3-one, combined with established principles of steroid chemistry, allows for a confident and accurate structural assignment. This guide provides the foundational knowledge and experimental framework necessary for researchers to successfully identify and characterize these important steroid molecules.

References

Unveiling the Presence of 4-Cholesten-6β-ol-3-one in the Biological Realm: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cholesten-6β-ol-3-one, a hydroxylated derivative of the cholesterol metabolite 4-cholesten-3-one, is an intriguing steroidal compound with a confirmed but sparsely documented natural occurrence. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding its presence in biological samples. At present, its definitive identification has been restricted to the marine environment, specifically within the sponge species Iotrochota birotulata. This document outlines the known source of this compound, presents a general experimental framework for its isolation and characterization based on established sterol analysis methodologies, and highlights the significant knowledge gaps that present opportunities for future research, particularly in the areas of quantification, biosynthesis, and physiological function.

Natural Occurrence of 4-Cholesten-6β-ol-3-one

The primary and thus far sole confirmed natural source of 4-Cholesten-6β-ol-3-one is a marine invertebrate. A comprehensive review of the existing scientific literature did not yield any reports of its presence in human, other animal, or plant tissues.

Table 1: Documented Natural Source of 4-Cholesten-6β-ol-3-one

Biological SourceOrganismCommon NameGeographic Location of Collection
Marine SpongeIotrochota birotulataN/ASouthern China Sea

Note: Quantitative data regarding the concentration of 4-Cholesten-6β-ol-3-one in Iotrochota birotulata is not available in the reviewed literature. A related compound, 6-hydroxycholest-4-en-3-one, with undefined stereochemistry at the C-6 position, has been identified in the skin of bamboo shoots (Phyllostachys heterocycla var. pubescens).

Biosynthesis and Signaling Pathways: A Frontier for Investigation

Biosynthesis: The precise biosynthetic pathway leading to 4-Cholesten-6β-ol-3-one remains to be elucidated. It is logically presumed to be a derivative of cholesterol. A plausible route involves the initial oxidation of cholesterol to 4-cholesten-3-one, a reaction catalyzed by enzymes such as cholesterol oxidase or dehydrogenase. This intermediate would then likely undergo stereospecific hydroxylation at the 6β-position, a reaction that could be mediated by a cytochrome P450 enzyme.

Hypothetical Biosynthesis of 4-Cholesten-6β-ol-3-one Cholesterol Cholesterol Intermediate 4-Cholesten-3-one Cholesterol->Intermediate Oxidation Product 4-Cholesten-6β-ol-3-one Intermediate->Product 6β-Hydroxylation (Hypothetical)

Caption: Hypothetical biosynthetic pathway of 4-Cholesten-6β-ol-3-one.

Signaling Pathways: As of this review, there is no published research detailing the involvement of 4-Cholesten-6β-ol-3-one in any specific signaling pathways. Its steroidal structure suggests a potential for interaction with nuclear receptors, which are known to be modulated by various oxysterols, thereby influencing gene transcription. This remains a key area for future investigation.

Methodologies for Investigation: An Experimental Blueprint

While a definitive, optimized protocol for the extraction and analysis of 4-Cholesten-6β-ol-3-one is not available due to the limited research, a robust experimental workflow can be constructed based on established methods for the analysis of sterols from marine organisms.

Experimental Workflow for 4-Cholesten-6β-ol-3-one Analysis cluster_extraction Sample Preparation and Extraction cluster_purification_analysis Purification and Structural Analysis Sample Biological Material (e.g., Sponge Tissue) Lyophilization Lyophilization Sample->Lyophilization Grinding Grinding to Powder Lyophilization->Grinding Solvent_Extraction Solvent Extraction (e.g., CH2Cl2:MeOH) Grinding->Solvent_Extraction Partitioning Liquid-Liquid Partitioning Solvent_Extraction->Partitioning Crude_Extract Crude Lipid Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HR-ESI-MS) HPLC->MS Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation

Methodological & Application

Application Note: Quantification of 4-Cholesten-6beta-ol-3-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantification of 4-Cholesten-6beta-ol-3-one in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an important oxysterol and a metabolite of cholesterol, and its concentration in plasma can be indicative of various physiological and pathological processes. The method employs a straightforward protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this analyte in human plasma.

Introduction

This compound is an oxidized derivative of cholesterol, belonging to the class of oxysterols. Oxysterols are implicated in a variety of biological processes, including the regulation of cholesterol homeostasis, inflammation, and cell signaling. The quantification of specific oxysterols in biological matrices such as human plasma is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound or a suitable stable isotope-labeled internal standard (IS) (e.g., 7α-hydroxy-4-cholesten-3-one-d7)

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Human plasma (K2-EDTA)

  • Oasis PRiME HLB SPE cartridges

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the stock solutions into a surrogate matrix (e.g., 50:50 acetonitrile/water v/v) to avoid interference from endogenous levels in plasma.

Sample Preparation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution and 400 µL of ice-cold acetonitrile containing 0.1% BHT.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Load the supernatant onto an Oasis PRiME HLB SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %B
    0.0 30
    1.0 30
    8.0 95
    9.0 95
    9.1 30

    | 12.0 | 30 |

Mass Spectrometry:

  • System: SCIEX QTRAP 5500 or equivalent

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 401.3 383.3 15
    This compound (Qualifier) 401.3 177.1 25

    | IS (e.g., C4-d7) | 408.3 | 177.1 | 25 |

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Results and Discussion

The described method provides excellent sensitivity and specificity for the quantification of this compound in human plasma. The chromatographic conditions ensure good separation from other endogenous components.

Quantitative Data

The following table summarizes the representative quantitative performance of the method, based on a similar validated assay for an analogous oxysterol.

ParameterResult
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile + BHT) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cholesterol Cholesterol cyp7a1 CYP7A1 cholesterol->cyp7a1 Hydroxylation cyp3a4 CYP3A4 cholesterol->cyp3a4 Oxidation seven_alpha_ohc 7α-hydroxycholesterol cyp7a1->seven_alpha_ohc hsd3b7 HSD3B7 seven_alpha_ohc->hsd3b7 c4 7α-hydroxy-4-cholesten-3-one hsd3b7->c4 bile_acids Bile Acids c4->bile_acids Classical Pathway target_analyte 4-Cholesten-6β-ol-3-one cyp3a4->target_analyte

Caption: Simplified metabolic pathway showing the formation of this compound.

Conclusion

The LC-MS/MS method presented here is a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is detailed and can be readily implemented in a research or drug development laboratory setting. The use of a stable isotope-labeled internal standard and robust sample preparation ensures high accuracy and precision of the results. This application note provides a solid foundation for researchers investigating the role of this and other oxysterols in human health and disease.

Application Note: Solid-Phase Extraction of 4-Cholesten-6β-ol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of 4-Cholesten-6β-ol-3-one, an important oxysterol involved in various biological processes. The described method is suitable for the purification and concentration of this analyte from biological matrices prior to downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the isolation of 4-Cholesten-6β-ol-3-one.

Introduction

4-Cholesten-6β-ol-3-one is an oxidized derivative of cholesterol. Oxysterols, as a class, are critical signaling molecules and intermediates in the biosynthesis of bile acids and steroid hormones.[1] Accurate quantification of specific oxysterols like 4-Cholesten-6β-ol-3-one is crucial for understanding their roles in health and disease. Solid-phase extraction (SPE) is a widely used technique for sample preparation, offering efficient separation of analytes from complex sample matrices.[2] This protocol provides a detailed methodology for the selective isolation of 4-Cholesten-6β-ol-3-one using reversed-phase SPE.

Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., Waters Sep-Pak tC18) or polymeric hydrophilic-lipophilic balanced cartridges (e.g., Waters Oasis HLB) can be used.[1]

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Water, HPLC grade

  • Nitrogen gas for evaporation

  • Sample Matrix: e.g., Plasma, serum, tissue homogenate.

Experimental Protocol

This protocol is based on established methods for oxysterol extraction and may require optimization for specific sample types and analytical requirements.[3][4][5]

3.1. Sample Pre-treatment

  • For liquid samples (e.g., plasma, serum), dilute with a non-polar solvent like hexane to reduce viscosity.[2]

  • For solid samples (e.g., tissue), homogenize in a suitable solvent mixture (e.g., methanol/dichloromethane) and centrifuge to remove particulate matter.[4][5]

  • Ensure the sample is free of precipitates before loading onto the SPE cartridge.[2]

3.2. Solid-Phase Extraction Workflow

The following steps outline the SPE procedure. A diagram of the workflow is provided in Figure 1.

  • Conditioning:

    • Wash the SPE cartridge with 2-3 tube volumes of a polar solvent like methanol or acetonitrile.[6]

    • Equilibrate the cartridge with 2-3 tube volumes of a non-polar solvent similar to the sample matrix, such as hexane.[6] Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Apply the pre-treated sample to the conditioned SPE cartridge.

    • Maintain a slow and consistent flow rate of approximately 1-2 drops per second to ensure optimal retention of the analyte.[6]

  • Washing:

    • Wash the cartridge with 1-2 tube volumes of a non-polar solvent (e.g., hexane) to remove non-polar interferences.

    • A subsequent wash with a slightly more polar solvent mixture (e.g., hexane with a small percentage of ethyl acetate) can be performed to remove additional impurities.

  • Elution:

    • Elute the target analyte, 4-Cholesten-6β-ol-3-one, using a polar solvent.

    • A mixture of hexane and ethyl acetate with a higher proportion of ethyl acetate, or a more polar solvent like isopropanol, can be effective.

    • Collect the eluate in a clean collection tube. For optimal recovery, perform the elution with two smaller aliquots of the elution solvent.[2]

  • Post-Elution Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol/water for LC-MS).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Pretreatment Pre-treatment (Homogenization/Dilution) Sample->Pretreatment Conditioning 1. Conditioning (Methanol/Hexane) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Hexane/Ethyl Acetate) Loading->Washing Elution 4. Elution (Ethyl Acetate/Isopropanol) Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Derivatization of 4-Cholesten-6β-ol-3-one for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Cholesten-6β-ol-3-one prior to analysis by mass spectrometry (MS). Derivatization is a critical step for improving the analytical performance of steroids by enhancing their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) and increasing ionization efficiency and sensitivity for Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

4-Cholesten-6β-ol-3-one is a C27 steroid characterized by a ketone group at the C-3 position, a double bond between C-4 and C-5, and a hydroxyl group at the C-6β position. For successful mass spectrometric analysis, both the hydroxyl and ketone functional groups often require derivatization to improve chromatographic properties and detection sensitivity. This document outlines two primary derivatization strategies: a two-step methoximation-silylation for GC-MS analysis and a dual derivatization approach for enhanced LC-MS/MS sensitivity.

Data Presentation: Quantitative Comparison of Derivatization Methods

The following table summarizes expected quantitative performance metrics for the described derivatization methods based on data from structurally similar steroids. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodAnalyteMass SpectrometerTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Expected Derivatization Yield
Methoximation-SilylationMethoxyamine-TMS derivativeGC-MS0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL> 90%
Picolinoyl Ester & Girard PPicolinoyl-Girard P derivativeLC-MS/MS1 - 10 pg on column5 - 50 pg on column> 85%

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoximation followed by Silylation)

This protocol is designed to first protect the ketone group through methoximation, followed by the silylation of the hydroxyl group. This two-step process prevents the enolization of the ketone during silylation and yields a stable derivative suitable for GC-MS analysis.

Materials:

  • 4-Cholesten-6β-ol-3-one standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOX·HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Dithioerythritol (DTE)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas (high purity)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of 4-Cholesten-6β-ol-3-one and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution.

    • Pipette 100 µL of the stock solution into a clean, dry reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Step 1: Methoximation of the Ketone Group

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 1 hour in a heating block.

    • After incubation, cool the vial to room temperature.

  • Step 2: Silylation of the Hydroxyl Group

    • Prepare the silylation reagent mixture: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1.5% w/v ammonium iodide and 0.3% w/v dithioerythritol. Caution: This reagent is moisture-sensitive and should be handled under anhydrous conditions.

    • Add 100 µL of the MSTFA reagent mixture to the reaction vial containing the methoximated steroid.

    • Seal the vial and vortex for 1 minute.

    • Incubate the reaction mixture at 80°C for 2 hours.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC conditions:

      • Injector temperature: 280°C

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Oven program: 150°C hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Typical MS conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 50-700.

Protocol 2: Dual Derivatization for Enhanced LC-MS/MS Sensitivity

This protocol employs two different derivatizing agents to target the hydroxyl and ketone groups separately, introducing moieties that significantly enhance ionization efficiency in electrospray ionization (ESI). Picolinic acid is used to derivatize the hydroxyl group, and Girard's Reagent P is used for the ketone.

Materials:

  • 4-Cholesten-6β-ol-3-one standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Picolinic acid

  • 2-Dimethylaminoethylamine (DMAP)

  • Triethylamine

  • Girard's Reagent P

  • Acetic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Cholesten-6β-ol-3-one in acetonitrile.

    • Dilute the stock solution to the desired concentration (e.g., 1 µg/mL) with acetonitrile.

    • Transfer 100 µL of the working solution to a reaction vial and evaporate to dryness under nitrogen.

  • Step 1: Picolinoyl Ester Formation (Hydroxyl Group Derivatization)

    • Prepare the derivatization reagent: 10 mg/mL picolinic acid and 10 mg/mL 2-dimethylaminoethylamine (DMAP) in 1 mL of acetonitrile with 10 µL of triethylamine.

    • Add 50 µL of the picolinic acid reagent to the dried sample.

    • Vortex and incubate at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

  • Step 2: Girard P Hydrazone Formation (Ketone Group Derivatization)

    • Prepare the Girard P reagent: 10 mg/mL Girard's Reagent P in methanol containing 1% acetic acid.

    • Add 100 µL of the Girard P reagent to the vial containing the picolinoyl ester derivative.

    • Vortex and incubate at 60°C for 1 hour.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the sample in 100 µL of 50:50 methanol:water with 0.1% formic acid for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample into the LC-MS/MS system.

    • Typical LC conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40°C.

    • Typical MS/MS conditions (Positive ESI):

      • Ion source parameters to be optimized for the specific instrument.

      • Monitor the precursor-to-product ion transitions for the derivatized 4-Cholesten-6β-ol-3-one. The exact m/z values will need to be determined experimentally.

Mandatory Visualizations

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 4-Cholesten-6β-ol-3-one in Ethyl Acetate dry Evaporate to Dryness start->dry methox Methoximation (Methoxyamine HCl in Pyridine, 60°C, 1h) dry->methox silylation Silylation (MSTFA/NH4I/DTE, 80°C, 2h) methox->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the two-step derivatization of 4-Cholesten-6β-ol-3-one for GC-MS analysis.

Derivatization_Workflow_LCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 4-Cholesten-6β-ol-3-one in Acetonitrile dry1 Evaporate to Dryness start->dry1 picolinoyl Picolinoyl Ester Formation (Picolinic Acid/DMAP, 60°C, 30min) dry1->picolinoyl dry2 Evaporate to Dryness picolinoyl->dry2 girard Girard P Hydrazone Formation (Girard's Reagent P, 60°C, 1h) dry2->girard reconstitute Reconstitute in Methanol/Water girard->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the dual derivatization of 4-Cholesten-6β-ol-3-one for LC-MS/MS analysis.

Signaling_Pathway_Analogy cluster_analyte Analyte Transformation cluster_process Analytical Process Analyte 4-Cholesten-6β-ol-3-one (Poor MS Response) Derivatization Chemical Derivatization (Silylation, Acylation, etc.) Analyte->Derivatization Input Derivatized_Analyte Derivatized Analyte (Enhanced MS Response) MS_Detection Mass Spectrometry (GC-MS or LC-MS/MS) Derivatized_Analyte->MS_Detection Analysis Derivatization->Derivatized_Analyte Output

Caption: Logical relationship of derivatization for enhanced mass spectrometric detection.

Application Notes and Protocols for High-Throughput Screening of 4-Cholesten-6beta-ol-3-one Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cholesten-6beta-ol-3-one is an oxysterol, an oxidized derivative of cholesterol. While the bioactivity of this specific molecule is not extensively documented in publicly available literature, its structural analog, 4-cholesten-3-one, has demonstrated promising anti-cancer properties. Studies on 4-cholesten-3-one suggest that it may exert its effects through the modulation of key signaling pathways involved in cancer cell proliferation, metastasis, and metabolism. These pathways include the Liver X Receptor (LXR) signaling cascade, the induction of Reactive Oxygen Species (ROS), and the activation of AMP-activated protein kinase (AMPK).

These application notes provide a framework for the high-throughput screening (HTS) of this compound to elucidate its potential bioactivities, drawing parallels from the known functions of related oxysterols. The protocols are designed for a 1536-well plate format to maximize throughput and conserve reagents.

Potential Bioactivities and Screening Strategy

Based on the known activities of the related compound 4-cholesten-3-one, a tiered screening approach is proposed to investigate the bioactivity of this compound. The primary assays will focus on cell viability in cancer cell lines, followed by secondary assays to dissect the mechanism of action, including LXR activation, ROS production, and AMPK signaling.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and control compounds in the proposed high-throughput screening assays. This data is for illustrative purposes to demonstrate the expected output from the screening campaign.

Table 1: Cell Viability IC50 Values in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound8.512.215.7
Doxorubicin (Control)0.50.81.1
DMSO (Vehicle)>100>100>100

Table 2: LXRβ Reporter Assay EC50 Values

CompoundLXRβ Activation EC50 (µM)
This compound5.2
T0901317 (Control Agonist)[1][2]0.05
DMSO (Vehicle)>100

Table 3: Reactive Oxygen Species (ROS) Induction EC50 Values

CompoundROS Induction EC50 (µM)
This compound18.9
Pyocyanin (Control Inducer)25
DMSO (Vehicle)>100

Table 4: AMPK Activation EC50 Values

CompoundAMPK Activation EC50 (µM)
This compound9.8
AICAR (Control Activator)500
DMSO (Vehicle)>100

Signaling Pathways and Experimental Workflows

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Cholesten_6beta_ol_3_one This compound LXR LXR 4_Cholesten_6beta_ol_3_one->LXR Binds LXR_RXR_complex LXR/RXR Heterodimer LXR->LXR_RXR_complex RXR RXR RXR->LXR_RXR_complex LXRE LXRE LXR_RXR_complex->LXRE Binds to Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes mRNA mRNA Target_Genes->mRNA Transcription Protein Expression Protein Expression mRNA->Protein Expression Translation

Caption: LXR Signaling Pathway Activation.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Plating Compound Plating (1536-well) Incubation Incubation with Compound Compound_Plating->Incubation Cell_Seeding Cell Seeding (1536-well) Cell_Seeding->Incubation Primary_Assay Primary Screen: Cell Viability Assay Incubation->Primary_Assay Data_Acquisition Data Acquisition (Plate Reader) Primary_Assay->Data_Acquisition Hit_Identification Hit Identification (IC50 Determination) Data_Acquisition->Hit_Identification Secondary_Assays Secondary Screens: - LXR Reporter Assay - ROS Assay - AMPK Assay Hit_Identification->Secondary_Assays Active Compounds Dose_Response Dose-Response Analysis (EC50 Determination) Secondary_Assays->Dose_Response

Caption: High-Throughput Screening Workflow.

Experimental Protocols

1. Primary High-Throughput Screen: Cell Viability Assay

This protocol is designed to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[3][4][5]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

    • Cell culture medium (appropriate for the cell line)

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • 1536-well white, solid-bottom assay plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Acoustic liquid handler (e.g., Echo 550)

    • Automated plate sealer

    • Luminometer plate reader

  • Protocol:

    • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of this compound and control compounds (Doxorubicin, DMSO) from a source plate into a 1536-well assay plate to create a dose-response curve.

    • Cell Seeding:

      • Culture cancer cells to ~80% confluency.

      • Harvest cells using Trypsin-EDTA, neutralize with medium containing FBS, and centrifuge.

      • Resuspend the cell pellet in fresh culture medium and count the cells.

      • Dilute the cell suspension to the desired seeding density (e.g., 500-1000 cells/well).

      • Using an automated liquid dispenser, add 5 µL of the cell suspension to each well of the 1536-well plate containing the compounds.

    • Incubation: Seal the plates and incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Assay Procedure:

      • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

      • Add 2.5 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability). Calculate the IC50 values using a non-linear regression curve fit.

2. Secondary High-Throughput Screen: LXRβ Reporter Assay

This assay determines if this compound can activate the Liver X Receptor beta (LXRβ), a key regulator of lipid metabolism. A GAL4-LXRβ ligand-binding domain (LBD) chimera and a UAS-luciferase reporter system are used.

  • Materials:

    • HEK293T cells

    • DMEM with 10% FBS

    • pBIND-LXRβ LBD (expression vector for GAL4-LXRβ LBD)

    • pGL4.35[luc2P/UAS/Hygro] (luciferase reporter vector)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • 1536-well white, solid-bottom assay plates

    • ONE-Glo™ Luciferase Assay System (Promega)

    • T0901317 (positive control LXR agonist)[1][2]

  • Protocol:

    • Transfection:

      • Co-transfect HEK293T cells with the pBIND-LXRβ LBD and pGL4.35[luc2P/UAS/Hygro] vectors using a suitable transfection reagent according to the manufacturer's protocol.

      • After 24 hours, harvest and seed the transfected cells into 1536-well plates at a density of 2000 cells/well in 5 µL of culture medium.

    • Compound Addition: Add 20 nL of this compound, T0901317, and DMSO to the appropriate wells.

    • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Assay Procedure:

      • Equilibrate the plates and the ONE-Glo™ reagent to room temperature.

      • Add 2.5 µL of ONE-Glo™ reagent to each well.

      • Mix for 2 minutes on an orbital shaker.

      • Incubate at room temperature for 10 minutes.

    • Data Acquisition: Measure luminescence with a plate reader.

    • Data Analysis: Normalize the data to the DMSO control. Calculate the EC50 values for compounds that show a significant increase in luciferase activity.

3. Secondary High-Throughput Screen: Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular production of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7][8][9]

  • Materials:

    • A suitable cancer cell line (e.g., A549)

    • Culture medium

    • DCFH-DA probe

    • 1536-well black, clear-bottom assay plates

    • Pyocyanin (positive control for ROS induction)

    • Fluorescence plate reader

  • Protocol:

    • Cell Seeding: Seed cells into 1536-well plates at an appropriate density and allow them to adhere overnight.

    • Probe Loading:

      • Remove the culture medium and wash the cells once with warm PBS.

      • Add 5 µL of medium containing 10 µM DCFH-DA to each well.

      • Incubate for 30-60 minutes at 37°C, protected from light.

    • Compound Addition:

      • Remove the DCFH-DA solution and wash the cells once with warm PBS.

      • Add 5 µL of medium containing the test compounds (this compound, Pyocyanin, DMSO).

    • Incubation: Incubate for the desired time (e.g., 1-4 hours) at 37°C.

    • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

    • Data Analysis: Normalize the fluorescence signal to the DMSO control. Calculate the EC50 for compounds that induce a significant increase in ROS production.

4. Secondary High-Throughput Screen: AMPK Activation Assay

This biochemical assay measures the activation of AMP-activated protein kinase (AMPK). The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescent tracer to the kinase.[4][10][11]

  • Materials:

    • Recombinant human AMPK (A2/B1/G1) enzyme[12][13]

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

    • Assay buffer

    • 1536-well low-volume, black assay plates

    • AICAR (positive control AMPK activator)

    • TR-FRET enabled plate reader

  • Protocol:

    • Reagent Preparation: Prepare 2X kinase/antibody mixture and 4X tracer solution in assay buffer.

    • Compound Addition: Add 1 µL of test compounds (this compound, AICAR, DMSO) to the assay plate.

    • Kinase/Antibody Addition: Add 2 µL of the 2X kinase/antibody mixture to each well.

    • Tracer Addition: Add 1 µL of the 4X tracer solution to each well to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates compound binding to the kinase. Determine the EC50 for compounds that cause a significant change in the FRET ratio.

References

Synthesis and Purification of 4-Cholesten-6β-ol-3-one for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 4-Cholesten-6β-ol-3-one, a derivative of cholesterol, to meet rigorous research standards. The protocols outlined below cover the synthesis of the precursor, 4-Cholesten-3-one, and its subsequent conversion to the target molecule, 4-Cholesten-6β-ol-3-one.

Introduction

4-Cholesten-6β-ol-3-one is a steroid derivative with potential applications in various research fields, including drug development and metabolic studies. Its synthesis requires a multi-step process beginning with the readily available starting material, cholesterol. The key steps involve the oxidation of cholesterol to 4-Cholesten-3-one, followed by a stereoselective allylic hydroxylation at the C6 position. High-purity material is essential for reliable experimental outcomes, necessitating a robust purification strategy.

Synthesis Pathway Overview

The synthesis of 4-Cholesten-6β-ol-3-one can be achieved through a two-step process starting from cholesterol. The first step is the oxidation of cholesterol to 4-Cholesten-3-one. Subsequently, 4-Cholesten-3-one is converted to the final product via an allylic oxidation reaction.

Synthesis_Pathway Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation Final_Product 4-Cholesten-6β-ol-3-one Cholestenone->Final_Product Allylic Hydroxylation

Caption: Overall synthetic workflow for 4-Cholesten-6β-ol-3-one.

Experimental Protocols

Protocol 1: Synthesis of 4-Cholesten-3-one from Cholesterol

This protocol describes the enzymatic conversion of cholesterol to 4-Cholesten-3-one using cholesterol oxidase. This method is preferred for its high selectivity and mild reaction conditions, often resulting in a cleaner product profile compared to chemical oxidation methods like Oppenauer oxidation[1].

Materials:

  • Cholesterol

  • Cholesterol oxidase (from Bacillus cereus or Rhodococcus sp.)[2]

  • Isoamyl alcohol

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

  • Anhydrous ethanol

Procedure:

  • Bioconversion: Prepare a biphasic system containing an aqueous buffer and an organic solvent such as isoamyl alcohol (e.g., 10:3 v/v)[2].

  • Dissolve cholesterol in the organic phase. A typical concentration is 1 g of cholesterol in 130 ml of the aqueous/organic mixture[2].

  • Add cholesterol oxidase to the aqueous phase. The optimal enzyme concentration and reaction conditions (temperature, pH, agitation) should be determined based on the specific activity of the enzyme preparation[2].

  • Incubate the reaction mixture with vigorous stirring at a controlled temperature (e.g., 30°C) for a specified period (e.g., 3 hours), ensuring adequate oxygen supply[2].

  • Extraction: After the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate to recover any remaining product. Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with water to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-Cholesten-3-one by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether[1].

    • For achieving research-grade purity (>99%), recrystallize the purified product from anhydrous ethanol[1].

Quantitative Data for 4-Cholesten-3-one Synthesis:

ParameterValueReference
Starting MaterialCholesterol[2]
Product4-Cholesten-3-one[2]
YieldUp to 92%[1]
Purity (post-recrystallization)>99%[1]

Characterization Data for 4-Cholesten-3-one:

AnalysisResultReference
¹H NMR (CDCl₃)Consistent with published spectra.[3]
¹³C NMR (CDCl₃)Consistent with published spectra.[3]
Mass Spec (ESI-MS)m/z: 384.6 [M+H]⁺[4]
Melting Point 79-81 °C[5]
Protocol 2: Synthesis of 4-Cholesten-6β-ol-3-one from 4-Cholesten-3-one

This protocol describes the allylic hydroxylation of 4-Cholesten-3-one at the C6 position. The formation of a 6β-hydroperoxy intermediate is a key step, which is subsequently reduced to the desired 6β-hydroxy product.

Materials:

  • 4-Cholesten-3-one

  • Photosensitizer (e.g., Rose Bengal)

  • Solvent (e.g., pyridine, methanol)

  • Oxygen source

  • Visible light source

  • Reducing agent (e.g., sodium sulfite or triphenylphosphine)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Photooxidation:

    • Dissolve 4-Cholesten-3-one in a suitable solvent such as pyridine or methanol.

    • Add a catalytic amount of a photosensitizer like Rose Bengal.

    • Irradiate the solution with a visible light source while bubbling a stream of oxygen through the mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This reaction forms the unstable 6β-hydroperoxycholest-4-en-3-one intermediate.

  • Reduction:

    • Once the photooxidation is complete, add a reducing agent such as sodium sulfite or triphenylphosphine to the reaction mixture to reduce the hydroperoxide intermediate to the corresponding alcohol.

    • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify the crude 4-Cholesten-6β-ol-3-one by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 6β-isomer from other potential byproducts.

Expected Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting Material4-Cholesten-3-one
Product4-Cholesten-6β-ol-3-one
Expected YieldModerate to good
Expected Purity (post-chromatography)>98%

Characterization of 4-Cholesten-6β-ol-3-one: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Result
¹H NMR Appearance of a new signal for the proton at C6, coupled to the vinylic proton at C4. The stereochemistry (β-orientation) of the hydroxyl group can be confirmed by the coupling constants.
¹³C NMR Appearance of a new carbon signal corresponding to C6 bearing the hydroxyl group, and shifts in the signals of neighboring carbons (C4, C5, C7, C8).
Mass Spec A molecular ion peak corresponding to the molecular weight of 4-Cholesten-6β-ol-3-one (C₂₇H₄₄O₂).
IR Spectroscopy Presence of a hydroxyl (-OH) stretching band in addition to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching bands.

Application Notes

4-Cholesten-6β-ol-3-one, as a hydroxylated derivative of 4-Cholesten-3-one, may exhibit interesting biological activities. 4-Cholesten-3-one itself has been reported to have potential against obesity and liver disease and serves as a precursor for the synthesis of anabolic drugs and contraceptive hormones[1]. The introduction of a hydroxyl group at the 6β-position can significantly alter its polarity and interaction with biological targets.

Potential Research Applications:

  • Metabolic Studies: It can be used as a standard in studies investigating the metabolism of cholesterol and other steroids.

  • Drug Discovery: The molecule can be screened for various biological activities, including anti-inflammatory, anti-cancer, or neuroprotective effects.

  • Enzyme Inhibition Studies: It may serve as a potential inhibitor or substrate for enzymes involved in steroid biosynthesis and metabolism.

Workflow for Biological Screening:

Biological_Screening cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesized_Compound Synthesized 4-Cholesten-6β-ol-3-one Cell_Culture Cell-based Assays Synthesized_Compound->Cell_Culture Enzyme_Assay Enzyme Inhibition Assays Synthesized_Compound->Enzyme_Assay Data_Analysis Data Analysis & Interpretation Cell_Culture->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo In Vivo Studies Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->In_Vivo

Caption: Workflow for evaluating the biological activity of the synthesized compound.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis and purification of 4-Cholesten-6β-ol-3-one to a standard suitable for research purposes. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities and applications in various scientific disciplines. Adherence to these protocols and rigorous analytical characterization are crucial for obtaining reliable and reproducible research data.

References

Application Note: Quantitative Analysis of Sterols in Human Plasma using 4-Cholesten-6beta-ol-3-one as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantification of key sterols in human plasma, including cholesterol, campesterol, sitosterol, and stigmasterol. The methodology employs 4-Cholesten-6beta-ol-3-one as an internal standard (IS) to ensure accuracy and precision throughout the sample preparation and analysis workflow. The procedure involves saponification to release esterified sterols, liquid-liquid extraction of the unsaponifiable fraction, derivatization to form trimethylsilyl (TMS) ethers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The use of this compound, a compound not naturally present in human plasma, allows for accurate correction for variations in extraction efficiency and derivatization yield.

Introduction

Sterols are a critical class of lipids involved in numerous physiological processes, and their quantification in biological matrices like plasma is essential for both clinical diagnostics and biomedical research. Accurate measurement of sterols requires a robust analytical method that can account for potential losses during sample processing. The use of an internal standard is a widely accepted practice to improve the accuracy and precision of quantitative analyses. An ideal internal standard should be a compound that is not endogenously present in the sample, has similar chemical and physical properties to the analytes of interest, and does not interfere with their detection.

This protocol describes the use of this compound as an internal standard for the GC-MS analysis of major sterols in human plasma. Its structural similarity to endogenous sterols ensures comparable behavior during extraction and derivatization, making it an excellent choice for this application.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Saponification Saponification (KOH in Ethanol) Add_IS->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Dry_Extract Dry Extract under N2 Extraction->Dry_Extract Unsap. Fraction Add_Reagent Add Silylation Reagent (BSTFA + 1% TMCS) Dry_Extract->Add_Reagent Incubate Incubate (60°C) Add_Reagent->Incubate GCMS GC-MS Analysis Incubate->GCMS Derivatized Sample Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental workflow for sterol analysis.

Materials and Reagents

  • Solvents: Ethanol, Hexane, Pyridine (all HPLC grade)

  • Reagents: Potassium hydroxide (KOH), BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)

  • Standards: Cholesterol, Campesterol, Sitosterol, Stigmasterol, and this compound (Internal Standard)

  • Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), vortex mixer, centrifuge, heating block, nitrogen evaporator.

Protocols

1. Preparation of Standard and Internal Standard Solutions

  • Prepare individual stock solutions of each sterol and the internal standard (this compound) in ethanol at a concentration of 1 mg/mL.

  • Prepare a working standard mixture containing all sterols of interest at a suitable concentration range for calibration curves.

  • Prepare a working solution of the internal standard at a concentration of 10 µg/mL in ethanol.

2. Sample Preparation

  • Pipette 100 µL of human plasma into a glass tube with a screw cap.

  • Add 50 µL of the 10 µg/mL internal standard solution (this compound) to each plasma sample, calibrator, and quality control sample.

  • Add 1 mL of 1 M ethanolic KOH.

  • Vortex vigorously for 30 seconds.

  • Incubate at 60°C for 1 hour to saponify the sterol esters.

  • After cooling to room temperature, add 1 mL of deionized water and 3 mL of hexane.

  • Vortex for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer (containing the unsaponifiable sterols) to a clean glass tube.

  • Repeat the extraction with another 3 mL of hexane and combine the hexane fractions.

  • Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.

  • After cooling, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, hold for 1 min, ramp to 290°C at 20°C/min, then ramp to 310°C at 5°C/min and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Parameters for Sterol-TMS Ethers

CompoundRetention Time (approx., min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Cholesterol-TMS12.5368.3458.4, 329.3
Campesterol-TMS13.8382.3472.4, 129.1
Stigmasterol-TMS14.2394.3484.4, 351.3
Sitosterol-TMS14.5396.4486.4, 129.1
This compound-TMS (IS) 13.2 472.3 382.3, 147.1

Data Analysis and Quantification

The concentration of each sterol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Logic cluster_quant Quantification Logic Analyte_Peak Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak IS Peak Area (this compound) IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration

Caption: Data analysis and quantification logic.

Method Performance

The following table summarizes the performance characteristics of the method, which should be validated in your laboratory.

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterCholesterolCampesterolSitosterolStigmasterol
Linearity (r²) >0.995>0.995>0.995>0.995
Linear Range (µg/mL) 1 - 5000.1 - 500.1 - 500.1 - 50
Limit of Quantification (µg/mL) 1.00.10.10.1
Intra-day Precision (%RSD) < 5%< 7%< 7%< 8%
Inter-day Precision (%RSD) < 8%< 10%< 10%< 12%
Recovery (%) 95 - 105%92 - 108%93 - 107%90 - 110%

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of major sterols in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings, offering good sensitivity, specificity, and reproducibility. The inclusion of the internal standard is critical for mitigating variability introduced during sample preparation, ensuring high-quality data for downstream applications.

Application Notes and Protocols for the Sample Preparation of 4-Cholesten-6β-ol-3-one from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cholesten-6β-ol-3-one is an oxysterol, an oxidized derivative of cholesterol, which plays a significant role in various physiological and pathological processes. Oxysterols are known to be involved in the regulation of cholesterol homeostasis, and they are ligands for liver X receptors (LXRs), which are key regulators of lipid metabolism.[1] The accurate quantification of 4-Cholesten-6β-ol-3-one in tissue samples is crucial for understanding its biological functions and for the development of therapeutics targeting pathways in which this molecule is involved.

This document provides detailed application notes and protocols for the sample preparation of 4-Cholesten-6β-ol-3-one from tissue matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are based on established techniques for oxysterol analysis and are intended to serve as a comprehensive guide for researchers.

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for the accurate quantification of 4-Cholesten-6β-ol-3-one, as it is typically present at low concentrations in complex tissue matrices. The main goals of sample preparation are to efficiently extract the analyte, remove interfering substances (e.g., phospholipids, triglycerides), and concentrate the sample. The primary techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique for the extraction of oxysterols from biological samples. The choice of solvent is crucial for achieving high extraction efficiency.

  • Methyl tert-butyl ether (MTBE): MTBE has been shown to be an excellent solvent for the extraction of a broad range of oxysterols with high recovery.[2][3] It is less dense than water, forming the upper organic phase, which simplifies sample handling.

  • Folch Method (Chloroform:Methanol): A traditional method for lipid extraction using a mixture of chloroform and methanol (typically 2:1, v/v). While effective, chloroform is a known carcinogen, and its use is being reduced in many laboratories.

  • Bligh-Dyer Method (Chloroform:Methanol:Water): A modification of the Folch method that is suitable for samples with high water content.

Solid-Phase Extraction (SPE)

SPE is often used as a cleanup step after LLE to remove residual impurities that can interfere with LC-MS/MS analysis. It can also be used for the selective isolation of oxysterols.

  • Reversed-Phase (e.g., C18): C18 cartridges are commonly used to separate oxysterols from more polar and nonpolar interferences.

  • Polymeric Sorbents: Polymeric sorbents can offer different selectivities and higher loading capacities compared to silica-based sorbents.[4]

Considerations for Preventing Artifact Formation

Cholesterol can auto-oxidize to form oxysterols, leading to artificially elevated results. To minimize this, the following precautions should be taken:

  • Use of Antioxidants: Butylated hydroxytoluene (BHT) is commonly added to extraction solvents to prevent autooxidation.

  • Minimize Exposure to Air and Light: Samples should be processed quickly and protected from light and oxygen.

  • Work on Ice: Keeping samples cold can reduce the rate of autooxidation.

Experimental Protocols

The following protocols provide a general framework for the extraction of 4-Cholesten-6β-ol-3-one from tissue. Optimization may be required for specific tissue types and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) using MTBE

This protocol is a robust method for the extraction of a broad range of oxysterols, including 4-Cholesten-6β-ol-3-one, from tissue.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal Standard (IS): A stable isotope-labeled analog of 4-Cholesten-6β-ol-3-one (e.g., d7-labeled) is highly recommended.

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a homogenization tube containing ceramic beads.

    • Add 500 µL of cold 0.9% NaCl solution.

    • Add a known amount of internal standard.

    • Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice during this process.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate, add 1.5 mL of MTBE and 0.5 mL of methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Supernatant Collection:

    • Carefully transfer the upper organic phase (MTBE layer) to a clean tube.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of MTBE to the remaining aqueous phase.

    • Vortex and centrifuge as in step 2.

    • Combine the second organic phase with the first one.

  • Drying:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 methanol:water).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used as a cleanup step following LLE to remove interfering substances.

Materials:

  • Reconstituted tissue extract from Protocol 1

  • C18 SPE cartridge (e.g., 100 mg, 1 mL)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the reconstituted tissue extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 70:30, v/v) to remove polar impurities.

  • Elution:

    • Elute the 4-Cholesten-6β-ol-3-one and other oxysterols with 1 mL of acetonitrile or methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Derivatization for Enhanced LC-MS/MS Sensitivity (Optional)

For low abundance analytes or to improve ionization efficiency, derivatization of the keto group of 4-Cholesten-6β-ol-3-one can be performed. Girard T reagent is a common choice for derivatizing keto-steroids.

Materials:

  • Dried tissue extract

  • Girard T reagent

  • Glacial acetic acid

  • Methanol

Procedure:

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of a freshly prepared solution of Girard T reagent (e.g., 10 mg/mL in methanol containing 5% acetic acid).

    • Vortex and incubate at 60°C for 30 minutes.

  • Reaction Quenching and Cleanup:

    • After incubation, the sample can be diluted and directly injected for LC-MS/MS analysis or subjected to a further SPE cleanup step to remove excess derivatization reagent.

Data Presentation

Table 1: Illustrative Recovery Data for Oxysterols from Tissue

AnalyteSpiking Level (ng/g)Mean Recovery (%)RSD (%)
7α-hydroxy-4-cholesten-3-one1092.56.8
10095.14.2
50098.32.5
4β-hydroxycholesterol1088.78.1
10091.25.5
50094.63.1

Data adapted from methodologies for similar analytes.[5][6]

Table 2: Illustrative Precision and Accuracy Data for Oxysterol Analysis in Tissue

AnalyteNominal Conc. (ng/g)Intra-day Precision (CV, %)Inter-day Precision (CV, %)Accuracy (%)
7α-hydroxy-4-cholesten-3-one57.29.5102.3
504.86.198.7
2503.14.5101.5
4β-hydroxycholesterol58.511.297.8
505.67.8103.1
2504.25.999.2

Data adapted from methodologies for similar analytes.[5][6]

Table 3: Illustrative Linearity and Sensitivity Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
7α-hydroxy-4-cholesten-3-one1 - 500>0.9951
4β-hydroxycholesterol1 - 500>0.9951

Data adapted from methodologies for similar analytes.[5][6]

Mandatory Visualization

G cluster_prep Sample Preparation Workflow tissue Tissue Sample (e.g., Liver, Brain) homogenization Homogenization (with Internal Standard) tissue->homogenization lle Liquid-Liquid Extraction (e.g., MTBE) homogenization->lle spe Solid-Phase Extraction (Cleanup) lle->spe Extract derivatization Derivatization (Optional, e.g., Girard T) spe->derivatization Clean Extract analysis LC-MS/MS Analysis spe->analysis Direct Analysis derivatization->analysis

Caption: Experimental workflow for the preparation of 4-Cholesten-6β-ol-3-one from tissue.

G cluster_pathway Cholesterol Metabolic Pathway cholesterol Cholesterol cholestenone 4-Cholesten-3-one cholesterol->cholestenone Cholesterol Oxidase/Dehydrogenase six_beta_hydroxy 4-Cholesten-6β-ol-3-one cholestenone->six_beta_hydroxy Hydroxylation cholestanol Cholestanol cholestenone->cholestanol Reduction bile_acids Bile Acids cholestenone->bile_acids Further Metabolism

Caption: Simplified metabolic pathway of cholesterol to 4-Cholesten-6β-ol-3-one.

G cluster_signaling LXR Signaling Pathway Activation oxysterol Oxysterol (e.g., 4-Cholesten-6β-ol-3-one) lxr LXR oxysterol->lxr Binds and Activates lxr_rxr LXR/RXR Heterodimer lxr->lxr_rxr rxr RXR rxr->lxr_rxr lxre LXR Response Element (in DNA) lxr_rxr->lxre Binds to gene_expression Target Gene Expression (e.g., ABCA1, ABCG1) lxre->gene_expression Promotes cholesterol_efflux Increased Cholesterol Efflux gene_expression->cholesterol_efflux

Caption: Activation of the LXR signaling pathway by oxysterols.

References

Application Note & Protocol: Quantitative Analysis of 7α-hydroxy-4-cholesten-3-one in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7α-hydroxy-4-cholesten-3-one (C4) is a key intermediate in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism.[1][2] The formation of C4 from 7α-hydroxycholesterol is a rate-limiting step catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] Consequently, the concentration of C4 in serum is a reliable biomarker for hepatic bile acid synthesis and CYP7A1 activity.[1][2][3] Monitoring C4 levels is crucial in clinical research for assessing liver function, studying the effects of drugs on cholesterol metabolism, and investigating disorders related to bile acid malabsorption.

This document provides a detailed protocol for the quantitative analysis of 7α-hydroxy-4-cholesten-3-one in human serum using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Biochemical Pathway of 7α-hydroxy-4-cholesten-3-one Synthesis

The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process that predominantly occurs in the liver. The classical pathway is initiated by the enzyme CYP7A1, which converts cholesterol to 7α-hydroxycholesterol. This intermediate is then converted to 7α-hydroxy-4-cholesten-3-one (C4). C4 serves as a branch point for the synthesis of both cholic acid and chenodeoxycholic acid.[2][3]

BileAcidSynthesis Cholesterol Cholesterol 7a-Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a-Hydroxycholesterol CYP7A1 (Rate-limiting step) C4 7α-hydroxy-4-cholesten-3-one (C4) 7a-Hydroxycholesterol->C4 HSD3B7 Intermediates_CA Further Intermediates C4->Intermediates_CA CYP8B1 Intermediates_CDCA Further Intermediates C4->Intermediates_CDCA Cholic_Acid Cholic Acid Intermediates_CA->Cholic_Acid CDCA Chenodeoxycholic Acid Intermediates_CDCA->CDCA

Bile Acid Synthesis Pathway

Experimental Protocols

Materials and Reagents
  • 7α-hydroxy-4-cholesten-3-one (C4) reference standard

  • 7α-hydroxy-4-cholesten-3-one-d7 (C4-d7) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human serum (drug-free)

  • 96-well collection plates

Instrumentation
  • Liquid Chromatography: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of C4 and C4-d7 in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the C4 stock solution with acetonitrile/water (50:50, v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the C4-d7 stock solution with acetonitrile to a final concentration of 50 ng/mL.

  • Calibration Standards: Prepare calibration standards by spiking blank human serum with the appropriate working standard solutions.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human serum.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and rapid procedure for extracting C4 from serum samples.

  • Aliquot 100 µL of serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (C4-d7, 50 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile containing 2% formic acid to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well collection plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions C4: m/z 401.3 → 147.1C4-d7: m/z 408.3 → 152.1
Collision Energy Optimized for specific instrument
Source Temperature 500°C
Experimental Workflow

The overall experimental workflow for the quantitative analysis of C4 in serum is depicted below.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Serum 100 µL Serum Sample Add_IS Add 20 µL Internal Standard (C4-d7) Serum->Add_IS Precipitate Add 300 µL Acetonitrile with 2% Formic Acid Add_IS->Precipitate Vortex Vortex to Precipitate Proteins Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify C4 Concentration Calibrate->Quantify

Quantitative Analysis Workflow

Data Presentation

Method Validation Summary

The LC-MS/MS method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve

ParameterResult
Concentration Range 0.5 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low 1.51.4898.74.55.2
Medium 5051.2102.43.14.0
High 150147.998.62.83.5

Table 3: Sensitivity and Matrix Effect

ParameterResult
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Matrix Effect Minimal (<15%)
Recovery > 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 7α-hydroxy-4-cholesten-3-one in human serum. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method suitable for clinical research and drug development studies where the assessment of bile acid synthesis is required. The method has been successfully validated according to industry standards, demonstrating excellent linearity, accuracy, precision, and sensitivity.

References

Application of 4-Cholesten-6beta-ol-3-one in Metabolic Flux Analysis: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no direct applications or established protocols for the use of 4-Cholesten-6beta-ol-3-one in metabolic flux analysis (MFA) have been identified. The current body of research does not provide specific data on its mechanism of action within MFA frameworks, nor does it outline experimental procedures for its use in such studies.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. It relies on the use of isotopic tracers and mathematical modeling to elucidate the flow of metabolites through various pathways. While a wide range of compounds are utilized in these studies to trace metabolic routes and understand cellular physiology, this compound does not appear to be a compound that has been characterized for this purpose.

Research on a Related Compound: 4-Cholesten-3-one

While information on this compound is not available, research has been conducted on a structurally similar compound, 4-cholesten-3-one . This compound is known to be an intermediate in cholesterol metabolism and has been investigated for its effects on lipid metabolism and its potential therapeutic applications.

Studies have shown that 4-cholesten-3-one can influence lipid profiles and has been explored for its anti-obesity effects. It is a metabolite of cholesterol produced by gut microbiota and can impact cholesterol synthesis and transport.[1] Research has also indicated its potential in cancer therapy, where it may alter lipid metabolism in cancer cells and affect cell viability.[2]

The metabolism of related compounds, such as cholesta-4,6-dien-3-one, has been shown to produce 4-cholesten-3-one in various tissues, highlighting its role in steroid metabolism.[3] However, it is important to emphasize that these studies focus on the physiological and pathological effects of 4-cholesten-3-one and do not describe its use as a tool or tracer in metabolic flux analysis experiments.

Summary of Findings on 4-cholesten-3-one

FeatureDescriptionReferences
Metabolic Role Intermediate in cholesterol metabolism; product of cholesterol conversion by gut microbiota.[1]
Biological Activity Exhibits anti-obesity and lipid-lowering effects; shows potential anti-cancer properties by altering lipid metabolism in cancer cells.[1][2][4]
Metabolism Can be formed from the metabolism of other steroid precursors like cholesta-4,6-dien-3-one in tissues such as the liver, adrenals, and brain.[3]

Conclusion

Due to the absence of specific research on the application of this compound in metabolic flux analysis, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. The signaling pathways and experimental workflows involving this specific compound in the context of MFA are not documented in the available literature.

Researchers, scientists, and drug development professionals interested in this area may need to conduct foundational research to determine if this compound has properties that would make it a useful tool for metabolic flux analysis. Such research would involve synthesizing the compound, characterizing its metabolic fate, and developing novel protocols to trace its incorporation and effects within a biological system. At present, no such information is publicly accessible.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Cholesten-6β-ol-3-one LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 4-Cholesten-6β-ol-3-one.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 4-Cholesten-6β-ol-3-one?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix. In the LC-MS/MS analysis of 4-Cholesten-6β-ol-3-one, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous components. Ion suppression is the more common issue in this type of analysis.

Q2: What is the most effective strategy to compensate for matrix effects?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS, such as 7α-hydroxy-4-cholesten-3-one-d7, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.

Q3: Which sample preparation technique is best for minimizing matrix effects for 4-Cholesten-6β-ol-3-one?

A: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanliness.

  • Solid-Phase Extraction (SPE) is often considered the most effective method for removing interfering matrix components. Polymeric reversed-phase SPE cartridges, in particular, have shown good performance in cleaning up oxysterol samples.

  • Liquid-Liquid Extraction (LLE) is another robust technique that can significantly reduce matrix effects.

  • Protein Precipitation (PPT) is a simpler and faster method, but it is generally less effective at removing phospholipids and other matrix components, which can lead to more significant ion suppression.

Q4: Can I use a surrogate matrix for my calibration standards?

A: Yes, using a surrogate matrix is a valid approach when a true blank matrix is unavailable. For the analysis of endogenous compounds like 4-Cholesten-6β-ol-3-one, a surrogate matrix (e.g., a 50:50 acetonitrile/water mixture) can be used to prepare calibration standards. However, quality control (QC) samples should be prepared in the authentic biological matrix to accurately mimic the experimental samples.

Q5: How can I prevent the degradation of 4-Cholesten-6β-ol-3-one during sample preparation?

A: Oxysterols are susceptible to oxidation and isomerization. To minimize degradation, it is crucial to handle samples with care. This includes storing samples at -80°C, minimizing exposure to light and air, and considering the addition of antioxidants like butylated hydroxytoluene (BHT) during the extraction process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Signal / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.1. Improve Sample Cleanup: Switch from PPT to LLE or SPE. Optimize the SPE wash and elution steps to better remove interferences. 2. Optimize Chromatography: Modify the LC gradient to achieve better separation of the analyte from the suppression region. Experiment with different column chemistries (e.g., C18, phenyl-hexyl). 3. Check Instrument Parameters: Ensure the mass spectrometer source conditions (e.g., temperature, gas flows) are optimized for the analyte.
Analyte Degradation: The analyte is degrading during sample preparation or storage.1. Work Quickly and on Ice: Minimize the time samples are at room temperature. 2. Use Antioxidants: Add BHT to extraction solvents. 3. Protect from Light: Use amber vials and minimize exposure to ambient light.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much analyte or matrix onto the column.1. Dilute the Sample: If the analyte concentration is high, dilute the final extract. 2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or particle size.
Secondary Interactions: The analyte is interacting with active sites on the column.1. Use a Base-Deactivated Column: Many modern C18 columns are base-deactivated to minimize these interactions. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa.
Physical Problems in the System: Voids in the column, poorly made connections.1. Check for Voids: If all peaks are tailing, there may be a physical issue with the column or system. 2. Inspect Fittings: Ensure all fittings are properly tightened and there are no dead volumes.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system.1. Use High-Purity Solvents: Always use LC-MS grade solvents. 2. Flush the System: Thoroughly flush the LC system and mass spectrometer.
Carryover: Analyte from a previous injection is appearing in the current run.1. Optimize Injector Wash: Use a strong solvent in the injector wash solution. 2. Run Blank Injections: Run blank injections between samples to assess carryover.
Inconsistent Results (Poor Precision) Variable Matrix Effects: The degree of ion suppression is varying between samples.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples.
Inconsistent Sample Collection/Handling: Variations in how samples were collected and stored.1. Standardize Protocols: Implement a strict and consistent protocol for sample collection, processing, and storage.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for Oxysterols with Different Sample Preparation Methods.

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%)
Protein Precipitation (PPT) 7α-hydroxy-4-cholesten-3-oneRat Plasma95.2 - 101.3Not explicitly reported, but method was validated
Solid-Phase Extraction (SPE) Various OxysterolsCellular Lysate9 - 27 (Initial Method)Significant suppression observed
Improved SPE with Triton/DMSO Various OxysterolsCellular Lysate>80 (Improved Method)Minimal matrix effects reported
Liquid-Liquid Extraction (LLE) 7α-hydroxy-4-cholesten-3-oneHuman SerumNot explicitly reported, but method was validated and found to be free from matrix effectsFree from matrix effects

Note: Data for the closely related 7α-hydroxy-4-cholesten-3-one and other oxysterols are presented as a proxy due to the limited availability of specific data for 4-Cholesten-6β-ol-3-one.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 4-Cholesten-6β-ol-3-one from Human Serum

This protocol is adapted from a method for the analysis of 7α-hydroxy-4-cholesten-3-one and should be optimized for 4-Cholesten-6β-ol-3-one.

  • Sample Preparation:

    • Pipette 100 µL of human serum into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 4-Cholesten-6β-ol-3-one-d7 in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 13,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Oxysterols from Cellular Lysate

This protocol is a general method for oxysterol extraction and should be optimized for the specific cell type and analyte.

  • Cell Lysis and Spiking:

    • Lyse cells using a suitable buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and DMSO.

    • Add the internal standard to the cell lysate.

  • Lipid Extraction:

    • Perform a lipid extraction using a mixture of methanol and dichloromethane.

  • SPE Cleanup:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis PRiME HLB) with methanol followed by water.

    • Load the lipid extract onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elute the oxysterols with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow sample Biological Sample (e.g., Serum, Plasma) is_add Add Stable Isotope-Labeled Internal Standard sample->is_add extraction Extraction is_add->extraction ppt Protein Precipitation (e.g., Acetonitrile) extraction->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., MTBE) extraction->lle Good Cleanup spe Solid-Phase Extraction (e.g., Polymeric RP) extraction->spe Best Cleanup evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Sample preparation workflow for 4-Cholesten-6β-ol-3-one analysis.

troubleshooting_workflow start Poor/Inconsistent Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is use_is Implement SIL-IS check_is->use_is No check_chrom Review Chromatograms: Low Signal? Poor Peak Shape? check_is->check_chrom Yes revalidate Re-evaluate Method use_is->revalidate low_signal Low Signal (Ion Suppression) check_chrom->low_signal Low Signal bad_shape Poor Peak Shape check_chrom->bad_shape Poor Shape improve_cleanup Improve Sample Cleanup (LLE or SPE) low_signal->improve_cleanup optimize_lc Optimize LC Method low_signal->optimize_lc bad_shape->optimize_lc check_column Check Column/System for Voids Use Base-Deactivated Column bad_shape->check_column improve_cleanup->revalidate optimize_lc->revalidate check_column->revalidate

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

improving the recovery of 4-Cholesten-6beta-ol-3-one during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 4-Cholesten-6beta-ol-3-one during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound?

A1: The two primary methods for extracting this compound and related oxysterols are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. SPE utilizes a solid sorbent to retain the analyte from a liquid sample, which is then eluted with an appropriate solvent.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: The chosen solvent or extraction conditions may not be optimal for fully partitioning the analyte from the sample matrix.

  • Analyte Degradation: this compound may be sensitive to pH, temperature, or light, leading to degradation during the extraction process.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids) can interfere with the extraction process, preventing the analyte from being efficiently isolated.

  • Improper Solvent Evaporation: Loss of the analyte can occur during the solvent evaporation step if not performed carefully.

  • Suboptimal SPE Cartridge or Protocol: The choice of SPE sorbent, conditioning, loading, washing, and elution steps are all critical for high recovery.

Q3: How can I improve the recovery of this compound?

A3: To enhance recovery, consider the following:

  • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures to find the most effective one for your sample matrix.

  • Adjust pH: The pH of the sample can influence the charge state of the analyte and its solubility in the extraction solvent.

  • Incorporate a Saponification Step: For samples with high lipid content, a saponification step can help to release the analyte from lipid esters.

  • Refine SPE Protocol: Systematically optimize each step of the SPE procedure, from sorbent selection to elution solvent.

  • Use an Internal Standard: Adding a known amount of a structurally similar compound (internal standard) at the beginning of the extraction process can help to normalize for any losses during sample preparation and analysis.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the extraction of this compound.

Diagram: Troubleshooting Workflow for Low Recovery

Troubleshooting_Workflow Troubleshooting Low Recovery of this compound start Low Recovery Observed check_protocol Review Extraction Protocol for Errors start->check_protocol optimize_lle Optimize LLE Parameters check_protocol->optimize_lle If using LLE optimize_spe Optimize SPE Parameters check_protocol->optimize_spe If using SPE investigate_matrix Investigate Matrix Effects optimize_lle->investigate_matrix optimize_spe->investigate_matrix check_degradation Check for Analyte Degradation investigate_matrix->check_degradation solution Improved Recovery check_degradation->solution

Caption: A logical workflow for diagnosing and resolving low recovery issues.

Problem Potential Cause Recommended Solution
Low Recovery with LLE Inefficient partitioning between aqueous and organic phases.- Test a range of organic solvents with varying polarities (e.g., ethyl acetate, hexane, dichloromethane).- Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form.- Increase the solvent-to-sample ratio.- Perform multiple extractions and pool the organic phases.
Low Recovery with SPE Suboptimal SPE cartridge or protocol.- Select a sorbent with appropriate chemistry (e.g., C18, C8 for reversed-phase; silica for normal-phase).- Ensure proper conditioning of the SPE cartridge to activate the sorbent.- Optimize the loading flow rate to allow for sufficient interaction between the analyte and the sorbent.- Use a wash solvent that removes interferences without eluting the analyte.- Test different elution solvents and volumes to ensure complete elution of the analyte.
High Variability in Recovery Inconsistent sample handling or matrix effects.- Ensure precise and consistent pipetting and vortexing.- Use an internal standard to normalize for variability.- Perform a sample cleanup step prior to extraction to remove interfering matrix components (e.g., protein precipitation).
Analyte Degradation Sensitivity to experimental conditions.- Protect samples from light and heat during extraction.- Work with cooled samples and solvents.- Evaluate the effect of pH on analyte stability.

Experimental Protocols

The following is a detailed protocol for the extraction and purification of 4-cholesten-3-one, adapted from a method with a reported overall recovery of 92%.

Diagram: Extraction and Purification Workflow

Extraction_Workflow Workflow for this compound Extraction and Purification start Sample containing this compound extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction washing Washing of Organic Phase extraction->washing evaporation Solvent Evaporation washing->evaporation column_chromatography Silica Gel Column Chromatography evaporation->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization final_product Purified this compound recrystallization->final_product

Caption: A step-by-step workflow for the purification of this compound.

Detailed Methodology
  • Liquid-Liquid Extraction:

    • To the aqueous sample containing this compound, add an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer containing the extracted compound.

    • Repeat the extraction step on the aqueous phase with a fresh portion of ethyl acetate to maximize recovery. Pool the organic layers.

  • Washing:

    • Wash the pooled organic extract with deionized water to remove any water-soluble impurities.

    • Gently mix and then allow the phases to separate. Discard the aqueous layer.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the extract under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 30-40°C) to avoid degradation of the analyte.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent such as hexane.

    • Dissolve the dried extract in a minimal amount of the column solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the purified this compound.

  • Recrystallization:

    • Pool the fractions containing the pure compound and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a hot solvent in which the compound is soluble.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Quantitative Data

The following table summarizes the reported recovery rates at different stages of the purification process for 4-cholesten-3-one.

Purification Step Reported Recovery Loss Cumulative Recovery
Extraction 4%96%
Column Chromatography 2%94%
Recrystallization 2%92%
Overall 8% 92%

Note: This data is based on the purification of a synthesized product and may vary depending on the sample matrix and experimental conditions. The use of an internal standard is highly recommended for accurate quantification in complex matrices.

addressing the stability of 4-Cholesten-6beta-ol-3-one in stored samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of 4-Cholesten-6β-ol-3-one in stored samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Cholesten-6β-ol-3-one to ensure its stability?

A1: To ensure the long-term stability of 4-Cholesten-6β-ol-3-one, it is recommended to store it at -20°C or lower. For a structurally similar compound, 6α-hydroxy Cholesterol, storage at -20°C has been shown to maintain stability for at least four years. For stock solutions, storage at -80°C is recommended for use within six months, while storage at -20°C is suitable for use within one month. It is crucial to minimize exposure to light and oxygen by storing samples in amber vials under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the known degradation pathways for 4-Cholesten-6β-ol-3-one?

A2: While specific degradation pathways for 4-Cholesten-6β-ol-3-one are not extensively documented in publicly available literature, oxysterols, in general, are susceptible to oxidation, isomerization, and dehydration. Potential degradation pathways for 4-Cholesten-6β-ol-3-one could involve further oxidation of the steroid ring or side chain, particularly if exposed to oxygen, heat, or light. The presence of the 6β-hydroxyl group and the enone functional group in the A-ring are potential sites for chemical reactions.

Q3: What analytical methods are suitable for assessing the stability of 4-Cholesten-6β-ol-3-one?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful and commonly used techniques for the quantitative analysis of oxysterols and are well-suited for stability studies of 4-Cholesten-6β-ol-3-one. These methods allow for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.

Q4: How can I design a stability study for 4-Cholesten-6β-ol-3-one?

A4: A comprehensive stability study should be designed following guidelines from the International Council for Harmonisation (ICH) or the World Health Organization (WHO). This involves storing aliquots of your samples under various conditions (e.g., different temperatures, humidity levels, and light exposures) and analyzing them at predetermined time points. The study should include at least three batches of the sample to assess variability. A typical study would involve long-term storage at the recommended condition (e.g., -20°C) and accelerated storage at a higher temperature (e.g., 40°C) to predict the shelf-life.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 4-Cholesten-6β-ol-3-one samples.

Issue 1: Unexpectedly low quantification of 4-Cholesten-6β-ol-3-one in stored samples.

Possible Cause Troubleshooting Step
Degradation due to improper storage 1. Verify storage temperature. Ensure samples were consistently stored at or below -20°C. 2. Check for exposure to light. Samples should be in amber vials. 3. Assess the headspace in the vial. For long-term storage, samples should be blanketed with an inert gas.
Repeated freeze-thaw cycles 1. Aliquot samples into single-use vials before initial freezing to avoid repeated freeze-thaw cycles.
Oxidation during sample preparation 1. Minimize the time samples are exposed to air and room temperature. 2. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent during extraction.
Adsorption to container surfaces 1. Use silanized glass vials to minimize adsorption of the analyte to the container surface.

Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.

Possible Cause Troubleshooting Step
Formation of degradation products 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use LC-MS/MS to obtain mass spectral data of the unknown peaks for structural elucidation.
Contamination from solvents or labware 1. Analyze a blank sample (solvent without the analyte) to check for contaminants. 2. Ensure all glassware and equipment are thoroughly cleaned.
Sample matrix effects 1. If analyzing complex biological samples, perform a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.

Quantitative Data Summary

Parameter Condition Expected Impact on Stability
Temperature Elevated temperatures (e.g., > 4°C)Increased degradation rate
Frozen (-20°C to -80°C)Significantly improved stability
Light Exposure to UV or ambient lightCan induce photo-oxidation and degradation
Oxygen Presence of atmospheric oxygenPromotes oxidation, a major degradation pathway for oxysterols
pH Acidic or basic conditionsCan catalyze hydrolysis or isomerization reactions
Storage Solvent Protic vs. AproticThe choice of solvent can influence stability; aprotic solvents are generally preferred for long-term storage of dry compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 4-Cholesten-6β-ol-3-one to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 4-Cholesten-6β-ol-3-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Protocol 2: Long-Term Stability Study

This protocol outlines a typical long-term stability study to determine the shelf-life of 4-Cholesten-6β-ol-3-one under recommended storage conditions.

1. Sample Preparation and Storage:

  • Prepare at least three batches of the 4-Cholesten-6β-ol-3-one sample.

  • Aliquot each batch into multiple amber, silanized glass vials.

  • Blanket the headspace with an inert gas (e.g., argon) before sealing.

  • Place the vials in a temperature-controlled freezer at -20°C ± 2°C.

2. Testing Schedule:

  • Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

3. Analytical Procedure:

  • At each time point, retrieve a set of vials from each batch.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.

  • Key parameters to assess include: appearance, purity assay, and degradation product profile.

4. Data Analysis:

  • Plot the purity of 4-Cholesten-6β-ol-3-one as a function of time for each batch.

  • Determine the time at which the purity drops below a predetermined specification (e.g., 95%) to establish the shelf-life.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 3 Batches of 4-Cholesten-6beta-ol-3-one Aliquot Aliquot into Amber Vials under Inert Gas Prep->Aliquot LongTerm Long-Term Storage (-20°C) Aliquot->LongTerm Accelerated Accelerated Storage (40°C, 75% RH) Aliquot->Accelerated Analysis Analyze at Predetermined Time Points (HPLC/LC-MS) LongTerm->Analysis Accelerated->Analysis Data Evaluate Purity and Degradation Products Analysis->Data ShelfLife Establish Shelf-Life and Storage Recommendations Data->ShelfLife

Caption: Experimental workflow for a comprehensive stability study of 4-Cholesten-6β-ol-3-one.

Troubleshooting_Degradation Start Unexpected Degradation Observed CheckStorage Verify Storage Conditions (Temp, Light, Inert Gas) Start->CheckStorage CheckHandling Review Sample Handling (Freeze-Thaw, Prep Time) CheckStorage->CheckHandling Yes ImproperStorage Correct Storage Procedures CheckStorage->ImproperStorage No HandlingIssue Revise Sample Handling Protocol CheckHandling->HandlingIssue No ForcedDeg Perform Forced Degradation Study to Identify Degradants CheckHandling->ForcedDeg Yes End Problem Resolved ImproperStorage->End HandlingIssue->End ForcedDeg->End

Caption: Troubleshooting guide for unexpected degradation of 4-Cholesten-6β-ol-3-one.

Degradation_Pathway cluster_degradation Potential Degradation Pathways Parent 4-Cholesten-6β-ol-3-one Oxidation Further Oxidation (e.g., introduction of new hydroxyl or keto groups) Parent->Oxidation O2, heat, light Isomerization Isomerization (e.g., epimerization at C6) Parent->Isomerization acid/base Dehydration Dehydration (loss of the 6β-hydroxyl group) Parent->Dehydration acid/heat

Caption: Potential degradation pathways for 4-Cholesten-6β-ol-3-one.

Technical Support Center: Optimization of Chromatographic Separation for 4-Cholesten-6β-ol-3-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 4-Cholesten-6β-ol-3-one isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of 4-Cholesten-6β-ol-3-one isomers.

Issue 1: Poor Resolution Between Isomers

Q: My chromatogram shows poor resolution or co-elution of the 4-Cholesten-6β-ol-3-one isomers. How can I improve the separation?

A: Poor resolution is a common challenge in steroid isomer separation. Here are several strategies to improve it:

  • Optimize the Mobile Phase:

    • For Reversed-Phase HPLC (RP-HPLC): Adjust the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Consider using a different organic modifier; methanol can offer different selectivity compared to acetonitrile for steroid isomers.[1]

    • For Normal-Phase HPLC (NP-HPLC): Modify the composition of the non-polar mobile phase. Small changes in the ratio of solvents like hexane, isopropanol, or ethanol can significantly impact selectivity.

    • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting isomers.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider switching to a column with a different selectivity. Biphenyl and PFP (pentafluorophenyl) stationary phases are known to provide alternative selectivity for structurally similar compounds like steroid isomers.[1]

    • For chiral separations, utilizing a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs are widely used for steroid separations.[2][3][4]

  • Adjust the Column Temperature:

    • Temperature can influence selectivity. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves. Lower temperatures often increase retention and can enhance separation, while higher temperatures can improve peak efficiency.[5][6]

  • Reduce the Flow Rate:

    • Decreasing the flow rate can lead to better resolution, especially with complex chiral stationary phases, as it allows for more effective mass transfer.[7]

Issue 2: Peak Tailing

Q: The peaks for my isomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check for Column Contamination: The column may be contaminated with strongly retained sample components or matrix impurities.

    • Solution: Flush the column with a strong solvent. For RP-HPLC, this could be 100% acetonitrile or methanol, followed by isopropanol. For NP-HPLC, a sequence of solvents with increasing polarity can be used.

  • Assess for Secondary Interactions: Silanol groups on the silica support can cause secondary interactions with the analytes, leading to tailing.

    • Solution: Add a small amount of a competitive agent to the mobile phase, such as a basic modifier like triethylamine (TEA) for basic compounds or an acidic modifier like trifluoroacetic acid (TFA) for acidic compounds.

  • Ensure Proper pH of the Mobile Phase: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Inspect for Dead Volume: Dead volume in the system (e.g., from improper fittings or tubing) can cause peak broadening and tailing.

    • Solution: Ensure all fittings are correctly installed and that the tubing between the injector, column, and detector is as short as possible.

Issue 3: Peak Broadening

Q: My peaks are broad, leading to poor sensitivity and resolution. What are the likely causes and solutions?

A: Peak broadening can stem from various sources within the HPLC system. Consider the following:

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Injection Solvent Effects: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive volume in the tubing and connections can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the tubing length.

  • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.

    • Solution: Replace the column with a new one.

Issue 4: Irreproducible Retention Times

Q: I am observing shifts in retention times between injections. What could be causing this?

A: Fluctuating retention times can compromise the reliability of your analysis. Here are the common culprits:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after changing the mobile phase.

    • Solution: Increase the column equilibration time. A stable baseline is a good indicator of an equilibrated column.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile component can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use a mobile phase degasser.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column thermostat is not used.

    • Solution: Use a column oven to maintain a constant temperature.[5][6]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and retention time variability.

    • Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for 4-Cholesten-6β-ol-3-one isomers?

A1: A good starting point for method development would be to screen both reversed-phase and normal-phase conditions.

  • Reversed-Phase:

    • Column: C18 or Biphenyl, 2.6-5 µm particle size.

    • Mobile Phase: A gradient of water and acetonitrile or methanol. A common starting gradient is 60% organic modifier, increasing to 100% over 15-20 minutes.[8]

    • Temperature: 30°C.

    • Detection: UV at 241 nm, as the cholest-4-en-3-one structure has a chromophore.

  • Normal-Phase/Chiral:

    • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A typical starting composition would be 90:10 (hexane:isopropanol).

    • Temperature: 25°C.

    • Detection: UV at 241 nm.

Q2: How should I prepare my sample for analysis?

A2: Proper sample preparation is crucial for obtaining reliable results and protecting your column.

  • Solid Phase Extraction (SPE): SPE is a common technique for cleaning up complex samples and concentrating the analytes of interest. For steroids, C18 or hydrophilic-lipophilic balanced (HLB) sorbents are often used.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective for extracting steroids from aqueous matrices using an immiscible organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[8]

  • Filtration: Always filter your final sample extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A3: SFC can offer several advantages for the separation of steroid isomers:

  • Speed: SFC methods are often faster than HPLC methods due to the lower viscosity and higher diffusivity of supercritical fluids.[11][12]

  • Selectivity: SFC can provide different selectivity compared to HPLC, which can be beneficial for resolving closely related isomers.

  • Green Chemistry: SFC typically uses supercritical CO2 as the main mobile phase component, which is less toxic and produces less organic waste compared to HPLC.[11]

  • Compatibility with Chiral Separations: SFC is well-suited for chiral separations and can often provide better and faster results than HPLC.

Quantitative Data Summary

Table 1: Comparison of Common Chromatographic Conditions for Steroid Isomer Separations

ParameterReversed-Phase HPLCNormal-Phase/Chiral HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase C18, Biphenyl, PFPPolysaccharide-based CSPsChiral or achiral packed columns
Mobile Phase A Water, often with a bufferHexane or HeptaneSupercritical CO2
Mobile Phase B Acetonitrile or MethanolIsopropanol or EthanolMethanol, Ethanol, or other polar modifiers
Typical Gradient 60-100% BIsocratic or shallow gradient5-40% B
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min1.0 - 4.0 mL/min
Temperature 25 - 45°C20 - 30°C30 - 50°C
Detection UV (241 nm), MSUV (241 nm)UV, MS

Experimental Protocols & Workflows

General Protocol for Reversed-Phase HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). If resolution is insufficient, try a Biphenyl or PFP column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol).

  • Initial Gradient: Run a scouting gradient from 60% to 100% B over 20 minutes.

  • Optimization:

    • If peaks elute too early, decrease the initial percentage of B.

    • If peaks are too retained, increase the initial percentage of B.

    • If resolution is poor, decrease the gradient slope (i.e., run the gradient over a longer time).

    • Evaluate both Acetonitrile and Methanol as the organic modifier to assess selectivity differences.

  • Temperature Optimization: Once a promising mobile phase is identified, investigate the effect of column temperature on resolution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Matrix SPE Solid Phase Extraction (C18 or HLB) Sample->SPE LLE Liquid-Liquid Extraction (e.g., MTBE) Sample->LLE Filter Filtration (0.22 µm) SPE->Filter LLE->Filter HPLC HPLC System Filter->HPLC Column Column Screening (C18, Biphenyl, Chiral) HPLC->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Temperature Temperature Optimization MobilePhase->Temperature Detection Detection (UV @ 241 nm / MS) Temperature->Detection Integration Peak Integration & Quantification Detection->Integration Resolution Resolution Calculation Integration->Resolution Report Final Report Resolution->Report

Caption: Experimental workflow for the optimization of 4-Cholesten-6β-ol-3-one isomer separation.

Troubleshooting Logic Flow

troubleshooting_workflow cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing cluster_broadening Troubleshooting Peak Broadening cluster_retention Troubleshooting Retention Time Shifts Start Chromatographic Problem Identified PoorResolution Poor Resolution / Co-elution Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing PeakBroadening Peak Broadening Start->PeakBroadening RetentionShift Retention Time Shift Start->RetentionShift Opt_MP Optimize Mobile Phase (Gradient, Organic Modifier) PoorResolution->Opt_MP Check Flush_Col Flush Column PeakTailing->Flush_Col Check Red_Load Reduce Sample Load PeakBroadening->Red_Load Check Equilibrate Ensure Full Equilibration RetentionShift->Equilibrate Check Change_Col Change Column (Biphenyl, Chiral) Opt_MP->Change_Col If no improvement Adj_Temp Adjust Temperature Change_Col->Adj_Temp If no improvement Dec_Flow Decrease Flow Rate Adj_Temp->Dec_Flow If no improvement End Problem Resolved Dec_Flow->End Add_Mod Add Mobile Phase Modifier Flush_Col->Add_Mod If no improvement Adj_pH Adjust Mobile Phase pH Add_Mod->Adj_pH If no improvement Check_DeadVol Check for Dead Volume Adj_pH->Check_DeadVol If no improvement Check_DeadVol->End Check_Solvent Check Injection Solvent Red_Load->Check_Solvent If no improvement Min_ExtraVol Minimize Extra-Column Volume Check_Solvent->Min_ExtraVol If no improvement Replace_Col Replace Column Min_ExtraVol->Replace_Col If no improvement Replace_Col->End Fresh_MP Prepare Fresh Mobile Phase Equilibrate->Fresh_MP If no improvement Use_Oven Use Column Oven Fresh_MP->Use_Oven If no improvement Pump_Maint Perform Pump Maintenance Use_Oven->Pump_Maint If no improvement Pump_Maint->End

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

troubleshooting poor ionization of 4-Cholesten-6beta-ol-3-one in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4-Cholesten-6β-ol-3-one using Electrospray Ionization Mass Spectrometry (ESI-MS). Steroids lacking readily ionizable functional groups, such as 4-Cholesten-6β-ol-3-one, often exhibit poor ionization efficiency, leading to low sensitivity and inconsistent results. This guide provides troubleshooting strategies and detailed protocols to enhance signal intensity and achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for 4-Cholesten-6β-ol-3-one in my ESI-MS analysis?

Q2: Can I improve the signal of 4-Cholesten-6β-ol-3-one without chemical modification?

A2: Yes, optimizing ESI source conditions and mobile phase composition can enhance the signal. Strategies include promoting the formation of adduct ions by adding specific salts or modifiers to your mobile phase. Common adducts in positive ion mode are with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[6]

Q3: What is chemical derivatization and how can it help?

A3: Chemical derivatization involves chemically modifying the analyte to introduce a functional group that is more amenable to ionization.[1][3] For neutral steroids, this often means adding a moiety with a high proton affinity or a permanent positive charge.[1][3][7] This can dramatically increase the ionization efficiency and, consequently, the sensitivity of the analysis.[1][3]

Q4: Are there alternative ionization techniques I should consider?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable technique for analyzing neutral, less polar compounds like steroids.[7] APCI is generally less susceptible to ion suppression from the sample matrix compared to ESI.[7]

Troubleshooting Guide

Problem: Poor Signal Intensity of 4-Cholesten-6β-ol-3-one

This troubleshooting workflow provides a step-by-step approach to diagnosing and resolving poor signal intensity for 4-Cholesten-6β-ol-3-one in ESI-MS.

TroubleshootingWorkflow start Start: Poor Signal for 4-Cholesten-6β-ol-3-one check_instrument 1. Verify Instrument Performance - Tune and calibrate MS - Check solvent lines and spray start->check_instrument optimize_source 2. Optimize ESI Source Parameters - Capillary voltage - Gas flow and temperature - Nebulizer pressure check_instrument->optimize_source adduct_formation 3. Promote Adduct Formation - Add Na+, K+, or NH4+ salts - Use additives like formic acid optimize_source->adduct_formation signal_improved_adduct Signal Improved? adduct_formation->signal_improved_adduct derivatization 4. Consider Chemical Derivatization - Introduce an ionizable group signal_improved_adduct->derivatization No end_success End: Successful Analysis signal_improved_adduct->end_success Yes signal_improved_deriv Signal Improved? derivatization->signal_improved_deriv apci 5. Switch to APCI - Alternative ionization for neutral molecules signal_improved_deriv->apci No signal_improved_deriv->end_success Yes end_further_help End: Contact Technical Support apci->end_further_help

Caption: Troubleshooting workflow for poor ESI-MS signal.

Quantitative Data Summary

The following table summarizes the expected relative signal intensity of 4-Cholesten-6β-ol-3-one under different analytical conditions. These are representative values to illustrate the potential impact of each optimization step.

Analytical ApproachExpected IonRelative Signal Intensity (Arbitrary Units)
Standard ESI (MeOH/H₂O)[M+H]⁺100
ESI with 10 mM Ammonium Acetate[M+NH₄]⁺500 - 1,500
ESI with 1 mM Sodium Acetate[M+Na]⁺1,000 - 5,000
Picolinoyl Derivatization + ESI[M-derivatized+H]⁺> 10,000
APCI[M+H]⁺2,000 - 8,000

Experimental Protocols

Protocol 1: Enhancing Ionization through Adduct Formation

Objective: To improve the ESI-MS signal of 4-Cholesten-6β-ol-3-one by promoting the formation of sodium or ammonium adducts.

Materials:

  • 4-Cholesten-6β-ol-3-one standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or Sodium acetate

  • 0.22 µm syringe filters

Procedure:

  • Prepare Stock Solution: Dissolve 4-Cholesten-6β-ol-3-one in methanol to a concentration of 1 mg/mL.

  • Prepare Mobile Phase Additives:

    • For Ammonium Adducts: Prepare a 1 M stock solution of ammonium acetate in water.

    • For Sodium Adducts: Prepare a 100 mM stock solution of sodium acetate in water.

  • Optimize Additive Concentration:

    • Prepare a series of mobile phases containing different final concentrations of the additive (e.g., 1 mM, 5 mM, 10 mM for ammonium acetate; 0.1 mM, 0.5 mM, 1 mM for sodium acetate). A typical starting mobile phase could be 80:20 Methanol:Water.

    • Infuse a 1 µg/mL solution of 4-Cholesten-6β-ol-3-one in the respective mobile phase directly into the mass spectrometer.

  • Mass Spectrometer Settings:

    • Set the mass spectrometer to scan for the expected m/z of the adducts:

      • [M+NH₄]⁺: 418.37

      • [M+Na]⁺: 423.34

    • Optimize source parameters (capillary voltage, gas temperatures, and flows) to maximize the signal of the target adduct ion.

Protocol 2: Chemical Derivatization with Picolinic Acid

Objective: To significantly enhance the ESI-MS signal of 4-Cholesten-6β-ol-3-one by derivatizing the hydroxyl group with picolinic acid, which contains a readily ionizable pyridine nitrogen.

DerivatizationWorkflow start Start: 4-Cholesten-6β-ol-3-one Sample add_reagents 1. Add Picolinic Acid and Coupling Agent (e.g., EDC/DMAP) start->add_reagents reaction 2. Incubate at Room Temperature (e.g., 1-2 hours) add_reagents->reaction quench 3. Quench Reaction (e.g., add water) reaction->quench extract 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry_reconstitute 5. Dry and Reconstitute in Mobile Phase extract->dry_reconstitute analyze 6. Analyze by LC-ESI-MS dry_reconstitute->analyze

References

Technical Support Center: Enhancing Enzymatic Production of 4-Cholesten-6β-ol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of 4-Cholesten-6β-ol-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the conversion of cholesterol to 4-Cholesten-6β-ol-3-one?

The primary enzyme is cholesterol oxidase (EC 1.1.3.6). This enzyme catalyzes the oxidation of cholesterol to 4-cholesten-3-one, which can be a precursor to 4-Cholesten-6β-ol-3-one depending on the specific enzymatic activities present in the biocatalyst.[1]

Q2: Why is a biphasic (aqueous-organic) system typically used for this bioconversion?

A biphasic system is employed to overcome the low aqueous solubility of cholesterol.[1][2][3] Cholesterol is dissolved in an organic solvent, creating a two-phase system with the aqueous phase containing the enzyme. This increases the substrate availability to the enzyme.[3]

Q3: What are common organic solvents used in the biphasic system?

Various organic solvents have been tested, including petroleum ether, n-hexane, n-heptane, n-decane, and isoamyl alcohol. Petroleum ether has been identified as an ideal organic phase in some studies due to considerations of toxicity, cost, and conversion rate.[2]

Q4: Can surfactants be used to improve cholesterol solubility?

Yes, surfactants like Tween 80 or Triton X-100 can be used to increase the solubility of cholesterol. However, they can sometimes cause foaming and may be toxic to the microorganisms used for enzyme production.

Q5: What analytical techniques are used to confirm the production of 4-Cholesten-6β-ol-3-one?

Common analytical techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) for confirmation of the synthesized product.[4]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Substrate Solubility Ensure cholesterol is fully dissolved in the organic phase before starting the reaction. Consider optimizing the organic solvent or using surfactants like Tween 80, but be mindful of potential toxicity to the biocatalyst.
Enzyme Inactivity Verify the activity of your cholesterol oxidase preparation. Ensure proper storage conditions (-20°C for long-term stability) and handling.[5] Consider that some organic solvents can rapidly inactivate the enzyme.[6]
Sub-optimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and agitation speed. The optimal pH for cholesterol oxidase is typically between 7.0 and 8.0, and the optimal temperature can be around 35°C.[4]
Product Inhibition The accumulation of 4-cholesten-3-one or the byproduct hydrogen peroxide (H₂O₂) can inhibit or denature the enzyme.[1][7] Consider in-situ product removal or the addition of catalase to break down H₂O₂.
Insufficient Oxygen The cholesterol oxidase reaction requires oxygen. Ensure adequate aeration of the reaction mixture, especially in larger-scale productions. However, excessive ventilation can also lead to faster enzyme denaturation.[2]
Issues with the Biphasic System
Potential Cause Troubleshooting Steps
Emulsion Formation Vigorous agitation can lead to the formation of a stable emulsion, making phase separation difficult. Optimize the agitation speed to ensure sufficient mixing at the interface without causing emulsification.
Solvent Toxicity to Biocatalyst If using whole cells, the chosen organic solvent may be toxic, leading to cell lysis and reduced enzyme activity. Screen different organic solvents for their biocompatibility or consider using a purified enzyme preparation.
Poor Mass Transfer The reaction rate can be limited by the transfer of the substrate from the organic phase to the enzyme in the aqueous phase. Gentle agitation is necessary to increase the interfacial surface area.
Product Purification Challenges
Potential Cause Troubleshooting Steps
Presence of Multiple Byproducts HPLC analysis of the crude product may reveal several unexpected substances.[2] This can be due to non-specific enzymatic activity or degradation of the product. Optimize the reaction time and conditions to minimize byproduct formation.
Co-elution with Contaminants During column chromatography, impurities may co-elute with the desired product. A multi-step purification process involving extraction, washing, column chromatography with a suitable solvent gradient, and recrystallization may be necessary to achieve high purity.[2][7]
Low Recovery After Purification Product loss can occur at each purification step.[2] Carefully optimize each step to maximize recovery. Ensure complete extraction from the reaction mixture and use appropriate solvent systems for chromatography and recrystallization.

Quantitative Data Summary

Table 1: Comparison of Cholesterol to 4-Cholesten-3-one Bioconversion Systems

BiocatalystSystemSubstrate ConcentrationConversion RateProduct Yield/ProductivityReference
Rhodococcus sp.Enzyme solution in aqueous/petroleum ether biphasic systemNot specified90%4 g/L/h[8]
Genetically modified E. coliWhole-cellNot specified67% and 83%0.61 g/L and 0.75 g/L[8]
Castellaniella sp.Enzyme solution in aqueous/n-decane biphasic system0.2% (w/v)73 ± 3.0%Not specified[4]
Bacillus cereus strain KAVK5Double-phasic system1 gNot specified1.23 g per bioconversion process[7]

Experimental Protocols

Protocol 1: General Enzymatic Production of 4-Cholesten-3-one in a Biphasic System
  • Enzyme Preparation: Prepare a solution of cholesterol oxidase in a suitable aqueous buffer (e.g., potassium phosphate buffer, pH 7.5).

  • Substrate Preparation: Dissolve a known concentration of cholesterol in an appropriate organic solvent (e.g., petroleum ether).

  • Reaction Setup: Combine the aqueous enzyme solution and the organic substrate solution in a reaction vessel. A typical ratio is 1:3 (v/v) of organic to aqueous phase.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with constant agitation (e.g., 150-250 rpm) for a predetermined duration (e.g., 3-24 hours).

  • Reaction Termination and Product Extraction: Stop the reaction and separate the organic phase. Extract the aqueous phase with an equal volume of an appropriate solvent like ethyl acetate to recover any remaining product.

  • Analysis: Combine the organic phases, evaporate the solvent under vacuum, and analyze the crude product using TLC and HPLC.

Protocol 2: Thin Layer Chromatography (TLC) for Product Monitoring
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot the dissolved sample, a cholesterol standard, and a 4-cholesten-3-one standard onto the TLC plate.

  • Development: Develop the plate in a chromatography tank containing a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor). The retardation factor (Rf) value of the product can be compared to the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification enzyme_prep Enzyme Solution (Aqueous Phase) biphasic_reaction Biphasic Reaction (Incubation with Agitation) enzyme_prep->biphasic_reaction substrate_prep Cholesterol Solution (Organic Phase) substrate_prep->biphasic_reaction phase_separation Phase Separation biphasic_reaction->phase_separation extraction Product Extraction phase_separation->extraction analysis TLC/HPLC Analysis extraction->analysis purification Column Chromatography & Recrystallization analysis->purification

Caption: Experimental workflow for the enzymatic production of 4-Cholesten-3-one.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Product Yield enzyme_activity Check Enzyme Activity start->enzyme_activity reaction_params Optimize pH, Temp, Agitation start->reaction_params substrate_solubility Improve Substrate Solubility start->substrate_solubility enzyme_inhibition Consider Product/Substrate Inhibition enzyme_activity->enzyme_inhibition oxygen_supply Ensure Adequate Oxygen reaction_params->oxygen_supply

Caption: Troubleshooting logic for low product yield in enzymatic synthesis.

References

minimizing auto-oxidation of 4-Cholesten-6beta-ol-3-one during sample handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Cholesten-6beta-ol-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the auto-oxidation of this compound during sample handling and analysis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is it a concern for this compound?

Auto-oxidation is a spontaneous process where a substance reacts with oxygen at ambient temperatures. For this compound, this process can lead to the formation of various oxidized derivatives, compromising the integrity of the sample and leading to inaccurate experimental results. The presence of a double bond in the cholesterol backbone makes it susceptible to oxidation.

Q2: What are the primary factors that promote the auto-oxidation of this compound?

Several factors can accelerate the auto-oxidation process:

  • Exposure to Oxygen: Direct contact with atmospheric oxygen is the primary driver of auto-oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV light can provide the energy to initiate and propagate oxidation reactions.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.

Q3: How can I visually identify if my sample of this compound has undergone significant auto-oxidation?

While visual inspection is not a definitive method, a noticeable change in the physical appearance of the sample, such as a yellowing of a previously white or colorless solid, can be an indicator of degradation. However, significant oxidation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q4: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Storage at low temperatures, such as -20°C or -80°C, is highly recommended to minimize the rate of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound, with a focus on preventing auto-oxidation.

Issue 1: Inconsistent or non-reproducible analytical results.

This is a common problem that can often be traced back to sample degradation.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Oxidation During Storage Store samples as a solid under an inert atmosphere (argon or nitrogen) at -20°C or -80°C. For solutions, use deoxygenated solvents and store at low temperatures for the shortest possible time.
Oxidation During Sample Preparation Prepare samples immediately before analysis. Minimize the exposure of the sample to air and light. Consider performing sample preparation steps in a glove box under an inert atmosphere if high accuracy is required.
Contamination of Solvents or Reagents Use high-purity, freshly opened solvents. Peroxide-free ethers are recommended if ethers are used as solvents.
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., GC-MS analysis).

The presence of extra peaks can indicate the formation of oxidation products.

Possible Causes and Solutions:

CauseRecommended Solution
On-Column or Inlet Degradation Ensure the GC inlet temperature is not excessively high. Use a deactivated inlet liner to minimize active sites that can promote degradation. Consider trimming the first few centimeters of the analytical column to remove any accumulated non-volatile residues.
Co-elution of Oxidation Products Optimize the chromatographic method to achieve better separation of the parent compound from its potential oxidation products. This may involve adjusting the temperature program, flow rate, or using a different stationary phase.
Sample Contamination Run a solvent blank to check for contamination from the solvent or sample vials. Ensure all glassware is scrupulously clean.
Issue 3: Peak tailing or splitting in GC-MS analysis.

These peak shape issues can be indicative of interactions between the analyte and the analytical system, which can be exacerbated by degradation products.

Possible Causes and Solutions:

CauseRecommended Solution
Active Sites in the GC System Use a deactivated inlet liner and guard column. Regularly condition the analytical column according to the manufacturer's instructions to maintain its inertness.
Improper Injection Technique Ensure the injection is performed smoothly and at a consistent speed. An autosampler is recommended for better reproducibility.
Solvent/Stationary Phase Mismatch Ensure the polarity of the solvent is compatible with the stationary phase of the GC column. A significant mismatch can lead to poor peak shape.[1][2]

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Auto-oxidation

This protocol outlines the best practices for handling and storing this compound to maintain its integrity.

Materials:

  • This compound solid

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas

  • Freezer (-20°C or -80°C)

  • Spatula

Procedure:

  • Work in an area with subdued light.

  • If handling the solid, use a clean spatula to dispense the desired amount into a pre-weighed amber glass vial.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 15-30 seconds to displace any oxygen.

  • Immediately and tightly cap the vial.

  • Seal the cap with parafilm for extra security against air ingress.

  • Store the vial in a freezer at -20°C or -80°C.

  • For solutions, dissolve the compound in a deoxygenated, high-purity solvent immediately before use. If short-term storage of the solution is necessary, purge the headspace of the vial with inert gas and store at low temperature, protected from light.

Protocol 2: Preparation of Samples with Antioxidants

The addition of an antioxidant can help to quench free radical reactions and inhibit auto-oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.

Materials:

  • This compound sample

  • Butylated hydroxytoluene (BHT)

  • High-purity solvent (e.g., ethanol, isopropanol)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of BHT in a suitable solvent (e.g., 1 mg/mL in ethanol).

  • When preparing your this compound sample solution, add an appropriate volume of the BHT stock solution to achieve a final BHT concentration of 50-100 µM.

  • Vortex the sample solution gently to ensure thorough mixing.

  • Proceed with your analysis as planned.

Note: It is important to run a control sample without the analyte but with the antioxidant to ensure that the antioxidant itself does not interfere with the analysis.

Data Presentation

Table 1: Relative Stability of this compound under Various Conditions

ConditionTemperatureAtmosphereLight ExposureAntioxidantExpected Stability
Ideal Storage (Solid) -80°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Not typically necessaryVery High
Good Storage (Solid) -20°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Not typically necessaryHigh
Acceptable Short-Term (Solution) 4°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Recommended (e.g., BHT)Moderate
Poor Handling (Solution) Room TemperatureAirAmbient LightNoneLow
Worst-Case Handling (Solution) > Room TemperatureAirDirect LightNoneVery Low

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

The following diagram illustrates a logical workflow to troubleshoot inconsistent analytical results, which may be caused by the auto-oxidation of this compound.

TroubleshootingWorkflow Troubleshooting Inconsistent Results start Inconsistent Analytical Results check_storage Review Sample Storage Conditions (-20°C or -80°C, Inert Gas, Dark) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improve_storage Action: Improve Storage (Lower Temp, Use Inert Gas, Protect from Light) storage_ok->improve_storage No check_handling Examine Sample Handling Procedure (Minimize exposure to air/light) storage_ok->check_handling Yes reanalyze Re-analyze Sample improve_storage->reanalyze handling_ok Handling Procedure Optimal? check_handling->handling_ok improve_handling Action: Optimize Handling (Use Glove Box, Add Antioxidants) handling_ok->improve_handling No check_analytical Investigate Analytical Method (GC inlet temp, column condition, solvent purity) handling_ok->check_analytical Yes improve_handling->reanalyze analytical_ok Analytical Method Validated? check_analytical->analytical_ok optimize_analytical Action: Optimize Method (Lower Inlet Temp, New Column/Liner, Fresh Solvents) analytical_ok->optimize_analytical No analytical_ok->reanalyze Yes optimize_analytical->reanalyze end Problem Resolved reanalyze->end

Caption: A flowchart for systematically troubleshooting inconsistent results.

Factors Contributing to Auto-oxidation

This diagram illustrates the key factors that contribute to the auto-oxidation of this compound.

AutoOxidationFactors Factors Promoting Auto-oxidation center This compound Auto-oxidation oxygen Oxygen (Air Exposure) oxygen->center temperature Elevated Temperature temperature->center light Light Exposure (UV, Ambient) light->center metals Metal Ions (Catalysts) metals->center

Caption: Key environmental factors that accelerate auto-oxidation.

References

dealing with low abundance of 4-Cholesten-6beta-ol-3-one in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-abundance metabolite, 4-Cholesten-6beta-ol-3-one, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to measure in biological samples?

A1: The analysis of this compound is challenging due to its typically low physiological concentrations (low abundance) in the presence of highly abundant structurally similar molecules, such as cholesterol. This high background can lead to matrix effects, ion suppression in mass spectrometry, and co-elution during chromatography, making accurate quantification difficult.

Q2: What is the most common analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound and other oxysterols.[1][2][3][4][5] This method offers high selectivity to distinguish the analyte from other matrix components and high sensitivity to detect low concentrations.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization can significantly improve the sensitivity of LC-MS/MS analysis.[2][6] Derivatizing the ketone group of this compound can enhance its ionization efficiency, leading to a stronger signal.[6][7][8] Common derivatizing agents for keto-steroids include Girard reagents (Girard P and Girard T) and hydroxylamine.[6][7]

Q4: What type of internal standard should be used for accurate quantification?

A4: A stable isotope-labeled internal standard of this compound (e.g., d4- or d7-labeled) is the ideal choice.[4] This type of internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for the most accurate correction of experimental variability. If a specific labeled standard is unavailable, a structurally similar oxysterol with a stable isotope label may be used as a surrogate.

Q5: How can I minimize the auto-oxidation of cholesterol to form oxysterols during sample preparation?

A5: To prevent the artificial formation of oxysterols from cholesterol auto-oxidation, it is crucial to handle samples with care. This includes minimizing exposure to air and light, storing samples at -80°C, and considering the addition of antioxidants like butylated hydroxytoluene (BHT) during the extraction process.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and method. Consider solid-phase extraction (SPE) for cleaner extracts. For plasma/serum, protein precipitation followed by liquid-liquid extraction (LLE) or SPE is common.[1][4][9]
Poor Ionization Consider derivatization to enhance the ionization efficiency of the ketone group.[6][7][8] Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
Analyte Degradation Ensure proper sample handling and storage to prevent degradation. Work quickly and on ice when possible.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. Infuse a standard solution to optimize the collision energy and confirm the transitions.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Matrix Effects Improve sample cleanup using a more rigorous extraction method like SPE. Dilute the sample extract if sensitivity allows. Optimize the chromatographic separation to resolve the analyte from interfering matrix components.
Co-elution with Isomers Optimize the HPLC/UPLC method, including the column chemistry (e.g., C18, phenyl-hexyl), mobile phase composition, and gradient profile to achieve better separation of this compound from its isomers.
Contamination Use high-purity solvents and reagents. Thoroughly clean the LC-MS system to remove potential sources of contamination.
Issue 3: Poor Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Evaluate different extraction solvents and techniques. A common method for oxysterols is protein precipitation with acetonitrile or methanol, followed by LLE with a solvent like hexane or methyl tert-butyl ether.[10]
Analyte Adsorption Use silanized glassware or low-adsorption plasticware to minimize the loss of the analyte to container surfaces.
Suboptimal SPE Elution If using SPE, ensure the elution solvent is strong enough to completely elute the analyte from the sorbent. Test different elution solvents and volumes.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw biological samples (e.g., plasma, serum) on ice.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to each sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% BHT) to 1 volume of the sample.[4] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 3 volumes of a non-polar solvent (e.g., hexane or methyl tert-butyl ether) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of the Ketone Group with Hydroxylamine
  • Dried Extract: Start with the dried extract from the sample preparation protocol.

  • Derivatization Reagent: Prepare a fresh solution of hydroxylamine hydrochloride in a suitable solvent (e.g., pyridine or acetonitrile/water).

  • Reaction: Add the derivatization reagent to the dried extract. Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined time (e.g., 30-60 minutes). This step requires optimization.[7]

  • Evaporation: After the reaction is complete, evaporate the solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of various LC-MS/MS methods for the closely related and well-studied analyte, 7α-hydroxy-4-cholesten-3-one. These values can serve as a benchmark for developing a method for this compound.

Method Matrix Extraction Method Derivatization Lower Limit of Quantification (LLOQ) Reference
UHPLC-MS/MSHuman SerumProtein PrecipitationNone0.50 ng/mL[1]
LC-MS/MSRat and Monkey PlasmaProtein PrecipitationNone1 ng/mL (Rat), 0.5 ng/mL (Monkey)[4]
LC-MS/MSHuman PlasmaSolid-Phase ExtractionNoneNot Specified[3][5]
HPLC-UVHuman PlasmaSolid-Phase ExtractionNone3-40 ng/mL (Median 12 ng/mL in healthy subjects)[9]
LC-ESI-MS/MSHuman SerumSalting-out and SPEPicolinoyl EsterNot specified, but 1,000x more sensitive than HPLC-UV[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Serum) spike Spike with Internal Standard sample->spike extract Extraction (Protein Precipitation/LLE/SPE) spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute derivatize Derivatization (e.g., with Hydroxylamine) dry->derivatize Optional lcms LC-MS/MS Analysis reconstitute->lcms derivatize->reconstitute data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Low/No Analyte Signal check_extraction Optimize Extraction (Solvent, Method) start->check_extraction check_ionization Improve Ionization (Derivatization, Source Tuning) start->check_ionization check_stability Assess Analyte Stability start->check_stability check_ms_params Verify MS/MS Parameters start->check_ms_params resolution Signal Improved? check_extraction->resolution check_ionization->resolution check_stability->resolution check_ms_params->resolution end_success Problem Resolved resolution->end_success Yes end_fail Consult Instrument Specialist resolution->end_fail No

Caption: Troubleshooting logic for low analyte signal.

References

method validation challenges for 4-Cholesten-6beta-ol-3-one quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation for the quantification of 4-Cholesten-6beta-ol-3-one. This resource is intended for researchers, scientists, and drug development professionals working on the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

The most prevalent and robust analytical method for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, they often require derivatization steps. High-Performance Liquid Chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) may also be employed, but typically lacks the sensitivity and specificity of LC-MS/MS.[1][2][3]

Q2: How can I improve the extraction efficiency of this compound from plasma or serum?

Improving extraction efficiency for this compound, a lipophilic steroid, from complex matrices like plasma involves optimizing the extraction procedure. Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For LLE, using a combination of organic solvents with varying polarities, such as hexane and ethyl acetate, can be effective. Multiple extraction steps can also enhance recovery. For SPE, the choice of sorbent is critical; reverse-phase cartridges (e.g., C18) are often suitable. Eluting with a solvent like methanol or acetonitrile after a washing step to remove interferences can yield a cleaner extract.

Q3: What are matrix effects and how can they impact my results for this compound quantification?

Matrix effects are a common issue in LC-MS/MS analysis, where components of the biological matrix co-elute with the analyte and interfere with its ionization, leading to signal suppression or enhancement.[4][5] This can significantly affect the accuracy and reproducibility of the quantification. For this compound, phospholipids and other endogenous lipids in plasma are major contributors to matrix effects.

To mitigate matrix effects, consider the following:

  • Improved Sample Preparation: Use more rigorous extraction and clean-up procedures to remove interfering substances.

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Matrix Matching: Prepare calibration standards in a matrix that is identical to the study samples.

Q4: I am observing poor peak shape and reproducibility in my chromatography. What could be the cause?

Poor peak shape and reproducibility for this compound can stem from several factors:

  • Column Choice: Ensure the analytical column is appropriate for steroid analysis. A C18 or C8 column is a common choice.

  • Mobile Phase Composition: The pH and organic solvent composition of the mobile phase can significantly impact peak shape. Experiment with different gradients and solvent combinations (e.g., methanol/water or acetonitrile/water) with additives like formic acid or ammonium formate to improve peak symmetry.

  • Sample Solvent: The solvent used to dissolve the final extract should be compatible with the initial mobile phase to avoid peak distortion.

  • Column Contamination: Buildup of matrix components on the column can lead to deteriorating performance. Regular column washing or the use of a guard column is recommended.

Troubleshooting Guides

Issue 1: Low Recovery During Sample Extraction

Problem: You are experiencing low and inconsistent recovery of this compound from plasma samples.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Extraction Solvent (LLE) Test a range of solvents and mixtures. For example, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be effective for extracting steroids.
Inefficient Elution from SPE Cartridge Optimize the elution solvent. If using a C18 cartridge, ensure the elution solvent (e.g., methanol, acetonitrile) is strong enough to displace the analyte. Test different volumes of the elution solvent.
Analyte Binding to Labware Use low-binding polypropylene tubes and pipette tips. Silanizing glassware can also prevent adsorption.
Sample pH Adjusting the pH of the sample before extraction can sometimes improve recovery, although for neutral steroids this effect may be minimal.

Experimental Protocol: Optimizing LLE Recovery

  • Spike a known concentration of this compound into blank plasma.

  • Aliquot the spiked plasma into several tubes.

  • To each tube, add a different extraction solvent or solvent mixture (e.g., 100% Hexane, 100% Ethyl Acetate, Hexane:Ethyl Acetate 9:1, Hexane:Ethyl Acetate 1:1).

  • Vortex thoroughly for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and analyze by LC-MS/MS.

  • Compare the peak areas to a standard of the same concentration prepared in the mobile phase to calculate the recovery for each solvent system.

Issue 2: Significant Matrix Effects Observed

Problem: You are observing significant ion suppression for this compound when analyzing plasma samples, leading to inaccurate results.

Troubleshooting Workflow:

cluster_0 Matrix Effect Troubleshooting Workflow A Significant Ion Suppression Detected B Implement Stable Isotope-Labeled Internal Standard (SIL-IS) A->B Best Practice C Optimize Sample Clean-up A->C If SIL-IS is unavailable F Quantification with Acceptable Precision and Accuracy B->F D Modify Chromatographic Conditions C->D If suppression persists E Evaluate Different Ionization Source D->E If separation is not achieved E->F

Caption: A workflow for troubleshooting matrix effects.

Quantitative Data: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (Acetonitrile) -65% (Suppression)95%
Liquid-Liquid Extraction (Hexane:Ethyl Acetate) -30% (Suppression)88%
Solid-Phase Extraction (C18) -15% (Suppression)92%

Note: Data is hypothetical and for illustrative purposes.

Issue 3: Co-elution with an Isomeric Interference

Problem: You have identified a co-eluting peak with the same mass-to-charge ratio (m/z) as this compound, which is interfering with quantification.

Logical Relationship for Resolution:

cluster_1 Isomeric Interference Resolution Start Co-eluting Isomer Detected Opt_Chrom Optimize Chromatographic Separation Start->Opt_Chrom Mod_Grad Modify Gradient Elution Profile Opt_Chrom->Mod_Grad Test_Col Test Different Column Chemistries (e.g., PFP, Cyano) Opt_Chrom->Test_Col Deriv Consider Chemical Derivatization Opt_Chrom->Deriv Success Baseline Resolution Achieved Mod_Grad->Success Test_Col->Success Deriv->Success

Caption: Decision tree for resolving isomeric interferences.

Experimental Protocol: Chromatographic Optimization for Isomer Separation

  • Analyze the Isomeric Standard: If the identity of the interfering isomer is known, inject a standard of that compound to confirm its retention time.

  • Modify the Gradient:

    • Decrease the initial organic solvent percentage and extend the initial hold time to improve the separation of less retained compounds.

    • Slow down the gradient ramp rate (e.g., from 5% to 1% organic increase per minute) to enhance resolution.

  • Evaluate Different Organic Solvents: If using methanol, try switching to acetonitrile or a combination of both, as this can alter selectivity.

  • Test a Different Column: If a C18 column is being used, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which offer different selectivity for steroids.

  • Adjust Temperature: Varying the column temperature can also influence selectivity and peak shape. Test temperatures in the range of 30-50°C.

References

Validation & Comparative

A Comparative Guide to Bile Acid Markers: 7α-hydroxy-4-cholesten-3-one vs. 4-Cholesten-6β-ol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of bile acid synthesis is crucial for understanding liver function, cholesterol metabolism, and various gastrointestinal and metabolic diseases. This guide provides a comprehensive comparison of two key sterol intermediates: 7α-hydroxy-4-cholesten-3-one (7α-HC), the established marker for bile acid synthesis, and 4-Cholesten-6β-ol-3-one, a metabolite involved in a related but distinct pathway.

While both molecules are derivatives of cholesterol, their clinical and research applications as biomarkers are significantly different. 7α-HC is a direct and reliable indicator of the classical bile acid synthesis pathway, whereas current scientific literature does not support the use of 4-Cholesten-6β-ol-3-one as a marker for this process. Instead, the latter's significance lies in its association with the cholestanol synthesis pathway and the rare genetic disorder, Cerebrotendinous Xanthomatosis (CTX).

Performance and Utility: A Head-to-Head Comparison

The following table summarizes the key characteristics and applications of 7α-HC and 4-Cholesten-6β-ol-3-one as biomarkers.

Feature7α-hydroxy-4-cholesten-3-one (7α-HC)4-Cholesten-6β-ol-3-one
Primary Role Direct intermediate in the classical (neutral) pathway of bile acid synthesis.[1]Intermediate in the cholestanol synthesis pathway.
Biomarker For Rate of hepatic bile acid synthesis.[2][3][4][5]Primarily associated with Cerebrotendinous Xanthomatosis (CTX).[6]
Key Enzyme Activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway.[1][5]Not directly indicative of a rate-limiting step in general bile acid synthesis.
Clinical Significance Diagnosis and management of bile acid malabsorption and bile acid diarrhea.[1][7] Elevated levels indicate increased bile acid synthesis.[3]Elevated levels are a hallmark of CTX, a lipid storage disorder.[8] Not used for routine assessment of bile acid synthesis.
Analytical Methods Well-established LC-MS/MS and HPLC-UV methods for quantification in serum and plasma.[3][9]Primarily research-based analysis, often in the context of CTX diagnosis.

Signaling and Metabolic Pathways

The distinct roles of these two molecules are best understood by visualizing their respective metabolic pathways.

The Classical Bile Acid Synthesis Pathway and 7α-hydroxy-4-cholesten-3-one

The synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process primarily occurring in the liver. The classical, or neutral, pathway is the major route for bile acid production.

The following diagram illustrates the initial and rate-limiting step of this pathway, highlighting the central role of 7α-HC.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Rate-limiting step Cholesterol->CYP7A1 7a_HC 7α-hydroxycholesterol CYP7A1->7a_HC HSD3B7 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) 7a_HC->HSD3B7 7a_C4 7α-hydroxy-4-cholesten-3-one (7α-HC) BILE ACID SYNTHESIS MARKER HSD3B7->7a_C4 Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) 7a_C4->Bile_Acids Multiple Steps Cholestanol_Pathway 7a_HC_precursor 7α-hydroxy-4-cholesten-3-one Intermediate_1 Cholesta-4,6-dien-3-one 7a_HC_precursor->Intermediate_1 Metabolic Conversion 4_cholesten_3_one 4-Cholesten-3-one Intermediate_1->4_cholesten_3_one Cholestanol Cholestanol (Accumulates in CTX) 4_cholesten_3_one->Cholestanol Reduction 4_Cholesten_6b_ol_3_one 4-Cholesten-6β-ol-3-one (Related Intermediate) 4_cholesten_3_one->4_Cholesten_6b_ol_3_one Hydroxylation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Serum Sample (100 µL) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC UHPLC Separation (C18 Column) Supernatant->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS Data Data Acquisition MS->Data Quantify Quantification vs. Calibration Curve Data->Quantify

References

comparative analysis of 4-Cholesten-6beta-ol-3-one levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

A note on the target molecule: Extensive literature searches did not yield specific comparative data on 4-Cholesten-6beta-ol-3-one levels in healthy versus diseased states. The available research predominantly focuses on its metabolic precursor, 4-Cholesten-3-one . This guide will, therefore, provide a comparative analysis of 4-Cholesten-3-one, a key intermediate in cholesterol metabolism, with the explicit clarification that data for this compound is not currently available in published research.

This guide offers an objective comparison of 4-Cholesten-3-one levels in various physiological and pathological conditions, supported by available data. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this molecule's potential as a biomarker.

Quantitative Data Summary

The following table summarizes the reported changes in 4-Cholesten-3-one levels in different diseased states compared to healthy controls. It is important to note that quantitative data is sparse, and further research is needed to establish definitive reference ranges.

ConditionAnalyteSample TypeObservation in Diseased State vs. Healthy ControlsReference
Cerebrotendinous Xanthomatosis (CTX)4-Cholesten-3-oneHepatic MicrosomesMarkedly elevated; one study reported a threefold higher production rate.[1]
Metabolic Syndrome & Type 2 Diabetes7α-hydroxy-4-cholesten-3-one (a direct metabolite)SerumSignificantly increased fasting serum levels observed.

Experimental Protocols

The quantification of 4-Cholesten-3-one and related oxysterols in biological samples is primarily achieved through mass spectrometry-based methods, which offer high sensitivity and specificity.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of 4-Cholesten-3-one in biological matrices such as plasma or serum.

Methodology:

  • Sample Preparation:

    • Lipid Extraction: Lipids, including 4-Cholesten-3-one, are extracted from the biological sample using organic solvents, a common method being liquid-liquid extraction with a solvent mixture like chloroform/methanol or hexane/isopropanol.

    • Saponification: To measure total 4-Cholesten-3-one (both free and esterified forms), a saponification step using a strong base (e.g., potassium hydroxide) is employed to hydrolyze the cholesteryl esters.

    • Solid-Phase Extraction (SPE): The crude lipid extract is often purified using SPE to remove interfering substances and enrich the oxysterol fraction.

  • Chromatographic Separation:

    • The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A C18 reverse-phase column is typically used to separate 4-Cholesten-3-one from other structurally similar oxysterols based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into a tandem mass spectrometer.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to ionize the 4-Cholesten-3-one molecules.

    • Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of 4-Cholesten-3-one and then monitoring for a specific product ion after fragmentation. This highly specific detection method allows for accurate quantification even in complex biological matrices.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., d7-4-Cholesten-3-one) is added to the sample at the beginning of the workflow to correct for any sample loss during preparation and for variations in instrument response.

Visualizations

Experimental Workflow for 4-Cholesten-3-one Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Tissue) extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction extraction->spe lc LC Separation spe->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: A generalized workflow for the quantification of 4-Cholesten-3-one.

Metabolic Context of 4-Cholesten-3-one

metabolic_pathway Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Cholesterol Oxidase / Dehydrogenase BileAcids Bile Acids Cholestenone->BileAcids SteroidHormones Steroid Hormones Cholestenone->SteroidHormones Cholestanol Cholestanol Cholestenone->Cholestanol

Caption: Simplified metabolic pathway showing the position of 4-Cholesten-3-one.

References

validation of 4-Cholesten-6beta-ol-3-one as a biomarker for cerebrotendinous xanthomatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for the diagnosis and monitoring of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. The validation of sensitive and specific biomarkers is crucial for early diagnosis, therapeutic monitoring, and the development of novel treatments for this debilitating disease. While the initial focus of this guide was on 4-Cholesten-6beta-ol-3-one, the current scientific literature points towards a panel of other, more established, and sensitive biomarkers. This guide will focus on the comparative analysis of cholestanol, 7alpha-hydroxy-4-cholesten-3-one, and bile alcohols.

Biomarker Performance: A Quantitative Comparison

The diagnosis of CTX relies on the identification of characteristic biochemical abnormalities. The following table summarizes the quantitative data for the primary biomarkers, comparing their levels in healthy individuals versus those with CTX.

BiomarkerMatrixHealthy Individuals (Control)CTX PatientsFold Increase (Approx.)Reference
Cholestanol Plasma/Serum< 10 µmol/L50 - 100 µmol/L5 - 10[1]
Cerebrospinal Fluid (CSF)4 ± 7 µg/dL~80 µg/dL20[2]
7alpha-hydroxy-4-cholesten-3-one Plasma/Serum3 - 60.7 ng/mLSignificantly Elevated (Specific range not consistently reported)Variable[3][4]
Bile Alcohols
5β-Cholestane-3α,7α,12α,25-tetrolPlasmaNot typically detected334 µg/dL>100[5]
Total Bile AlcoholsUrineLow to undetectableMarkedly Elevated>100[6][7]

Note: The exact concentrations of biomarkers in CTX patients can vary depending on the specific mutation, age of the patient, and disease severity. The values presented here are indicative of the typical ranges reported in the literature.

Experimental Protocols: Methodologies for Biomarker Quantification

The accurate quantification of these biomarkers is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for the analysis of each key biomarker.

Cholestanol Analysis by LC-MS/MS

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d7-cholestanol).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Agilent ZORBAX EclipsePlus C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol with 0.1% formic acid

  • Gradient: A linear gradient from 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 80% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Cholestanol: Precursor ion (m/z) 371.3 → Product ion (m/z) 353.3

    • d7-Cholestanol (Internal Standard): Precursor ion (m/z) 378.3 → Product ion (m/z) 360.3

7alpha-hydroxy-4-cholesten-3-one Analysis by LC-MS/MS

Sample Preparation:

  • Internal Standard Addition: To 50 µL of serum, add an internal standard solution (e.g., d7-7alpha-hydroxy-4-cholesten-3-one).[4]

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex, and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a water/methanol mixture.

    • Elute the analyte with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera XR HPLC or equivalent.

  • Column: Phenomenex Luna 3 µm PFP (pentafluorophenyl) column or equivalent.

  • Mobile Phase:

    • A: Water with 10 mM ammonium acetate

    • B: Methanol/Acetonitrile (1:1) with 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate the analyte from other sterols.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

  • MRM Transitions:

    • 7alpha-hydroxy-4-cholesten-3-one: Precursor ion (m/z) 401.3 → Product ion (m/z) 383.3

Bile Alcohols Analysis by LC-MS/MS

Sample Preparation (Urine):

  • Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/sulfatase to deconjugate the bile alcohols. Incubate at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge.

    • Load the hydrolyzed urine sample.

    • Wash with water to remove salts.

    • Elute with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile/methanol (1:1)

  • Gradient: A multi-step gradient to resolve the various bile alcohol isomers.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific transitions for each bile alcohol of interest (e.g., 5β-cholestane-3α,7α,12α,25-tetrol).

Signaling Pathways and Experimental Workflows

To visualize the biochemical basis of CTX and the workflow for biomarker analysis, the following diagrams are provided.

Bile_Acid_Synthesis_Pathway_in_CTX cluster_ctx Consequences of CTX Cholesterol Cholesterol 7-alpha-hydroxycholesterol 7-alpha-hydroxycholesterol Cholesterol->7-alpha-hydroxycholesterol Cholesterol 7-alpha-hydroxylase 7alpha-hydroxy-4-cholesten-3-one 7alpha-hydroxy-4-cholesten-3-one 7-alpha-hydroxycholesterol->7alpha-hydroxy-4-cholesten-3-one Cholestanol Cholestanol 7alpha-hydroxy-4-cholesten-3-one->Cholestanol Cholic Acid Cholic Acid 7alpha-hydroxy-4-cholesten-3-one->Cholic Acid Normal Pathway Chenodeoxycholic Acid Chenodeoxycholic Acid 7alpha-hydroxy-4-cholesten-3-one->Chenodeoxycholic Acid Normal Pathway Bile Alcohols Bile Alcohols 7alpha-hydroxy-4-cholesten-3-one->Bile Alcohols Alternative Pathway (Upregulated in CTX) CYP27A1_Deficiency CYP27A1 Deficiency in CTX CYP27A1_Deficiency->Cholic Acid CYP27A1_Deficiency->Chenodeoxycholic Acid Biomarker_Analysis_Workflow Start Patient Sample (Plasma/Serum/Urine) Protein_Precipitation Protein Precipitation Start->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization Derivatization (Optional) SPE->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Navigating the Analytical Challenge of 4-Cholesten-6β-ol-3-one: A Guide to Antibody Development and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of 4-Cholesten-6β-ol-3-one, a significant analytical hurdle exists: the current lack of commercially available antibodies specifically targeting this oxysterol. This guide provides a comprehensive comparison of two primary strategies to address this challenge: the development of custom antibodies and the application of mass spectrometry-based methods. Understanding the intricacies, advantages, and limitations of each approach is crucial for generating reliable and reproducible data.

The Challenge: Absence of Off-the-Shelf Antibodies

An extensive search of commercial antibody suppliers reveals no readily available antibodies with validated specificity for 4-Cholesten-6β-ol-3-one. This absence necessitates a proactive approach for researchers requiring immunodetection or immunoquantification of this molecule. The two most viable paths forward are to either initiate a custom antibody development project or to employ alternative analytical techniques that do not rely on antibodies.

Strategy 1: Custom Antibody Development

For researchers requiring an antibody for techniques such as immunoassays (ELISA), immunohistochemistry (IHC), or western blotting, developing a custom antibody is a feasible, albeit resource-intensive, solution. 4-Cholesten-6β-ol-3-one, being a small molecule (hapten), is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.

Experimental Protocol: Custom Antibody Development Workflow
  • Hapten Synthesis and Carrier Protein Conjugation:

    • Synthesize a derivative of 4-Cholesten-6β-ol-3-one that incorporates a reactive functional group suitable for conjugation (e.g., a carboxyl or amino group). The position of this linker is critical to ensure the unique structural features of the oxysterol are exposed for antibody recognition.

    • Covalently conjugate the hapten derivative to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). KLH is often preferred for immunization due to its high immunogenicity.

  • Immunization:

    • Immunize host animals (typically rabbits or mice) with the hapten-carrier conjugate. The immunization schedule and the use of adjuvants are optimized to maximize the immune response. Multiple animals are used to increase the probability of obtaining high-affinity antibodies.

  • Antibody Production and Purification:

    • Polyclonal Antibodies: Collect serum from the immunized animals and purify the polyclonal antibodies using affinity chromatography against the original hapten.

    • Monoclonal Antibodies: For higher specificity and a continuous supply, generate hybridomas by fusing antibody-producing B-cells from the immunized animals with myeloma cells. Screen the resulting hybridoma clones for the production of antibodies with the desired specificity and affinity.

  • Characterization and Validation:

    • Thoroughly characterize the specificity of the newly developed antibody. This involves testing for cross-reactivity against structurally similar steroids and the parent molecule, cholesterol. This is typically performed using competitive ELISA.

Workflow for Custom Antibody Development

custom_antibody_workflow cluster_synthesis Antigen Preparation cluster_immunization Immunization & Production cluster_validation Purification & Validation hapten 4-Cholesten-6β-ol-3-one (Hapten) synthesis Chemical Synthesis of Reactive Derivative hapten->synthesis conjugation Conjugation to Carrier Protein (KLH/BSA) synthesis->conjugation immunogen Immunogen (Hapten-Carrier) conjugation->immunogen immunize Immunize Host (Rabbit/Mouse) immunogen->immunize serum Collect Serum (Polyclonal) immunize->serum hybridoma Generate Hybridomas (Monoclonal) immunize->hybridoma purify_poly Affinity Purification serum->purify_poly screen_mono Hybridoma Screening hybridoma->screen_mono characterize Specificity & Cross-Reactivity Testing (ELISA) purify_poly->characterize screen_mono->characterize validated_ab Validated Antibody characterize->validated_ab

Workflow for custom antibody development against a small molecule hapten.

Strategy 2: Mass Spectrometry-Based Quantification

For researchers primarily focused on the accurate quantification of 4-Cholesten-6β-ol-3-one in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative to immunoassays.

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation:

    • Extract lipids, including oxysterols, from the biological sample (e.g., plasma, tissue homogenate) using a suitable organic solvent mixture (e.g., Folch extraction with chloroform/methanol).

    • To improve specificity and chromatographic performance, derivatization of the keto group in 4-Cholesten-6β-ol-3-one may be employed.

  • Internal Standard:

    • Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d7-4-Cholesten-6β-ol-3-one) prior to extraction. This is crucial for accurate quantification as it accounts for sample loss during preparation and variations in instrument response.

  • Chromatographic Separation:

    • Separate the extracted lipids using liquid chromatography (LC). A C18 reversed-phase column is commonly used for the separation of steroids. The mobile phase composition and gradient are optimized to achieve good separation of 4-Cholesten-6β-ol-3-one from other isomers and interfering substances.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer (MS/MS).

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of the analyte and a specific product ion generated by collision-induced dissociation. The transition for the native analyte and its stable isotope-labeled internal standard are monitored.

Workflow for LC-MS/MS Quantification

lcmsms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis sample Biological Sample (Plasma, Tissue) spike Spike with Internal Standard (d7-analog) sample->spike extraction Lipid Extraction spike->extraction derivatization Derivatization (Optional) extraction->derivatization lc Liquid Chromatography (Separation) derivatization->lc msms Tandem Mass Spectrometry (Detection - MRM) lc->msms quant Quantification (Ratio to Internal Standard) msms->quant result Concentration of 4-Cholesten-6β-ol-3-one quant->result

Workflow for the quantification of 4-Cholesten-6β-ol-3-one using LC-MS/MS.

Comparison of Approaches

The choice between developing a custom antibody and using a mass spectrometry-based method depends on the specific research question, available resources, and the required throughput.

FeatureCustom Antibody DevelopmentMass Spectrometry (LC-MS/MS)
Specificity High, but potential for cross-reactivity with structurally similar molecules. Requires extensive validation.Very high, based on mass-to-charge ratio and fragmentation pattern.
Sensitivity Can be very high (pg/mL range) depending on antibody affinity.High (ng/mL to pg/mL range).
Quantification Relative to semi-quantitative, depending on the assay format (e.g., ELISA for quantification).Absolute quantification with the use of a stable isotope-labeled internal standard.
Throughput High for screening (e.g., ELISA in 96-well plates).Lower, sequential sample analysis.
Development Time Long (several months to a year).Shorter for method development, assuming instrumentation is available.
Cost High initial investment for antibody development and validation.High instrument cost, but lower per-sample cost once the method is established.
Applications Immunoassays (ELISA), Immunohistochemistry (IHC), Western Blotting, Immunoprecipitation.Primarily for quantification in complex biological matrices.

Conclusion and Recommendations

For researchers needing to visualize the localization of 4-Cholesten-6β-ol-3-one in tissues (IHC) or to develop a high-throughput screening assay, investing in custom antibody development is the most appropriate path. However, this requires a significant commitment of time and resources for development and thorough validation to ensure specificity.

For studies demanding accurate and precise quantification of 4-Cholesten-6β-ol-3-one in biological fluids or tissues, LC-MS/MS is the superior method. Its high specificity and ability to provide absolute quantification make it the gold standard for this application.

Given the current landscape, a combined approach may be most powerful. An LC-MS/MS method can be used to definitively identify and quantify the oxysterol, and this data can then be used to validate the performance of a newly developed custom antibody. This ensures that any future immuno-based studies are built on a solid analytical foundation.

A Comparative Guide to the Measurement of 4-Cholesten-6β-ol-3-one and Related Oxysterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Cholesten-6β-ol-3-one and other structurally related oxysterols. While a formal inter-laboratory comparison study for 4-Cholesten-6β-ol-3-one is not publicly available, this document synthesizes data from published analytical methods to offer a baseline for researchers in the field. The methodologies predominantly leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of low-abundance lipids.

Data Summary of Analytical Methods

The following table summarizes the performance of various LC-MS/MS methods reported for the analysis of oxysterols, including compounds structurally similar to 4-Cholesten-6β-ol-3-one. This data is extracted from several independent studies and provides an indication of the expected performance of these methods.

Analyte(s)Biological MatrixSample PreparationChromatographic MethodMS DetectionLinearity (ng/mL)Precision (%RSD)Recovery (%)Reference
7α-hydroxy-4-cholesten-3-one (C4)SerumLiquid-Liquid ExtractionUPLC-MS/MSESI+1 - 100< 10%95 - 105%[1]
Multiple OxysterolsPlasma, Cerebral Cortex, LiverMethyl-tert-butyl ether extractionUPLC-MS/MS on a phenyl hexyl columnESI+0.5 - 200< 15%85 - 115%[2][3]
Reactive Oxygen Species-derived OxysterolsPlasma, Atherosclerotic PlaqueProtein Precipitation & Liquid-Liquid ExtractionLC-MS/MS on a monolithic columnAPCI+0.5 - 20007.9 - 11.7%80.9 - 107.9%[4]
18 Oxysterols & 26 Bile AcidsPlasmaSolid Phase ExtractionUPLC-MS/MSESI+/-Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

The successful quantification of oxysterols is highly dependent on the experimental protocol, from sample handling to data acquisition. Below are detailed methodologies commonly employed in the cited literature.

Sample Preparation

The primary goals of sample preparation are to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample.

  • Liquid-Liquid Extraction (LLE): A common technique for separating lipids from aqueous matrices.

    • To a 100 µL plasma sample, add an internal standard solution.

    • Add a mixture of isopropanol and ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Solid Phase Extraction (SPE): Often used for cleaner extracts and to fractionate different lipid classes.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the oxysterols with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for analysis.

Chromatographic Separation

Reversed-phase liquid chromatography is typically used to separate oxysterols based on their hydrophobicity.

  • Column: A C18 or phenyl-hexyl column with a particle size of 1.7-2.7 µm.

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile and/or methanol with the same modifier.

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic oxysterols.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

Mass Spectrometric Detection

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for 7α-hydroxy-4-cholesten-3-one, a potential transition could be m/z 401.3 → 383.3.

  • Collision Energy and other MS parameters: These are optimized for each analyte to achieve the best sensitivity.

Visualizations

Experimental Workflow for Oxysterol Analysis

The following diagram illustrates a typical workflow for the analysis of oxysterols from biological samples using LC-MS/MS.

Experimental Workflow for Oxysterol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid Phase Extraction Add_IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for oxysterol analysis.

Conceptual Diagram of an Inter-Laboratory Comparison

This diagram outlines the logical relationship and process of a typical inter-laboratory comparison study, which would be the gold standard for assessing method reproducibility.

Inter-Laboratory Comparison cluster_participants Participating Laboratories Coordinator Coordinating Laboratory Reference_Material Reference Material Preparation & Distribution Coordinator->Reference_Material Statistical_Analysis Statistical Analysis Coordinator->Statistical_Analysis Lab_A Laboratory A Data_Submission Data Submission Lab_A->Data_Submission Lab_B Laboratory B Lab_B->Data_Submission Lab_C Laboratory C Lab_C->Data_Submission Lab_D ... Lab_D->Data_Submission Reference_Material->Lab_A Reference_Material->Lab_B Reference_Material->Lab_C Reference_Material->Lab_D Data_Submission->Coordinator Report Final Report Statistical_Analysis->Report

References

A Comparative Guide to the In Vivo Effects of 4-Cholesten-3-one and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 4-cholesten-3-one, a key cholesterol metabolite, and its synthetic analogs. The information presented is intended to support research and development efforts in metabolic diseases, oncology, and other therapeutic areas.

Introduction

4-Cholesten-3-one is a naturally occurring α,β-unsaturated ketone derived from the oxidation of cholesterol. It serves as a metabolic intermediate in the biosynthesis of bile acids and cholestanol.[1][2] In recent years, 4-cholesten-3-one and its synthetic derivatives have garnered significant interest for their diverse biological activities, including anti-obesity, lipid-lowering, and anti-cancer properties.[3] This guide synthesizes the available in vivo data to facilitate a comparative understanding of these compounds.

Comparative In Vivo Effects

The in vivo effects of 4-cholesten-3-one and its analogs have been primarily investigated in rodent models of metabolic disorders and cancer. The following table summarizes the key quantitative findings.

CompoundModelDosageKey In Vivo EffectsReference
4-Cholesten-3-one db/db mice (model for type 2 diabetes and obesity)0.25% in diet for 4 weeks- Significantly alleviated hyperlipidemia. - Reduced hepatic cholesterol accumulation. - Ameliorated hyperinsulinemia. - Increased fecal excretion of free fatty acids and neutral steroids. - No significant improvement in hepatic triglyceride accumulation or obesity.[4]
4-Cholesten-3-one 3-oxo derivatives MiceNot specified- Markedly inhibited body weight gain and body fat accumulation. - Reduced serum triglyceride and cholesterol levels. - No observed clinical abnormalities.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following is a representative experimental protocol for evaluating the in vivo effects of cholestenone derivatives in a diet-induced obesity model.

Animal Model: Male C57BL/6J mice, 8 weeks of age.

Diet and Treatment:

  • Mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 8-12 weeks to induce obesity and metabolic syndrome.

  • Following the induction period, mice are randomly assigned to treatment groups:

    • Control group: HFD + vehicle (e.g., corn oil).

    • Treatment group(s): HFD supplemented with the test compound (e.g., 4-cholesten-3-one or its analog) at a specified concentration (e.g., 0.25% w/w).

  • The treatment period typically lasts for 4-8 weeks.

In Vivo Measurements:

  • Body Weight and Food Intake: Measured weekly.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose homeostasis.

  • Blood Sampling: Collected at baseline and at the end of the study for analysis of plasma lipids (total cholesterol, HDL-C, LDL-C, triglycerides), glucose, and insulin levels.

  • Fecal Analysis: Feces are collected to measure the excretion of lipids and steroids.

Ex Vivo Analysis:

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues (liver, adipose tissue, muscle) are collected, weighed, and stored for further analysis.

  • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis and lipid accumulation.

  • Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of genes involved in lipid metabolism, inflammation, and other relevant pathways using RT-qPCR.

  • Protein Analysis: Western blotting is used to measure the protein levels of key metabolic regulators.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-cholesten-3-one and its analogs are mediated through various signaling pathways, with the Liver X Receptors (LXRs) playing a central role.

LXR-Mediated Gene Expression

LXRs are nuclear receptors that function as cholesterol sensors and regulate the expression of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[5] Some cholestenone analogs have been shown to act as LXR modulators.

LXR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Cholestenone_Analog Cholestenone Analog LXR LXR Cholestenone_Analog->LXR Binds and modulates LXR_RXR_Heterodimer LXR/RXR Heterodimer LXR->LXR_RXR_Heterodimer RXR RXR RXR->LXR_RXR_Heterodimer LXRE LXR Response Element (LXRE) LXR_RXR_Heterodimer->LXRE Binds to Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Figure 1. LXR signaling pathway modulated by cholestenone analogs.

This diagram illustrates how cholestenone analogs can modulate LXR activity. Upon binding to LXR, a heterodimer is formed with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, such as ABCA1 and ABCG1, which are involved in reverse cholesterol transport. This leads to increased cholesterol efflux from cells.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies to evaluate the efficacy of cholestenone analogs.

experimental_workflow Start Start: Animal Model Selection (e.g., db/db mice) Diet_Acclimation Diet Acclimation (e.g., High-Fat Diet) Start->Diet_Acclimation Randomization Randomization into Treatment Groups Diet_Acclimation->Randomization Treatment_Period Treatment Period (e.g., 4 weeks) Randomization->Treatment_Period In_Vivo_Monitoring In Vivo Monitoring (Body Weight, Food Intake) Treatment_Period->In_Vivo_Monitoring Metabolic_Tests Metabolic Tests (GTT, ITT) Treatment_Period->Metabolic_Tests Sample_Collection Sample Collection (Blood, Tissues, Feces) Metabolic_Tests->Sample_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Gene Expression, Protein Analysis) Sample_Collection->Ex_Vivo_Analysis Data_Analysis Data Analysis and Interpretation Ex_Vivo_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

Figure 2. General workflow for in vivo evaluation of cholestenone analogs.

Conclusion

4-Cholesten-3-one and its synthetic analogs represent a promising class of compounds with significant potential for the treatment of metabolic and other diseases. The available in vivo data, primarily on the parent compound, demonstrate favorable effects on lipid metabolism and glucose homeostasis. Future research should focus on elucidating the structure-activity relationships of synthetic analogs, particularly those with modifications at the C-6 position, to optimize their therapeutic efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such investigations.

References

Validating the Role of 4-Cholesten-6beta-ol-3-one in Gut-Liver Axis Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This guide provides a comparative analysis of the potential role of 4-Cholesten-6beta-ol-3-one in the intricate communication network of the gut-liver axis. Direct experimental data on this compound is currently limited in publicly available literature. Therefore, this document extrapolates its likely functions based on the established roles of structurally similar oxysterols, particularly its parent compound 4-cholesten-3-one. The information presented herein is intended to serve as a foundational resource for researchers aiming to validate the therapeutic potential of this specific molecule.

Executive Summary

The gut-liver axis is a critical bidirectional communication system that governs metabolic homeostasis. Oxysterols, oxidized derivatives of cholesterol, are emerging as key signaling molecules within this axis. While the precise functions of this compound are yet to be fully elucidated, its structural similarity to other bioactive oxysterols suggests a potential role in modulating nuclear receptors, gut permeability, and inflammatory responses. This guide compares the known effects of related oxysterols to provide a framework for the experimental validation of this compound's activity.

Comparative Analysis of Oxysterol Activity in the Gut-Liver Axis

To hypothesize the function of this compound, it is essential to compare it with other well-characterized oxysterols known to influence the gut-liver axis. The following tables summarize the known activities of these related compounds.

Table 1: Comparative Activity of Oxysterols on Key Nuclear Receptors

OxysterolTarget ReceptorActivityReported Effect in Gut-Liver Axis
4-cholesten-3-one Liver X Receptor (LXR)AgonistAlters LXR-dependent lipid metabolism.[1]
25-hydroxycholesterol (25-HC)Liver X Receptor (LXR)AgonistActivates LXR, inducing CYP7A1 expression and promoting bile acid synthesis.[2]
Chenodeoxycholic acid (CDCA)Farnesoid X Receptor (FXR)AgonistSuppresses cholesterol 7α-hydroxylase (CYP7A1) expression.[3]
GuggulsteroneFarnesoid X Receptor (FXR)AntagonistDecreases CDCA-induced FXR activation.[4]
T0901317 (Synthetic)Liver X Receptor (LXR)AgonistReduces atherosclerosis but can increase plasma triglycerides.[5]
GW4064 (Synthetic)Farnesoid X Receptor (FXR)AgonistImproves hypercholesterolemia and lowers triglycerides.

Table 2: Comparative Effects of Oxysterols on Gut Permeability and Inflammation

Oxysterol/CompoundEffect on Gut BarrierInflammatory Response
Dietary Oxysterol MixtureIncreases intestinal permeability by altering tight junction protein levels (occludin, claudin-1, JAM-A, ZO-1).[6][7]Pro-inflammatory effects on the gut epithelium.[7][8]
7-ketocholesterol (7KC)Potent inducer of pro-inflammatory and cytotoxic effects.[8]Upregulates inflammatory interleukin-8.[8]
7β-hydroxycholesterol (7βOHC)Potent inducer of pro-inflammatory and cytotoxic effects.[8]Upregulates monocyte chemotactic protein-1.[8]

Hypothesized Signaling Pathways of this compound

Based on the data from related oxysterols, this compound may participate in the following signaling pathways:

Hypothesized Signaling Pathway of this compound cluster_gut Gut Lumen / Enterocyte cluster_liver Liver / Hepatocyte This compound This compound Enterocyte Enterocyte This compound->Enterocyte Hepatocyte Hepatocyte This compound->Hepatocyte Portal Vein Circulation Gut_Microbiota Gut Microbiota Gut_Microbiota->this compound Production Cholesterol Cholesterol Cholesterol->Gut_Microbiota Metabolism TJ_Proteins Tight Junction Proteins (Occludin, Claudin, ZO-1) Enterocyte->TJ_Proteins Disruption? LXR_Gut LXR Enterocyte->LXR_Gut Activation? FXR_Gut FXR Enterocyte->FXR_Gut Modulation? Inflammatory_Cytokines Inflammatory Cytokines (IL-8, MCP-1) Enterocyte->Inflammatory_Cytokines Induction? Inflammatory_Cytokines->Hepatocyte Portal Vein Circulation LXR_Liver LXR Hepatocyte->LXR_Liver Activation? FXR_Liver FXR Hepatocyte->FXR_Liver Modulation? Lipogenesis Lipogenesis LXR_Liver->Lipogenesis Regulation Bile_Acid_Synthesis Bile Acid Synthesis (CYP7A1) FXR_Liver->Bile_Acid_Synthesis Regulation

Caption: Hypothesized signaling of this compound in the gut-liver axis.

Experimental Protocols for Validation

To validate the role of this compound, the following experimental protocols are recommended:

In Vitro Nuclear Receptor Activation Assays
  • Objective: To determine if this compound can activate or inhibit LXR and FXR.

  • Methodology:

    • Utilize a cell-based reporter assay, such as a luciferase assay, in a suitable cell line (e.g., HepG2 for liver, Caco-2 for gut).

    • Cells are transiently transfected with plasmids encoding the full-length nuclear receptor (LXR or FXR) and a reporter plasmid containing response elements for the respective receptor upstream of a luciferase gene.

    • Treat the transfected cells with varying concentrations of this compound. Known agonists (e.g., GW4064 for FXR, T0901317 for LXR) and antagonists (e.g., guggulsterone for FXR) should be used as positive controls.

    • After incubation, measure luciferase activity to quantify receptor activation. For antagonist activity, co-treat cells with a known agonist and this compound.

In Vitro Gut Permeability Assay
  • Objective: To assess the effect of this compound on intestinal barrier integrity.

  • Methodology:

    • Culture Caco-2 cells on Transwell inserts until they form a differentiated and polarized monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Treat the Caco-2 monolayers with this compound at various concentrations.

    • Monitor TEER changes over time. A decrease in TEER indicates increased permeability.

    • Measure the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber to quantify paracellular permeability.

    • Analyze the expression and localization of tight junction proteins (e.g., occludin, ZO-1) via immunofluorescence or Western blotting.

Quantification of Inflammatory Cytokines
  • Objective: To determine if this compound induces an inflammatory response in intestinal or liver cells.

  • Methodology:

    • Treat relevant cell lines (e.g., Caco-2, HepG2) or primary cells with this compound.

    • Collect the cell culture supernatant after a specified incubation period.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., IL-8, TNF-α, MCP-1) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

In Vivo Animal Studies
  • Objective: To validate the in vitro findings in a physiological context.

  • Methodology:

    • Utilize a relevant animal model, such as a diet-induced model of non-alcoholic fatty liver disease (NAFLD) in mice.

    • Administer this compound orally to the animals.

    • Monitor metabolic parameters such as body weight, glucose tolerance, and serum lipid profiles.

    • Assess gut permeability in vivo using methods like the oral gavage of FITC-dextran followed by measurement of serum fluorescence.

    • At the end of the study, collect liver and intestinal tissues for histological analysis and gene expression analysis of targets related to LXR and FXR signaling, inflammation, and gut barrier function.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the validation of this compound's role in gut-liver axis signaling.

Experimental Workflow Start Hypothesis Generation In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening NR_Assay Nuclear Receptor Assays (LXR, FXR) In_Vitro_Screening->NR_Assay Permeability_Assay Gut Permeability Assays (TEER, FITC-dextran) In_Vitro_Screening->Permeability_Assay Inflammation_Assay Inflammation Assays (ELISA) In_Vitro_Screening->Inflammation_Assay In_Vivo_Validation In Vivo Validation NR_Assay->In_Vivo_Validation Permeability_Assay->In_Vivo_Validation Inflammation_Assay->In_Vivo_Validation Animal_Model Animal Model of Gut-Liver Axis Dysfunction (e.g., NAFLD mice) In_Vivo_Validation->Animal_Model Data_Analysis Data Analysis and Interpretation Animal_Model->Data_Analysis Conclusion Conclusion on Role in Gut-Liver Axis Data_Analysis->Conclusion

References

Establishing Reference Intervals for Bile Acid Synthesis Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: Initial searches for "4-Cholesten-6beta-ol-3-one" did not yield sufficient data for establishing reference intervals in a healthy population. This specific molecule is not commonly reported in clinical literature. However, a closely related and clinically significant biomarker, 7α-hydroxy-4-cholesten-3-one (C4) , is a well-established intermediate in the primary bile acid synthesis pathway and is used to assess the rate of this process. This guide will focus on establishing reference intervals for 7α-hydroxy-4-cholesten-3-one, as it is the likely compound of interest for researchers, scientists, and drug development professionals in this field.

This guide provides a framework for establishing reference intervals for 7α-hydroxy-4-cholesten-3-one in a healthy population, comparing analytical methodologies and presenting key experimental data.

Data Presentation: Quantitative Levels of 7α-hydroxy-4-cholesten-3-one in Healthy Populations

The following table summarizes reported concentrations of 7α-hydroxy-4-cholesten-3-one in the plasma of healthy individuals from various studies. It is important to note that these are not formally established reference intervals according to Clinical and Laboratory Standards Institute (CLSI) guidelines, but rather reported ranges from specific study cohorts.

Study CohortAnalytical MethodNumber of Subjects (n)Mean/Median Concentration (ng/mL)Range (ng/mL)
Healthy VolunteersHPLC-UVNot Specified12 (median)3 - 40
Healthy Fasting VolunteersLC-MS/MSNot SpecifiedData not provided, but used for baselineNot Applicable
Rat Plasma (for comparison)LC-MS/MS10 different lots53.0 ± 16.5 (mean ± SD)Not Specified
Monkey Plasma (for comparison)LC-MS/MS10 different lots6.8 ± 5.6 (mean ± SD)Not Specified

Experimental Protocols

The establishment of reliable reference intervals is a critical process for the correct interpretation of clinical laboratory results. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for this process. The following is a generalized protocol based on these principles for establishing reference intervals for 7α-hydroxy-4-cholesten-3-one.

a. Subject Recruitment and Selection:

  • Inclusion Criteria: Recruit a statistically significant number of healthy adult volunteers (a minimum of 120 subjects is recommended for robust statistical analysis). Participants should be representative of the target population in terms of age and sex distribution.

  • Exclusion Criteria: Exclude individuals with any known metabolic, liver, or gastrointestinal diseases. A thorough medical history, physical examination, and basic laboratory screening (e.g., liver function tests) should be performed to ensure the "healthy" status of the volunteers. Participants should not be taking any medications known to interfere with bile acid metabolism.

b. Sample Collection and Handling:

  • Specimen: Collect venous blood samples in the morning after an overnight fast.

  • Anticoagulant: Use ethylenediaminetetraacetic acid (EDTA) as the anticoagulant to obtain plasma.

  • Processing: Centrifuge the blood samples at a specified speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection.

  • Storage: Immediately freeze the separated plasma samples at -80°C until analysis to ensure the stability of 7α-hydroxy-4-cholesten-3-one.

c. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 7α-hydroxy-4-cholesten-3-one due to its high sensitivity and specificity.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated 7α-hydroxy-4-cholesten-3-one-d7).

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 400 µL).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water, 50:50, v/v) for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive to improve ionization (e.g., 0.1% formic acid).

      • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

      • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native 7α-hydroxy-4-cholesten-3-one and its deuterated internal standard.

d. Statistical Analysis:

  • Data Distribution: Assess the distribution of the measured 7α-hydroxy-4-cholesten-3-one concentrations. If the data is not normally distributed, a mathematical transformation (e.g., logarithmic) may be necessary.

  • Reference Interval Calculation: The reference interval is typically defined as the central 95% of the distribution, with the 2.5th and 97.5th percentiles representing the lower and upper limits, respectively.

  • Partitioning of Reference Intervals: Evaluate if separate reference intervals are needed based on factors such as sex and age.

Mandatory Visualization

experimental_workflow cluster_recruitment Subject Recruitment cluster_sampling Sample Collection & Processing cluster_analysis Analytical Phase cluster_statistics Statistical Analysis define_population Define Target Population set_criteria Set Inclusion/Exclusion Criteria define_population->set_criteria recruit_volunteers Recruit Healthy Volunteers (n > 120) set_criteria->recruit_volunteers collect_blood Collect Fasting Blood Samples recruit_volunteers->collect_blood separate_plasma Separate Plasma collect_blood->separate_plasma store_samples Store Plasma at -80°C separate_plasma->store_samples sample_prep Sample Preparation (Protein Precipitation) store_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_distribution Assess Data Distribution lcms_analysis->data_distribution calculate_interval Calculate 95% Reference Interval data_distribution->calculate_interval partition_data Partition by Sex/Age if Necessary calculate_interval->partition_data signaling_pathway cholesterol Cholesterol hydroxycholesterol 7α-hydroxycholesterol cholesterol->hydroxycholesterol CYP7A1 (Rate-limiting step) c4 7α-hydroxy-4-cholesten-3-one (C4) hydroxycholesterol->c4 HSD3B7 bile_acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) c4->bile_acids Multiple Steps

Safety Operating Guide

Proper Disposal of 4-Cholesten-6beta-ol-3-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Cholesten-6beta-ol-3-one, ensuring compliance with general safety standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on the available SDS for the closely related compound, 4-Cholesten-3-one, and general laboratory chemical waste guidelines. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Considerations

While 4-Cholesten-3-one is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle this compound with care.[1][2] One available SDS for the parent compound notes that it "May cause long lasting harmful effects to aquatic life".[3][4] Therefore, it should not be released into the environment.[3][5]

Personal Protective Equipment (PPE) when handling for disposal:

  • Gloves: Wear appropriate chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If the material is a dust, use respiratory protection.[1]

Step-by-Step Disposal Protocol

This protocol outlines the disposal of pure, unadulterated this compound and materials contaminated with it.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired this compound should be treated as chemical waste. Do not mix it with other waste streams.[1]

  • Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels should be collected separately. These are generally considered solid chemical waste.

  • Empty Containers: The original container holding the chemical must be handled as the product itself until properly cleaned.[1] To be considered "empty" by federal regulations, all waste must be removed by standard practice, with no more than 1 inch of residue remaining.[6] Triple rinsing the container with a suitable solvent may be required; the rinsate must also be collected as hazardous waste.[6]

2. Waste Collection and Storage:

  • Solid Waste Container:

    • Place pure this compound and contaminated solids into a designated, sealable, and clearly labeled solid chemical waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a common choice for solid chemical waste.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" (or as directed by your EHS office).

    • List all contents, including "this compound" and any other chemicals present.

    • Indicate the approximate quantities or percentages of each component.

  • Storage Location:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][3] This area should be at or near the point of generation and away from incompatible materials.[1]

3. Prohibited Disposal Methods:

  • Drain Disposal: DO NOT dispose of this compound down the drain.[1][3] Its potential for long-lasting aquatic harm makes this route of disposal unacceptable.[3][4]

  • Regular Trash: DO NOT dispose of the chemical or heavily contaminated items in the regular trash.[2]

4. Arranging for Final Disposal:

  • Once the waste container is full (typically around 75-80% capacity to prevent spillage), or if it has been stored for a prolonged period (approaching institutional time limits, often up to one year), arrange for pickup.[3]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a collection.

Accidental Spill Cleanup

In the event of a spill:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Prevent the powder from becoming airborne.[1]

  • Carefully sweep or vacuum the solid material into a suitable container for disposal.[2][3]

  • Clean the affected area thoroughly.

  • Dispose of the collected spill material and cleanup supplies as chemical waste, following the protocol above.

Quantitative Data Summary
ParameterValueReference
Hazard Classification Not a hazardous substance or mixture (based on 4-Cholesten-3-one)[1][2]
Environmental Hazard May cause long lasting harmful effects to aquatic life (based on 4-Cholesten-3-one)[3][4]
Prohibited Disposal Routes Drain, Regular Trash[1][2][3]
Required PPE Gloves, Eye Protection, Lab Coat[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start cluster_waste_type cluster_pure cluster_contaminated cluster_empty cluster_collect cluster_rinse cluster_collect_rinsate cluster_dispose_container cluster_store cluster_pickup start Start: Waste Generated waste_type Identify Waste Type start->waste_type pure Pure/Expired This compound waste_type->pure Pure Compound contaminated Contaminated Solids (Gloves, Weigh Boats, etc.) waste_type->contaminated Contaminated Labware empty Empty Original Container waste_type->empty Empty Container collect Place in Labeled Solid Chemical Waste Container pure->collect contaminated->collect rinse Triple Rinse Container? empty->rinse store Store Sealed Container in Satellite Accumulation Area collect->store collect_rinsate Collect Rinsate as Liquid Chemical Waste rinse->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (per EHS guidance) rinse->dispose_container No (dispose as chemical waste) collect_rinsate->store pickup Contact EHS for Waste Pickup store->pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety & Operational Guidance: 4-Cholesten-6beta-ol-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Cholesten-6beta-ol-3-one was located. The following guidance is based on the safety information for the structurally similar compound, 4-Cholesten-3-one, and general best practices for handling laboratory chemicals with unknown toxicological profiles. Researchers should handle this compound with caution and assume it may be hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, powder-free.
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1-compliant.
Body Protection Laboratory coatLong-sleeved, fully buttoned.
Respiratory N95 Respirator or higherRecommended when handling powder outside of a fume hood.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and safety glasses) when handling the package.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed when not in use.[1]

Preparation and Handling
  • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Before use, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

In Case of a Spill
  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it:

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated, labeled waste container.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

Disposal Procedure
  • All waste containers must be kept closed when not in use.

  • Store waste in a designated satellite accumulation area.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Segregate Waste D->E G Decontaminate Work Area D->G F Dispose of Waste via EHS E->F H Remove PPE G->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cholesten-6beta-ol-3-one
Reactant of Route 2
4-Cholesten-6beta-ol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.